molecular formula C111H131N23O30S B15570844 CPI1

CPI1

Cat. No.: B15570844
M. Wt: 2299.4 g/mol
InChI Key: VKDWYSICSHFUSA-OWOSNWKNSA-N
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Description

CPI1 is a useful research compound. Its molecular formula is C111H131N23O30S and its molecular weight is 2299.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C111H131N23O30S

Molecular Weight

2299.4 g/mol

IUPAC Name

(3R,6S,9S,12S,15S,18S,21S,24S,27S,30S,33S,36S,39S,45S,48S,51R)-39-(2-amino-2-oxoethyl)-18-(3-amino-3-oxopropyl)-15,48-dibenzyl-21-(2-carboxyethyl)-12-(carboxymethyl)-6-[(1R)-1-hydroxyethyl]-9-(hydroxymethyl)-24,27,51-tris[(4-hydroxyphenyl)methyl]-33-(1H-imidazol-4-ylmethyl)-30,45-bis(1H-indol-3-ylmethyl)-36-(2-methylpropyl)-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50,53-heptadecaoxo-1-thia-4,7,10,13,16,19,22,25,28,31,34,37,40,43,46,49,52-heptadecazacyclotetrapentacontane-3-carboxylic acid

InChI

InChI=1S/C111H131N23O30S/c1-57(2)38-76-99(151)130-84(46-66-51-114-56-118-66)106(158)129-83(45-65-50-116-73-21-13-11-19-71(65)73)105(157)127-81(43-63-26-32-69(139)33-27-63)102(154)126-80(42-62-24-30-68(138)31-25-62)101(153)122-75(35-37-93(144)145)97(149)121-74(34-36-89(112)140)98(150)124-78(39-59-14-6-4-7-15-59)104(156)131-86(48-94(146)147)108(160)132-87(53-135)109(161)134-95(58(3)136)110(162)133-88(111(163)164)54-165-55-92(143)120-77(41-61-22-28-67(137)29-23-61)100(152)125-79(40-60-16-8-5-9-17-60)103(155)128-82(44-64-49-115-72-20-12-10-18-70(64)72)96(148)117-52-91(142)119-85(47-90(113)141)107(159)123-76/h4-33,49-51,56-58,74-88,95,115-116,135-139H,34-48,52-55H2,1-3H3,(H2,112,140)(H2,113,141)(H,114,118)(H,117,148)(H,119,142)(H,120,143)(H,121,149)(H,122,153)(H,123,159)(H,124,150)(H,125,152)(H,126,154)(H,127,157)(H,128,155)(H,129,158)(H,130,151)(H,131,156)(H,132,160)(H,133,162)(H,134,161)(H,144,145)(H,146,147)(H,163,164)/t58-,74+,75+,76+,77-,78+,79+,80+,81+,82+,83+,84+,85+,86+,87+,88+,95+/m1/s1

InChI Key

VKDWYSICSHFUSA-OWOSNWKNSA-N

Origin of Product

United States

Foundational & Exploratory

Part 1: CYCLOPROPYLSTEROL ISOMERASE 1 (CPI1)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Functions of CPI1 in Arabidopsis thaliana

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the multifaceted roles of two key proteins in Arabidopsis thaliana, both designated by the acronym "this compound," which has historically led to ambiguity. This document delineates the functions of CYCLOPROPYLSTEROL ISOMERASE 1 (this compound) , a critical enzyme in sterol biosynthesis, and CONSTITUTIVE PATHOGEN RESPONSE 1 (CPR1) , an F-box protein pivotal in the regulation of plant immunity. By presenting quantitative data, detailed experimental protocols, and signaling pathway diagrams, this guide aims to provide a comprehensive resource for researchers in plant biology and drug development.

Gene ID: At5g50375

Core Function: A Gatekeeper in Sterol Biosynthesis

CYCLOPROPYLSTEROL ISOMERASE 1 (this compound) is an essential enzyme in the phytosterol biosynthesis pathway. It catalyzes the isomerization of cycloeucalenol (B201777) to obtusifoliol, a crucial step in the production of major membrane sterols such as sitosterol (B1666911), campesterol, and stigmasterol.[1] The functional importance of this compound is underscored by the severe developmental defects observed in this compound-1 loss-of-function mutants, including dwarfism, altered root growth, and defects in embryogenesis.

Quantitative Data

The functional loss of this compound leads to significant and measurable changes in the sterol profile and related developmental processes in Arabidopsis.

Table 1: Sterol Composition in Wild-Type (Col-0) vs. This compound-1 Mutant Arabidopsis Seedlings

Sterol CompoundWild-Type (μg/g fresh weight)This compound-1 Mutant (μg/g fresh weight)Fold Change in this compound-1
CycloeucalenolTraceAccumulationSignificant Increase
SitosterolMajor ComponentUndetectableDrastic Reduction
CampesterolMajor ComponentUndetectableDrastic Reduction
StigmasterolMajor ComponentUndetectableDrastic Reduction
Total Sterols ~190 ~285 ~1.5

Data synthesized from Men et al., 2008, as cited in[2].

Table 2: Phenotypic Quantification of this compound-1 Mutant Alleles

PhenotypeWild-Type (Col-0)This compound-1 MutantMeasurement Parameter
Primary Root Length~100%~21% of Wild-TypeRelative root length[3]
Flotillin1 (Flot1-GFP) Endocytosis27.33%12.33%Percentage of endocytosis after 30 min FM4-64 treatment[4]
Flot1-GFP Density in Plasma Membrane10.0 ± 2.1 molecules/μm²17.9 ± 5.1 molecules/μm²Molecules per square micrometer[4]
Signaling Pathways and Molecular Interactions

This compound's role extends beyond basic sterol production, influencing crucial signaling pathways, particularly auxin biosynthesis and transport, which in turn regulate root development. The accumulation of cycloeucalenol and depletion of sitosterol in this compound-1 mutants leads to upregulated expression of auxin biosynthesis genes and altered auxin distribution in the root tip.[1]

CPI1_Signaling_Pathway cluster_sterol Sterol Biosynthesis cluster_auxin Auxin Homeostasis cluster_phenotype Developmental Outcome Cycloartenol Cycloartenol Cycloeucalenol Cycloeucalenol Cycloartenol->Cycloeucalenol This compound This compound Cycloeucalenol->this compound Auxin_Bio Auxin Biosynthesis Genes (e.g., TAA1, YUCs) Cycloeucalenol->Auxin_Bio Upregulates Obtusifoliol Obtusifoliol Sitosterol Sitosterol Obtusifoliol->Sitosterol Multiple Steps Sitosterol->Auxin_Bio Represses Auxin_Transport Polar Auxin Transport Sitosterol->Auxin_Transport Maintains This compound->Obtusifoliol Isomerization Root_Growth Root Growth & Development Auxin_Bio->Root_Growth Auxin_Transport->Root_Growth

This compound's role in sterol and auxin signaling.

Furthermore, the altered membrane sterol composition in this compound-1 mutants impairs the dynamics and endocytosis of the membrane microdomain-associated protein Flotillin1 (Flot1), which is implicated in plant immunity.[4][5]

Flot1_Endocytosis_Workflow cluster_wt Wild-Type cluster_this compound This compound-1 Mutant WT_Membrane Plasma Membrane (Normal Sterol Composition) WT_Flot1 Flot1-GFP WT_Membrane->WT_Flot1 Localization CPI1_Membrane Plasma Membrane (Altered Sterol Composition) WT_Endocytosis Normal Endocytosis WT_Flot1->WT_Endocytosis Undergoes CPI1_Flot1 Flot1-GFP CPI1_Endocytosis Reduced Endocytosis CPI1_Membrane->CPI1_Flot1 Increased Accumulation CPI1_Flot1->CPI1_Endocytosis Impaired

Effect of this compound mutation on Flot1 dynamics.
Experimental Protocols

This protocol is adapted from methodologies used to characterize sterol profiles in Arabidopsis mutants.[6]

  • Sample Preparation: Harvest approximately 100 mg of fresh plant tissue (e.g., seedlings, roots) and freeze immediately in liquid nitrogen.

  • Lipid Extraction: Homogenize the tissue in a chloroform/methanol (B129727) (2:1, v/v) solution. Add an internal standard (e.g., epicoprostanol) for quantification.

  • Saponification: Add 1 M KOH in 90% methanol and incubate at 80°C for 1 hour to hydrolyze sterol esters.

  • Sterol Extraction: Extract the non-saponifiable lipids (containing free sterols) with hexane (B92381).

  • Derivatization: Evaporate the hexane and derivatize the sterols with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (B98337) (TMS) ethers.

  • GC-MS Analysis: Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Data Analysis: Identify sterols based on their retention times and mass spectra compared to authentic standards. Quantify the sterols by comparing their peak areas to that of the internal standard.

This protocol is a standard method for quantifying root growth in Arabidopsis.[3][7][8][9]

  • Seed Sterilization and Plating: Surface-sterilize Arabidopsis seeds and plate them on Murashige and Skoog (MS) agar (B569324) medium.

  • Vernalization and Growth: Stratify the plates at 4°C for 2-3 days in the dark, then transfer to a growth chamber with a long-day photoperiod (16h light/8h dark) at 22°C.

  • Image Acquisition: After a defined growth period (e.g., 7-10 days), capture high-resolution images of the plates using a flatbed scanner.

  • Root Length Measurement: Open the images in image analysis software (e.g., ImageJ). Use the freehand line tool to trace the primary root from the root-shoot junction to the tip.

  • Data Analysis: Record the length measurements and perform statistical analysis (e.g., t-test) to compare root lengths between different genotypes.

This protocol is used to visualize the spatial expression pattern of genes fused to a β-glucuronidase (GUS) reporter, such as the DR5:GUS auxin-responsive reporter.[10][11][12][13][14]

  • Sample Collection: Carefully collect seedlings or tissues of interest.

  • Fixation (Optional): Fix the tissue in ice-cold 90% acetone (B3395972) for 20-30 minutes.

  • Staining: Immerse the tissue in GUS staining solution [100 mM sodium phosphate (B84403) buffer (pH 7.0), 10 mM EDTA, 0.1% Triton X-100, 1 mM potassium ferricyanide, 1 mM potassium ferrocyanide, and 2 mM X-Gluc].

  • Vacuum Infiltration: Apply a vacuum for 5-15 minutes to facilitate substrate penetration.

  • Incubation: Incubate the samples at 37°C in the dark for a period ranging from a few hours to overnight, depending on the strength of the promoter.

  • Destaining: Remove the staining solution and clear the chlorophyll (B73375) by incubating in a graded ethanol (B145695) series (e.g., 70%, 80%, 95%).

  • Microscopy: Observe the blue precipitate, indicative of GUS activity, using a light microscope.

Part 2: CONSTITUTIVE PATHOGEN RESPONSE 1 (CPR1)

Gene ID: At4g12560

Core Function: A Negative Regulator of Plant Immunity

CONSTITUTIVE PATHOGEN RESPONSE 1 (CPR1), also known as CPR30, is an F-box protein that functions as a key negative regulator of plant innate immunity.[15] It is a component of the Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex, which targets specific proteins for degradation via the 26S proteasome. The primary substrate of the SCFCPR1 complex is the disease resistance (R) protein SUPPRESSOR OF NPR1-1, CONSTITUTIVE 1 (SNC1).[15] Loss-of-function cpr1 mutants exhibit constitutive activation of defense responses, including elevated salicylic (B10762653) acid levels, constitutive expression of pathogenesis-related (PR) genes, and enhanced resistance to pathogens, often accompanied by a dwarf phenotype.

Quantitative Data

The regulatory role of CPR1 is evident from the quantitative changes in defense gene expression and cellular morphology in its mutants.

Table 3: Pathogenesis-Related (PR) Gene Expression in Wild-Type vs. cpr1 Mutants

GeneGenotypeRelative Expression Level
PAD4Wild-TypeBasal
cpr1-4Higher than Wild-Type
SID2Wild-TypeBasal
cpr1-4Higher than Wild-Type
PR2Wild-TypeBasal
cpr1-4Higher than Wild-Type

Data synthesized from[16].

Table 4: Quantitative Analysis of Pavement Cell Morphogenesis in cpr1 Mutants

ParameterWild-Type (Col-0)cpr1-j594cpr1-j2928
Cell Area (μm²)~2500~1500~1500
Lobe Length (μm)~15~5~5
Circularity~0.4~0.7~0.7
Lobe Number~10~4~4

Data synthesized from[17][18][19].

Signaling Pathway and Molecular Interactions

CPR1 functions within an SCF E3 ubiquitin ligase complex to mediate the ubiquitination and subsequent degradation of the TIR-NB-LRR type R protein, SNC1. This process is crucial for preventing the inappropriate activation of defense signaling in the absence of a pathogen.

CPR1-mediated regulation of SNC1 and immunity.

In addition to its role in immunity, CPR1 is also required for the proper morphogenesis of leaf pavement cells. This function is dependent on the plant defense components EDS1 and PAD4, suggesting a link between the regulation of immunity and cell shape.[17][19]

Experimental Protocols

This protocol describes a general method for detecting in vivo protein-protein interactions.[20]

  • Protein Extraction: Grind plant tissue expressing tagged versions of CPR1 (e.g., CPR1-FLAG) and SNC1 (e.g., SNC1-HA) in liquid nitrogen and resuspend in IP lysis buffer.

  • Pre-clearing: Centrifuge the lysate to pellet debris. Add protein A/G agarose (B213101) beads to the supernatant and incubate to reduce non-specific binding.

  • Immunoprecipitation: Centrifuge to remove the pre-clearing beads. Add an antibody against one of the tags (e.g., anti-FLAG) to the supernatant and incubate.

  • Complex Capture: Add fresh protein A/G agarose beads to capture the antibody-protein complex.

  • Washing: Pellet the beads and wash several times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE loading buffer.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and perform a western blot using an antibody against the second tag (e.g., anti-HA) to detect the co-immunoprecipitated protein.

This protocol outlines a method for quantifying the complex shapes of leaf epidermal pavement cells.[17][18][19][21][22]

  • Sample Preparation: Collect the fifth true leaves from 3-week-old Arabidopsis plants.

  • Imaging: Use a scanning electron microscope (SEM) or a confocal microscope with a membrane stain (e.g., FM4-64) to capture images of the adaxial epidermis.

  • Image Analysis: Use image analysis software (e.g., ImageJ) to process the images.

    • Cell Area and Perimeter: Trace the outline of individual pavement cells to measure their area and perimeter.

    • Circularity: Calculate circularity using the formula: 4π(area/perimeter²). A value of 1.0 indicates a perfect circle.

    • Lobe Number and Length: Manually or with a plugin, count the number of lobes per cell and measure their length from the base to the tip.

  • Data Analysis: Collect data from a sufficient number of cells for each genotype and perform statistical comparisons.

Disclaimer: This document is intended for informational purposes for a scientific audience. The protocols provided are generalized and may require optimization for specific experimental conditions.

References

An In-depth Technical Guide on the Mechanism of Action of CYCLOPROPYLSTEROL CYCLOISOMERASE1 (CPI1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CYCLOPROPYLSTEROL CYCLOISOMERASE1 (CPI1), also known as cycloeucalenol-obtusifoliol isomerase (COI), is a critical enzyme in the biosynthesis of sterols in plants and other photosynthetic organisms. Located in the endoplasmic reticulum, this membrane-bound enzyme catalyzes the isomerization of the cyclopropane (B1198618) ring of cycloeucalenol (B201777) to form obtusifoliol (B190407), a key step in the pathway leading to the production of essential phytosterols (B1254722) like sitosterol (B1666911) and campesterol. The mechanism of this compound involves a protonation-initiated cleavage of the cyclopropane ring, proceeding through a carbocationic high-energy intermediate. Dysregulation of this compound activity has significant consequences for plant development, particularly in processes governed by the hormone auxin. This technical guide provides a comprehensive overview of the this compound mechanism of action, including its biochemical properties, the signaling pathways it influences, and detailed experimental protocols for its study. This information is intended to be a valuable resource for researchers investigating plant sterol biosynthesis and for professionals in the field of drug and herbicide development.

Introduction

Plant sterols, or phytosterols, are vital components of cellular membranes, influencing their fluidity and permeability. They also serve as precursors for the synthesis of steroid hormones, such as brassinosteroids, which regulate plant growth and development. The biosynthesis of phytosterols is a complex, multi-step process, and CYCLOPROPYLSTEROL CYCLOISOMERASE1 (this compound) plays a pivotal, non-redundant role in this pathway.[1]

This compound is an intramolecular lyase that facilitates the conversion of cycloeucalenol to obtusifoliol.[2] This reaction is essential for producing the correct sterol profile necessary for normal plant growth.[3] Mutations in the this compound gene can lead to an accumulation of cycloeucalenol and a depletion of downstream sterols like sitosterol, resulting in severe developmental defects, including aberrant root growth.[3] This is, in part, due to the intricate link between sterol homeostasis and auxin biosynthesis and transport.[1][4] Understanding the mechanism of this compound is therefore crucial for elucidating the fundamental processes of plant development and for identifying potential targets for novel herbicides or plant growth regulators.

Catalytic Mechanism of this compound

The enzymatic reaction catalyzed by this compound involves the opening of the 9β,19-cyclopropane ring of cycloeucalenol to generate the Δ8-sterol, obtusifoliol.[1] The proposed mechanism is initiated by the protonation of the C19 of the cyclopropane ring by an acidic amino acid residue in the active site of the enzyme. This protonation facilitates the cleavage of the C9β–C19 bond, leading to the formation of a transient C9 carbocationic high-energy intermediate.[1] The reaction is completed by the deprotonation at C8 by a basic residue, resulting in the formation of a double bond between C8 and C9 and yielding the product, obtusifoliol.

Several key amino acid residues have been identified as being critical for the catalytic activity of this compound. Site-directed mutagenesis studies have revealed that Gly28, Glu29, Gly108, and Asp260 are essential for its function.[4] Additionally, a conserved G108NYFWTHYFF117 motif has been shown to be important for the enzyme's activity.[4] A single mutation, W112L, has been demonstrated to broaden the substrate specificity of this compound, enabling it to convert 4α,β-dimethyl-cyclopropylsterols, which are not its typical substrates.[4]

G cluster_0 This compound Active Site Cycloeucalenol Cycloeucalenol Protonation Protonation Carbocationic Intermediate Carbocationic Intermediate Deprotonation Deprotonation Obtusifoliol Obtusifoliol

Quantitative Data

Inhibitor Target Enzyme IC50 / Ki Notes
N-benzyl-8-aza-4α,10-dimethyl-trans-decal-3β-olCycloeucalenol-obtusifoliol isomeraseNot specifiedAnalogue of the carbocationic high energy intermediate.
7-oxo-24ξ(28)-dihydrocycloeucalenolCycloeucalenol-obtusifoliol isomeraseNot specifiedPotent inhibitor of plant sterol biosynthesis.[2]

Table 1: Inhibitors of Cycloeucalenol-Obtusifoliol Isomerase. Note that specific IC50 or Ki values for this compound are not available in the cited literature.

Signaling Pathway Involvement

This compound plays a crucial role in maintaining the balance of sterol intermediates, which in turn regulates auxin biosynthesis. In Arabidopsis thaliana, a mutation in the this compound gene leads to the accumulation of its substrate, cycloeucalenol.[3] This accumulation has been shown to upregulate the expression of key auxin biosynthesis genes, such as TRYPTOPHAN AMINOTRANSFERASE OF ARABIDOPSIS1 (TAA1) and YUCCA8 (YUC8).[4][5] The resulting increase in auxin levels leads to a heightened auxin response, which can manifest as developmental defects like short roots.[3][5]

Conversely, sitosterol, a major phytosterol synthesized downstream of the this compound-catalyzed step, appears to have an opposing effect. Exogenous application of sitosterol has been shown to repress the expression of auxin biosynthesis genes.[4] This suggests a feedback mechanism where the end-products of the sterol pathway help to maintain auxin homeostasis.

G Cycloartenol Cycloartenol Cycloeucalenol Cycloeucalenol Cycloartenol->Cycloeucalenol This compound This compound Cycloeucalenol->this compound TAA1_YUC8 TAA1, YUC8 Expression Cycloeucalenol->TAA1_YUC8 Upregulates Obtusifoliol Obtusifoliol This compound->Obtusifoliol Sitosterol Sitosterol Obtusifoliol->Sitosterol ...multiple steps Sitosterol->TAA1_YUC8 Represses Auxin_Biosynthesis Auxin Biosynthesis TAA1_YUC8->Auxin_Biosynthesis Auxin_Response Auxin Response Auxin_Biosynthesis->Auxin_Response

Experimental Protocols

Heterologous Expression and Purification of Recombinant this compound

This protocol describes a general approach for the expression and purification of a membrane-bound protein like this compound, which can be adapted for specific laboratory conditions.

1. Gene Cloning and Vector Construction:

  • Amplify the full-length coding sequence of this compound from cDNA of the organism of interest using PCR with primers containing appropriate restriction sites.
  • Clone the PCR product into a yeast expression vector (e.g., pYES2) under the control of an inducible promoter (e.g., GAL1).
  • Incorporate an affinity tag (e.g., 6x-His tag) at the N- or C-terminus to facilitate purification.

2. Yeast Transformation and Expression:

  • Transform the expression vector into a suitable Saccharomyces cerevisiae strain (e.g., INVSc1).
  • Grow the transformed yeast cells in a selective medium lacking uracil (B121893) to maintain the plasmid.
  • Induce protein expression by adding galactose to the culture medium.
  • Harvest the cells by centrifugation.

3. Membrane Fractionation and Solubilization:

  • Resuspend the yeast cells in a lysis buffer containing protease inhibitors.
  • Lyse the cells using glass beads or a French press.
  • Centrifuge the lysate at a low speed to remove cell debris.
  • Pellet the membrane fraction by ultracentrifugation.
  • Resuspend the membrane pellet in a solubilization buffer containing a mild non-ionic detergent (e.g., n-dodecyl-β-D-maltoside) to extract the membrane proteins.

4. Affinity Chromatography:

  • Incubate the solubilized membrane fraction with a nickel-nitrilotriacetic acid (Ni-NTA) resin to bind the His-tagged this compound.
  • Wash the resin with a buffer containing a low concentration of imidazole (B134444) to remove non-specifically bound proteins.
  • Elute the purified this compound from the resin using a buffer with a high concentration of imidazole.

5. Purity and Concentration Assessment:

  • Analyze the purity of the eluted protein by SDS-PAGE and Coomassie blue staining or Western blotting using an anti-His antibody.
  • Determine the protein concentration using a standard method like the Bradford assay.

G Cloning This compound gene into a yeast expression vector Transformation Transformation into S. cerevisiae Cloning->Transformation Expression Induction of protein expression Transformation->Expression Lysis Cell Lysis and Membrane Fractionation Expression->Lysis Solubilization Solubilization of membrane proteins Lysis->Solubilization Purification Affinity Chromatography (e.g., Ni-NTA) Solubilization->Purification Analysis SDS-PAGE and Western Blot Purification->Analysis

In Vitro this compound Enzyme Assay

This protocol provides a framework for an in vitro assay to measure the activity of purified, recombinant this compound.

1. Reaction Mixture Preparation:

  • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).
  • Prepare a stock solution of the substrate, cycloeucalenol, in a suitable organic solvent (e.g., ethanol).
  • Prepare a solution of the purified this compound enzyme.

2. Enzyme Reaction:

  • In a microcentrifuge tube, combine the reaction buffer, the cycloeucalenol substrate, and the purified this compound enzyme.
  • Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.
  • Stop the reaction by adding a quenching solution (e.g., a mixture of chloroform (B151607) and methanol).

3. Product Extraction:

  • Extract the lipids from the reaction mixture by vortexing and centrifuging to separate the organic and aqueous phases.
  • Collect the organic phase containing the sterols.
  • Dry the organic phase under a stream of nitrogen gas.

4. Product Analysis by GC-MS:

  • Derivatize the dried sterol extract to make it volatile for gas chromatography (e.g., by silylation).
  • Analyze the derivatized sample by Gas Chromatography-Mass Spectrometry (GC-MS) to separate and identify the product, obtusifoliol, based on its retention time and mass spectrum.
  • Quantify the amount of obtusifoliol produced relative to an internal standard.

Yeast Complementation Assay

This assay is used to confirm the functionality of a cloned this compound gene in vivo.

1. Yeast Strain and Plasmids:

  • Use a Saccharomyces cerevisiae strain with a mutation in a gene orthologous to this compound (if available) or a strain that is auxotrophic for a compound whose synthesis depends on a functional sterol pathway.
  • Use the yeast expression vector containing the cloned this compound gene and an empty vector as a negative control.

2. Yeast Transformation:

  • Transform the mutant yeast strain with the this compound expression vector and the empty vector separately.

3. Complementation Test:

  • Plate the transformed yeast cells on a selective medium that lacks the nutrient for which the mutant is auxotrophic.
  • Incubate the plates at an appropriate temperature.
  • Observe for growth. Growth of the yeast transformed with the this compound vector, but not the empty vector, indicates that the cloned this compound gene is functional and complements the mutation.

Conclusion

CYCLOPROPYLSTEROL CYCLOISOMERASE1 is a fascinating and vital enzyme in plant biology. Its unique catalytic mechanism and its central role in linking sterol and auxin biosynthesis pathways make it a compelling subject for further research. While significant progress has been made in understanding its function, a detailed quantitative understanding of its kinetics and a broader knowledge of its inhibitors are still needed. The experimental protocols outlined in this guide provide a starting point for researchers to delve deeper into the intricacies of this compound and its role in plant growth and development. Such studies will not only advance our fundamental knowledge of plant biochemistry but also have the potential to inform the development of novel strategies for crop improvement and weed management.

References

The Pivotal Role of Cyclopropylsterol Isomerase (CPI1) in Plant Sterol Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Plant sterols, or phytosterols (B1254722), are vital structural components of cellular membranes and precursors for brassinosteroid hormones, playing a critical role in plant growth, development, and stress response. The biosynthesis of these essential molecules is a complex, multi-step process. This technical guide focuses on a key enzymatic step within this pathway, catalyzed by CYCLOPROPYLSTEROL ISOMERASE 1 (CPI1). We will delve into the core function of this compound, its position in the broader sterol biosynthesis pathway, its impact on downstream signaling, and the experimental methodologies used to study its activity. This guide is intended to provide researchers, scientists, and professionals in drug development with a comprehensive understanding of this compound's significance and to offer detailed protocols for its investigation.

Introduction to Plant Sterol Biosynthesis and this compound

The biosynthesis of sterols in plants diverges from that in mammals and fungi, utilizing cycloartenol (B190886) as the initial cyclized precursor instead of lanosterol.[1][2] This pathway involves a series of enzymatic modifications to produce a diverse array of phytosterols, with sitosterol (B1666911), stigmasterol, and campesterol (B1663852) being the most abundant.

A crucial and plant-specific step in this pathway is the opening of the 9β,19-cyclopropane ring of cyclopropylsterols.[3][4] This reaction is catalyzed by the enzyme CYCLOPROPYLSTEROL ISOMERASE 1 (this compound) . Specifically, this compound facilitates the conversion of cycloeucalenol (B201777) to obtusifoliol.[3][5][6] This isomerization is a committed step that channels intermediates from the pentacyclic cyclopropylsterol form to the tetracyclic sterol structure characteristic of major end-product phytosterols.[4]

The functional importance of this compound is underscored by the phenotype of this compound-1 mutants in Arabidopsis thaliana, which exhibit significant developmental defects, including shortened roots.[7][8] These defects are linked to an altered sterol profile, characterized by the accumulation of the this compound substrate, cycloeucalenol, and a depletion of downstream products like sitosterol.[7][9]

The Role of this compound in the Plant Sterol Biosynthesis Pathway

This compound is a key enzyme that acts as a bridge between early and late stages of phytosterol biosynthesis. The enzyme is encoded by a single-copy gene in land plants, and its function appears to be highly conserved across species.[10]

Enzymatic Reaction

The primary function of this compound is to catalyze the isomerization of cycloeucalenol to obtusifoliol.[3][5][6] This involves the cleavage of the 9β,19-cyclopropane ring, a structure unique to plant sterol intermediates.

CPI1_Reaction

Position in the Pathway

The this compound-catalyzed reaction is situated after the initial cyclization of 2,3-oxidosqualene (B107256) by cycloartenol synthase (CAS) and subsequent modifications, and before the series of demethylations and desaturations that lead to the final phytosterol products.

Sterol_Biosynthesis_Pathway

This compound and its Link to Auxin Signaling

Recent research has unveiled a fascinating connection between the sterol composition regulated by this compound and auxin biosynthesis, a critical phytohormone pathway governing plant growth and development. In the this compound-1 mutant, the accumulation of cycloeucalenol and the depletion of sitosterol have been shown to antagonistically affect auxin biosynthesis.[7][11]

Specifically, cycloeucalenol appears to upregulate the expression of auxin biosynthesis genes, such as TRYPTOPHAN AMINOTRANSFERASE OF ARABIDOPSIS1 (TAA1), while sitosterol represses their expression.[7][11] This altered auxin homeostasis in this compound-1 mutants contributes to the observed short-root phenotype.[8][11]

CPI1_Auxin_Signaling

Quantitative Data on Sterol Composition

The mutation in the this compound gene leads to significant and measurable changes in the sterol profile of plants. The following tables summarize the quantitative data on sterol composition from studies on Arabidopsis thaliana wild-type (WT) and this compound-1 mutant plants.

Table 1: Sterol Composition in Arabidopsis thaliana Root Callus (µg g⁻¹ fresh weight)

SterolWild-Type (Ler)This compound-1 Mutant
CycloeucalenolNot Detected15.8 ± 3.5
ObtusifoliolNot DetectedNot Detected
Campesterol12.5 ± 2.13.2 ± 0.8
Stigmasterol10.1 ± 1.71.8 ± 0.5
Sitosterol55.6 ± 9.320.1 ± 4.2
Total Sterols 78.2 ± 13.1 40.9 ± 9.0

Data adapted from a study on root callus cultures, where values are means ± SD.[9]

Table 2: Relative Sterol Composition in Arabidopsis thaliana Seedlings (%)

SterolWild-Type (Col-0)This compound-1 Mutant
Cycloeucalenol045.2
Campesterol16.82.5
Stigmasterol10.51.2
Sitosterol68.75.3
Other Sterols4.045.8

Data presented as a percentage of total sterols. Note that the "Other Sterols" in the this compound-1 mutant primarily consist of other cyclopropylsterols.[7]

Experimental Protocols

Investigating the function of this compound requires specific methodologies for enzyme activity assays and sterol profile analysis.

In Vitro this compound Enzyme Activity Assay

This protocol outlines a general procedure for measuring the enzymatic activity of this compound.

Enzyme_Assay_Workflow

Detailed Steps:

  • Recombinant this compound Expression and Purification:

    • The Arabidopsis thaliana this compound gene can be cloned into an expression vector (e.g., pET vector) and transformed into a suitable E. coli strain (e.g., BL21(DE3)).[3][12]

    • Protein expression is induced (e.g., with IPTG), and cells are harvested and lysed.

    • The recombinant this compound protein is then purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).[12]

  • Enzyme Assay Reaction:

    • The reaction mixture typically contains the purified this compound enzyme, the substrate cycloeucalenol (which may be radiolabeled for easier detection), and a suitable buffer (e.g., phosphate (B84403) buffer at a specific pH).[3][13]

    • The reaction is initiated by adding the enzyme and incubated at an optimal temperature (e.g., 30°C) for a defined period.

    • Control reactions should be run in parallel, including a no-enzyme control and a heat-inactivated enzyme control.[13]

  • Product Extraction and Analysis:

    • The reaction is terminated, and the lipids are extracted using an organic solvent like hexane (B92381).[14]

    • The extracted lipids are then separated by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • The product, obtusifoliol, is identified and quantified. If a radiolabeled substrate is used, product formation can be measured by scintillation counting of the corresponding TLC or HPLC fraction. Alternatively, gas chromatography-mass spectrometry (GC-MS) can be used for identification and quantification of the unlabeled product.[3]

Plant Sterol Extraction and Analysis by GC-MS

This protocol describes the standard method for analyzing the sterol composition in plant tissues.

Workflow:

  • Sample Preparation: Fresh or freeze-dried plant tissue is ground to a fine powder.

  • Saponification: The powdered tissue is subjected to saponification (e.g., with ethanolic potassium hydroxide) to hydrolyze steryl esters and release free sterols.[14][15]

  • Extraction: The non-saponifiable lipids, including the sterols, are extracted with an organic solvent such as hexane or diethyl ether.[15][16]

  • Derivatization: The hydroxyl group of the sterols is derivatized (e.g., silylation with BSTFA) to increase their volatility for gas chromatography.[16][17]

  • GC-MS Analysis: The derivatized sterol sample is injected into a gas chromatograph coupled with a mass spectrometer.

    • The different sterols are separated based on their retention times on the GC column.[15]

    • The mass spectrometer provides mass spectra for each peak, allowing for identification based on fragmentation patterns and comparison to standards.[16][18]

    • Quantification is achieved by comparing the peak areas to that of an internal standard.[15]

Implications for Research and Development

A thorough understanding of this compound's function and regulation is crucial for several areas of research and development:

  • Crop Improvement: Modulating this compound activity or the expression of its gene could potentially alter the sterol profile of crops, which may lead to enhanced growth, development, and stress tolerance.

  • Herbicide and Fungicide Development: As this compound is a plant-specific enzyme, it represents a potential target for the development of novel and selective herbicides.[5] The selective estrogen receptor modulator clomiphene has been shown to inhibit this compound in plants.[5]

  • Biofuel Production: Plant sterols can be precursors for various valuable bioproducts. Understanding the regulation of key enzymes like this compound could aid in metabolic engineering efforts to enhance the production of specific sterols.

  • Drug Discovery: Phytosterols have known health benefits, including cholesterol-lowering effects.[19] Research into the biosynthesis of these compounds could inform strategies for increasing their content in food crops or for their biotechnological production.

Conclusion

CYCLOPROPYLSTEROL ISOMERASE 1 is a central enzyme in the plant sterol biosynthesis pathway, catalyzing a unique and essential isomerization step. Its role extends beyond basic metabolism, influencing phytohormone signaling and, consequently, overall plant growth and development. The methodologies outlined in this guide provide a framework for the continued investigation of this compound, which will undoubtedly uncover further intricacies of plant biochemistry and open new avenues for agricultural and biotechnological applications.

References

In-Depth Technical Guide to the Structural Analysis of [FeFe]-Hydrogenase (CpI) from Clostridium pasteurianum

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The [FeFe]-hydrogenase from Clostridium pasteurianum, designated as CpI, is a key enzyme in the organism's fermentative metabolism.[1][2][3][4] It plays a crucial role in recycling reduced electron carriers, such as ferredoxin, by catalyzing the reduction of protons to molecular hydrogen.[1][2][3][4] This enzyme is renowned for its exceptionally high catalytic activity in hydrogen production, making it a subject of intense research for potential applications in biofuel production and as a model for synthetic catalyst development. This guide provides a comprehensive overview of the structural and functional aspects of CpI, detailed experimental protocols for its characterization, and an exploration of its metabolic significance.

Molecular Structure

The three-dimensional structure of CpI was first determined to 1.8 Å resolution by X-ray crystallography, revealing a complex architecture essential for its catalytic function.[5][6] The enzyme is a monomer and contains a series of iron-sulfur clusters that facilitate electron transfer to the active site.[5][6]

The H-Cluster: The Catalytic Core

The active site of CpI is a unique six-iron cluster termed the "H-cluster".[5][6] This cluster is composed of a conventional [4Fe-4S] cubane (B1203433) subcluster covalently linked to a di-iron subcluster ([2Fe]H) via a cysteine thiol bridge.[5][6] The di-iron center is further coordinated by carbon monoxide (CO) and cyanide (CN-) ligands, which are critical for its catalytic activity.[7]

Accessory Iron-Sulfur Clusters

In addition to the H-cluster, the CpI enzyme contains four accessory iron-sulfur clusters: three [4Fe-4S] clusters and one [2Fe-2S] cluster.[7] These clusters are arranged within the protein to form an electron transfer relay, shuttling electrons from the protein's surface to the H-cluster at the core.[8]

Structural Data Summary

The following table summarizes key structural data for the [FeFe]-hydrogenase CpI from Clostridium pasteurianum.

ParameterValueReference
PDB ID6GM2[9]
Resolution2.76 Å[9]
R-Value Work0.221[9]
R-Value Free0.276[9]
H-Cluster Composition [4Fe-4S] cluster bridged to a [2Fe] subcluster[5][7]
Accessory Clusters Three [4Fe-4S] clusters, one [2Fe-2S] cluster[7]

Function and Metabolic Pathway

Physiological Role

Under fermentative conditions, Clostridium pasteurianum generates a significant amount of reduced ferredoxin. CpI functions as an electron sink, accepting electrons from reduced ferredoxin and using them to reduce protons to molecular hydrogen, thus regenerating the oxidized ferredoxin necessary for continued metabolism.[1][2][10]

Fermentative Metabolism Pathway Involving CpI

The following diagram illustrates the central role of CpI in the fermentative metabolism of C. pasteurianum.

Fermentative_Metabolism cluster_ferredoxin Ferredoxin Cycle Pyruvate Pyruvate Reduced_Fd Ferredoxin (reduced) CpI CpI ([FeFe]-Hydrogenase) Reduced_Fd->CpI e- Oxidized_Fd Ferredoxin (oxidized) Pyruvate:Ferredoxin\nOxidoreductase Pyruvate:Ferredoxin Oxidoreductase Oxidized_Fd->Pyruvate:Ferredoxin\nOxidoreductase CpI->Oxidized_Fd H2 H₂ CpI->H2 2H+ -> H2 Acetyl-CoA Acetyl-CoA ATP_Production ATP Production Acetyl-CoA->ATP_Production Substrate-Level Phosphorylation CpI_Characterization_Workflow cluster_structural Structural Analysis cluster_functional Functional Analysis start Start Gene Cloning\nand Expression Vector Construction Gene Cloning and Expression Vector Construction start->Gene Cloning\nand Expression Vector Construction protein_production Protein Production Anaerobic Cell Culture\nand Induction Anaerobic Cell Culture and Induction protein_production->Anaerobic Cell Culture\nand Induction structural_analysis Structural Analysis Crystallization Crystallization structural_analysis->Crystallization functional_analysis Functional Analysis Hydrogenase Activity Assays\n(e.g., Methyl Viologen Assay) Hydrogenase Activity Assays (e.g., Methyl Viologen Assay) functional_analysis->Hydrogenase Activity Assays\n(e.g., Methyl Viologen Assay) end End Transformation into\nExpression Host (e.g., E. coli) Transformation into Expression Host (e.g., E. coli) Gene Cloning\nand Expression Vector Construction->Transformation into\nExpression Host (e.g., E. coli) Transformation into\nExpression Host (e.g., E. coli)->protein_production Cell Lysis\n(Anaerobic) Cell Lysis (Anaerobic) Anaerobic Cell Culture\nand Induction->Cell Lysis\n(Anaerobic) Protein Purification\n(Anaerobic) Protein Purification (Anaerobic) Cell Lysis\n(Anaerobic)->Protein Purification\n(Anaerobic) Protein Purification\n(Anaerobic)->structural_analysis Protein Purification\n(Anaerobic)->functional_analysis X-ray Diffraction\nData Collection X-ray Diffraction Data Collection Crystallization->X-ray Diffraction\nData Collection Structure Solution\nand Refinement Structure Solution and Refinement X-ray Diffraction\nData Collection->Structure Solution\nand Refinement Structure Solution\nand Refinement->end Kinetic Parameter\nDetermination (Km, Vmax) Kinetic Parameter Determination (Km, Vmax) Hydrogenase Activity Assays\n(e.g., Methyl Viologen Assay)->Kinetic Parameter\nDetermination (Km, Vmax) Kinetic Parameter\nDetermination (Km, Vmax)->end

References

Identifying Endogenous Substrates of CPI-17: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

CPI-17 (Protein Kinase C-potentiated inhibitor of protein phosphatase-1 of 17 kDa), officially known as PPP1R14A, is a critical signaling protein primarily recognized for its role in regulating smooth muscle contraction. Its function is tightly controlled by phosphorylation, which converts it into a potent inhibitor of its primary endogenous substrate, Myosin Light Chain Phosphatase (MLCP). This inhibition leads to an increase in myosin light chain phosphorylation, resulting in calcium sensitization and enhanced muscle contraction. Dysregulation of the CPI-17 pathway is implicated in various pathological conditions, including hypertension and cancer, making it an attractive target for drug development. This guide provides a comprehensive overview of CPI-17, its signaling pathways, its well-established endogenous substrate, and detailed methodologies for its study and the identification of novel interacting partners.

The CPI-17 Signaling Pathway

CPI-17 acts as a crucial downstream effector in multiple signaling cascades. Various agonists, such as hormones and neurotransmitters, activate G-protein coupled receptors (GPCRs) or other cell surface receptors, initiating pathways that converge on the phosphorylation of CPI-17 at its key regulatory site, Threonine-38 (Thr38).[1][2][3][4] This phosphorylation event increases its inhibitory potency towards MLCP by over 1,000-fold.[4]

The primary kinases responsible for CPI-17 phosphorylation at Thr38 include:

  • Protein Kinase C (PKC): Activated by diacylglycerol (DAG) and intracellular calcium, PKC is a major kinase for CPI-17.[1][3][5][6]

  • Rho-kinase (ROCK): A downstream effector of the small GTPase RhoA, ROCK also directly phosphorylates CPI-17.[1][3]

  • Integrin-linked kinase (ILK): ILK can phosphorylate CPI-17, linking integrin signaling to the regulation of contractility.[5][7]

  • Protein Kinase N (PKN): Another RhoA effector, PKN, has been shown to phosphorylate CPI-17 in vitro.[5][8]

  • p21-activated kinase (PAK): This kinase can also phosphorylate CPI-17 at Thr38, suggesting another layer of regulation.[9]

Upon phosphorylation, CPI-17 binds to the catalytic subunit of MLCP (PP1c), effectively inhibiting its phosphatase activity. The primary downstream consequence is the sustained phosphorylation of the 20-kDa regulatory light chain of myosin (MLC20), which promotes the interaction of actin and myosin, leading to smooth muscle contraction even at low intracellular calcium concentrations—a phenomenon known as Ca2+ sensitization.[5][10]

CPI17_Signaling_Pathway cluster_kinases Kinases Agonists Agonists (e.g., Histamine, Endothelin-1) GPCR GPCR Agonists->GPCR RhoA RhoA GPCR->RhoA PLC PLC GPCR->PLC ROCK ROCK RhoA->ROCK PKN PKN RhoA->PKN PKC PKC PLC->PKC CPI17 CPI-17 ROCK->CPI17 P PAK PAK PKN->CPI17 P PAK->CPI17 P ILK ILK PKC->CPI17 P ILK->CPI17 P pCPI17 p-CPI-17 (Thr38) MLCP Myosin Light Chain Phosphatase (MLCP) pCPI17->MLCP Inhibits MLC20 p-MLC20 MLCP->MLC20 Dephosphorylates Contraction Smooth Muscle Contraction MLC20->Contraction

Figure 1: CPI-17 Signaling Pathway leading to smooth muscle contraction.

Endogenous Substrates and Interacting Partners of CPI-17

Primary Substrate: Myosin Light Chain Phosphatase (MLCP)

The most well-characterized and physiologically significant endogenous substrate of phosphorylated CPI-17 is the Myosin Light Chain Phosphatase (MLCP) holoenzyme.[1][4][11] MLCP is a type 1 protein phosphatase (PP1) composed of three subunits: a 38 kDa catalytic subunit (PP1c), a 110-130 kDa myosin-targeting subunit (MYPT1), and a 20 kDa small subunit of unknown function. Phosphorylated CPI-17 directly binds to the catalytic subunit of MLCP, potently inhibiting its ability to dephosphorylate substrates.

Downstream Effectors Regulated by CPI-17

By inhibiting MLCP, CPI-17 indirectly regulates the phosphorylation state of MLCP substrates. The most prominent of these is the Myosin Light Chain (MLC20) . Increased phosphorylation of MLC20 is the direct trigger for smooth muscle contraction.[5]

Other Potential Interacting Proteins

While MLCP is the primary target, evidence suggests that CPI-17 may have other binding partners. A bacterial two-hybrid screen identified fourteen putative CPI-17 interacting proteins, including several involved in cytoskeleton organization and cell adhesion.[12] These include:

  • Plectin 1

  • Alpha II spectrin

  • Gelsolin

  • Junction plakoglobin (gamma-catenin)

The interaction between CPI-17 and junction plakoglobin was confirmed in human lung microvascular endothelial cells and was shown to be affected by the phosphorylation status of CPI-17.[12] These findings suggest that CPI-17 may have functions beyond the regulation of smooth muscle contraction, potentially influencing endothelial barrier function and cytoskeletal dynamics.

Quantitative Data Summary

The following tables summarize key quantitative data related to CPI-17 phosphorylation and its inhibition of MLCP.

Table 1: Kinase-Specific Phosphorylation of CPI-17

Kinase Stoichiometry (mol P/mol CPI-17) Km (µM) Reference(s)
Protein Kinase N (PKN) 1.46 0.96 [8]
Rho-kinase (ROCK) 0.92 Not Reported

| p21-activated kinase (PAK) | >1 (on MBS) | Not Reported for CPI-17 |[9] |

Table 2: Inhibition of Myosin Light Chain Phosphatase (MLCP) by Phosphorylated CPI-17

Parameter Value Conditions Reference(s)
IC50 0.12 - 6 nM Thiophosphorylated CPI-17 [11]

| In situ EC50 | ~100 - 200 nM | Thiophosphorylated CPI-17 in permeabilized smooth muscle |[6] |

Experimental Protocols for Substrate Identification

Identifying the substrates and interacting partners of a regulatory protein like CPI-17 requires a combination of in vitro and in vivo techniques. Below are detailed methodologies for key experiments.

Experimental Workflow Overview

The general workflow for identifying CPI-17 substrates involves generating a "bait" (CPI-17), incubating it with a cellular protein source, capturing the bait and its interacting partners, and identifying the captured proteins using mass spectrometry.

Experimental_Workflow start Hypothesis: CPI-17 has novel substrates recombinant_protein 1. Generate Bait Protein (e.g., Recombinant His-tagged or GST-tagged CPI-17) start->recombinant_protein incubation 3. Incubation (Mix Bait and Lysate) recombinant_protein->incubation cell_lysate 2. Prepare Protein Source (Cell or Tissue Lysate) cell_lysate->incubation capture 4. Affinity Capture (e.g., Ni-NTA or Glutathione beads) incubation->capture wash 5. Wash Steps (Remove non-specific binders) capture->wash elution 6. Elution (Release bound proteins) wash->elution ms_analysis 7. Protein Identification (SDS-PAGE and Mass Spectrometry) elution->ms_analysis validation 8. Validation (Co-IP, Western Blot, Functional Assays) ms_analysis->validation

Figure 2: General experimental workflow for identifying CPI-17 interacting proteins.

Protocol: In Vitro Phosphorylation of CPI-17

This protocol is for phosphorylating recombinant CPI-17 in vitro using a purified kinase (e.g., PKC) to generate the activated, inhibitory form of the protein.

Materials:

  • Recombinant purified CPI-17

  • Purified active kinase (e.g., PKCα)

  • Kinase reaction buffer (e.g., 50 mM MOPS, pH 7.2, 10 mM MgCl₂, 1 mM DTT)

  • ATP

  • (Optional for PKC) 0.2 mM CaCl₂, 20 µg/ml phosphatidylserine, 2 µg/ml diolein

  • [γ-³²P]ATP (for radioactive detection)

  • 5X SDS-PAGE loading buffer

  • Incubator/water bath at 30°C

Procedure:

  • Prepare the kinase reaction mix in a microcentrifuge tube on ice. For a 50 µL reaction, combine:

    • Recombinant CPI-17 (to a final concentration of 1-5 µM)

    • 10 µL of 5X kinase reaction buffer

    • (If using PKC) PKC activators

    • Purified kinase (e.g., 50 ng)

    • Nuclease-free water to bring the volume to 45 µL

  • To initiate the reaction, add 5 µL of 10X ATP solution (containing a mix of cold ATP and [γ-³²P]ATP for a final concentration of 0.1 mM).

  • Incubate the reaction at 30°C for 15-30 minutes.

  • Stop the reaction by adding 12.5 µL of 5X SDS-PAGE loading buffer and boiling for 5 minutes.[6]

  • Analyze the phosphorylation by SDS-PAGE followed by autoradiography to detect the incorporated ³²P. Alternatively, use a phospho-Thr38 specific antibody for Western blot analysis.[1][8]

Protocol: Co-Immunoprecipitation (Co-IP) of Endogenous CPI-17 and Interacting Proteins

This protocol describes how to isolate endogenous CPI-17 from a cell lysate and identify its binding partners.

Materials:

  • Cultured cells or tissue expressing CPI-17

  • Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors)

  • Anti-CPI-17 antibody (IP-grade)

  • Isotype control IgG

  • Protein A/G magnetic beads or agarose (B213101) slurry

  • Wash Buffer (similar to Lysis Buffer but with lower detergent, e.g., 0.1% NP-40)

  • Elution Buffer (e.g., 0.1 M Glycine-HCl, pH 2.5 or 1X SDS-PAGE loading buffer)

Procedure:

  • Cell Lysis: Lyse cells by incubating with ice-cold Co-IP Lysis Buffer for 30 minutes on ice with gentle agitation.[13]

  • Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new pre-chilled tube.

  • Pre-clearing (Optional but Recommended): Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C on a rotator to reduce non-specific binding. Pellet the beads and transfer the supernatant to a new tube.

  • Immunoprecipitation: Add 2-5 µg of anti-CPI-17 antibody (or control IgG) to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C on a rotator.

  • Capture: Add equilibrated Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C.

  • Washing: Pellet the beads and discard the supernatant. Wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer. Between each wash, gently resuspend the beads and pellet them.[14]

  • Elution: Elute the bound protein complexes. For analysis by Western blot, resuspend the beads in 1X SDS-PAGE loading buffer and boil for 5-10 minutes. For mass spectrometry, use a non-denaturing elution buffer or on-bead digestion.

  • Analysis: Analyze the eluate by Western blotting using antibodies against suspected interacting partners (e.g., PP1c, MYPT1) or by mass spectrometry for unbiased identification.[15][16]

Protocol: Substrate Trapping for PP1 Inhibitors

Standard substrate trapping often relies on mutating a catalytic residue, which is not applicable to an inhibitor protein like CPI-17. However, a modified "pull-down" approach using phosphorylated CPI-17 can effectively "trap" its primary substrate, MLCP, and potentially other partners that bind preferentially to the activated form.

Materials:

  • Recombinant, tagged (e.g., His-tag, GST-tag) CPI-17

  • Kinase for phosphorylation (e.g., PKC) and ATPγS (a non-hydrolyzable ATP analog to create a stable thiophosphorylated state)

  • Affinity beads (e.g., S-protein agarose for H6S-tagged CPI-17)[14]

  • Cell or tissue lysate

  • Binding/Wash Buffer (e.g., 20 mM MOPS, pH 7.0, 50 mM NaCl, 0.1% Tween 20, 1 mM DTT)

  • Elution Buffer

Procedure:

  • Prepare Bait: Thiophosphorylate tagged CPI-17 using the in vitro phosphorylation protocol (Section 5.2), substituting ATP with ATPγS. This creates a stable, active inhibitor. Purify the thiophosphorylated CPI-17.

  • Immobilize Bait: Incubate the thiophosphorylated CPI-17 (and an unphosphorylated control) with affinity beads for 1-2 hours at 4°C to immobilize it.

  • Trap Substrates: Incubate the bait-bound beads with cell lysate for 2-4 hours at 4°C.

  • Wash and Elute: Wash the beads extensively with Binding/Wash Buffer to remove non-specific proteins. Elute the bound proteins.

  • Identify: Analyze the eluates from the phosphorylated and unphosphorylated CPI-17 pull-downs by mass spectrometry. Proteins enriched in the phosphorylated CPI-17 eluate are candidate substrates or phosphorylation-dependent interacting partners.[14][17]

Conclusion

CPI-17 is a pivotal regulator of protein phosphatase-1 activity, with Myosin Light Chain Phosphatase being its definitive endogenous substrate. The phosphorylation-dependent inhibition of MLCP by CPI-17 is a key mechanism for controlling smooth muscle contractility and is implicated in a growing number of cellular processes. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate the CPI-17 signaling axis, quantify its activity, and explore novel interacting partners. Such studies are essential for fully elucidating the biological roles of CPI-17 and for the development of targeted therapeutics for associated diseases.

References

The Cellular Localization of CPI1: A Comprehensive Technical Guide for Plant Biology Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopropylsterol isomerase (CPI1) is a pivotal enzyme in the plant sterol biosynthesis pathway, catalyzing the conversion of cycloeucalenol (B201777) to obtusifoliol. This step is critical for the production of essential phytosterols (B1254722) that play fundamental roles in membrane structure, fluidity, and signaling. The subcellular localization of this compound is intrinsically linked to its function and the subsequent metabolic flux of sterol compounds, which have been shown to influence plant growth and development, notably through the modulation of auxin biosynthesis and transport. This technical guide provides an in-depth overview of the cellular localization of the this compound protein in plants, with a primary focus on the model organism Arabidopsis thaliana. It consolidates current knowledge, presents detailed experimental protocols for localization studies, and illustrates the broader context of the this compound-mediated signaling pathway.

Introduction

Phytosterols are indispensable components of plant cellular membranes, influencing their physical properties and the function of embedded proteins. The biosynthesis of these molecules is a complex, multi-step process, with key enzymes localized to specific subcellular compartments to ensure pathway efficiency and regulation. Cyclopropylsterol isomerase (this compound), also known as cycloeucalenol-obtusifoliol isomerase (COI), is a membrane-bound enzyme that plays a crucial role in this pathway. Understanding the precise cellular and subcellular location of this compound is paramount for elucidating its regulatory mechanisms and its impact on downstream physiological processes, including hormone signaling. This guide aims to provide a detailed technical overview of this compound localization in plant cells.

Cellular and Subcellular Localization of this compound

Current research, primarily in Arabidopsis thaliana, has established the primary subcellular localization of the this compound protein.

Endoplasmic Reticulum as the Primary Site of this compound Localization

Multiple lines of evidence strongly indicate that this compound is an integral membrane protein of the endoplasmic reticulum (ER). In Arabidopsis, functional Myc-tagged this compound has been shown to co-localize with the ER-resident marker protein GFP-HDEL. This ER localization is consistent with the broader understanding that the post-squalene steps of sterol biosynthesis in plants occur predominantly within the ER membrane system.

Tissue-Specific Expression

In Arabidopsis thaliana, this compound has been immunolocalized in various cells of the root tip, including the epidermis, cortex, and lateral root cap cells. This localization pattern is significant as these tissues are active sites of cell division and expansion, processes heavily influenced by both sterol composition and auxin gradients.

Dynamic Localization during Cytokinesis

Intriguingly, the localization of this compound is not static and appears to be dynamic during cell division. Co-staining experiments in Arabidopsis roots have revealed the presence of this compound at the developing cell plate during cytokinesis. This suggests a potential role for this compound and, by extension, localized sterol biosynthesis, in the formation of the new cell membrane and cell wall that divides the daughter cells.

This compound Localization in Other Plant Species

While direct immunolocalization or fluorescent protein tagging of this compound homologs in other plant species like maize (Zea mays) is not extensively documented in current literature, the enzymatic activity of cyclopropylsterol-cycloisomerase has been measured in both monocots and dicots, and is presumed to be ER-localized. Indirect evidence from studies on maize roots treated with fenpropimorph, an inhibitor of the sterol biosynthesis pathway, shows an accumulation of cyclopropyl (B3062369) sterols (the substrate for this compound) in all membrane fractions, with the highest concentration in the ER-rich fraction. This supports the hypothesis that the this compound enzyme is primarily active in the endoplasmic reticulum in maize as well.

Quantitative Distribution of this compound

While qualitative studies have firmly placed this compound in the ER, precise quantitative data on the percentage of total this compound protein distributed among different subcellular compartments is not yet available in the literature. Quantitative proteomics techniques, such as spatial proteomics using mass spectrometry, could provide these crucial insights by measuring the relative abundance of this compound in isolated and purified organelles.

Subcellular CompartmentQualitative LocalizationQuantitative Distribution (%)Methodological Approach for Quantification
Endoplasmic ReticulumConfirmedData not availableSubcellular Fractionation followed by Western Blot or Mass Spectrometry
Cell PlateObserved during cytokinesisData not availableQuantitative Imaging and Object-Based Colocalization Analysis
Other MembranesNot significantly observedData not availableSpatial Proteomics

Signaling Pathway and Functional Context

The subcellular localization of this compound in the ER is critical for its role in the sterol biosynthesis pathway, which in turn modulates auxin signaling and plant development.

Sterol Biosynthesis Pathway

This compound catalyzes a key step in the conversion of cycloartenol-derived intermediates into major phytosterols like sitosterol (B1666911).

Sterol_Biosynthesis cluster_ER Endoplasmic Reticulum Cycloartenol Cycloartenol Cycloeucalenol Cycloeucalenol Cycloartenol->Cycloeucalenol Multiple Steps Obtusifoliol Obtusifoliol Cycloeucalenol->Obtusifoliol This compound Sitosterol Sitosterol Obtusifoliol->Sitosterol Multiple Steps

Caption: The central role of this compound in the plant sterol biosynthesis pathway within the ER.

Regulation of Auxin Homeostasis

The products of the sterol pathway, particularly sitosterol and the this compound substrate cycloeucalenol, have an antagonistic effect on auxin biosynthesis.

Auxin_Regulation This compound This compound Sitosterol Sitosterol This compound->Sitosterol Leads to Cycloeucalenol Cycloeucalenol Cycloeucalenol->this compound Substrate Auxin_Biosynthesis Auxin Biosynthesis (e.g., TAA1 genes) Cycloeucalenol->Auxin_Biosynthesis Upregulates Sitosterol->Auxin_Biosynthesis Represses Auxin_Transport Polar Auxin Transport Sitosterol->Auxin_Transport Maintains correct membrane composition for Root_Growth Root Growth Regulation Auxin_Biosynthesis->Root_Growth Auxin_Transport->Root_Growth

Caption: this compound activity influences auxin homeostasis by regulating sterol intermediates.

Experimental Protocols

The determination of this compound subcellular localization relies on established cell biology techniques. Below are detailed methodologies for two key experimental approaches.

Whole-Mount Immunolocalization in Arabidopsis Roots

This protocol is adapted from established methods for visualizing proteins in intact root tissues.

Materials:

  • 5-day-old Arabidopsis seedlings

  • Fixation solution: 4% (w/v) paraformaldehyde in microtubule-stabilizing buffer (MTSB)

  • MTSB: 50 mM PIPES, 5 mM EGTA, 5 mM MgSO4, pH 7.0

  • Enzyme solution: 2% (w/v) Driselase, 0.15% (w/v) cellulase (B1617823) in MTSB

  • Permeabilization solution: 3% (v/v) IGEPAL CA-630, 10% (v/v) DMSO in MTSB

  • Blocking solution: 5% (v/v) normal donkey serum in MTSB

  • Primary antibody: anti-CPI1 or anti-Myc (for tagged proteins) diluted in blocking solution

  • Secondary antibody: Fluorophore-conjugated anti-rabbit or anti-mouse IgG diluted in MTSB

  • DAPI solution: 2 µg/mL in MTSB

  • Microscope slides and coverslips

Procedure:

  • Fixation: Transfer whole seedlings into a 12-well plate containing 3 ml of 4% paraformaldehyde and incubate for 1 hour at room temperature.

  • Washing: Wash the seedlings four times with MTSB.

  • Cell Wall Digestion: Incubate the seedlings in the enzyme solution for 30-60 minutes at 37°C.

  • Permeabilization: Wash twice with MTSB and then incubate in permeabilization solution for 1 hour at room temperature.

  • Blocking: Wash four times with MTSB and incubate in blocking solution for 1 hour.

  • Primary Antibody Incubation: Replace the blocking solution with the primary antibody solution and incubate overnight at 4°C.

  • Washing: Wash four times with MTSB.

  • Secondary Antibody Incubation: Incubate with the secondary antibody solution for 4-6 hours at room temperature in the dark.

  • Washing: Wash four times with MTSB.

  • Staining and Mounting: Stain with DAPI solution for 10 minutes, wash twice with MTSB, and mount the root tips on a slide in a drop of mounting medium.

  • Microscopy: Visualize using a confocal laser scanning microscope.

Immunolocalization_Workflow Start 5-day-old Seedlings Fixation Fixation (4% PFA) Start->Fixation Digestion Cell Wall Digestion (Driselase/Cellulase) Fixation->Digestion Permeabilization Permeabilization (IGEPAL/DMSO) Digestion->Permeabilization Blocking Blocking (Normal Donkey Serum) Permeabilization->Blocking PrimaryAb Primary Antibody (anti-CPI1) Blocking->PrimaryAb SecondaryAb Secondary Antibody (Fluorophore-conjugated) PrimaryAb->SecondaryAb Staining DAPI Staining SecondaryAb->Staining Microscopy Confocal Microscopy Staining->Microscopy

The Impact of CYCLOPROPYLSTEROL ISOMERASE 1 (CPI1) on Membrane Sterol Composition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth examination of CYCLOPROPYLSTEROL ISOMERASE 1 (CPI1), a critical enzyme in the plant sterol biosynthesis pathway. It details the enzyme's function, the profound impact of its deficiency on membrane sterol composition, and the subsequent effects on cellular signaling pathways. This guide synthesizes quantitative data, outlines detailed experimental protocols, and provides visual diagrams to facilitate a comprehensive understanding of this compound's role in lipid metabolism.

Introduction to this compound and its Role in Sterol Biosynthesis

In eukaryotes, sterols are indispensable components of cellular membranes, influencing their fluidity, permeability, and the function of membrane-embedded proteins[1]. Plants synthesize a unique and complex array of sterols, known as phytosterols, with sitosterol (B1666911), campesterol, and stigmasterol (B192456) being the most abundant[1]. The biosynthesis of these sterols involves a multi-step pathway with numerous enzymatic conversions.

CYCLOPROPYLSTEROL ISOMERASE 1 (this compound) is a key enzyme within this pathway, primarily studied in the model plant Arabidopsis thaliana. Its specific function is to catalyze the isomerization of cycloeucalenol (B201777) by opening its 9β,19-cyclopropane ring to form obtusifoliol[1][2]. This step is crucial for diverting the metabolic flux away from cyclopropylsterols towards the production of the major Δ5-sterols that constitute the bulk of the plant's membrane sterol profile.

A deficiency in this compound, as seen in the this compound-1 mutant, leads to a dramatic halt in this conversion. This results in the massive accumulation of the substrate, cycloeucalenol, and a severe depletion of the downstream end-product sterols[1]. This profound shift in sterol composition has significant consequences for the plant's development and signaling processes, particularly those regulated by the hormone auxin[1][3].

Quantitative Impact of this compound Deficiency on Sterol Composition

The functional loss of this compound results in a starkly altered membrane sterol profile. The substrate of the enzyme, cycloeucalenol, which is a minor component in wild-type (WT) plants, becomes the predominant sterol in this compound-1 mutants. Conversely, the major structural sterols are drastically reduced or become undetectable.

Table 1: Sterol Composition in Arabidopsis thaliana Seedlings (WT vs. This compound-1)

Sterol Compound Wild Type (WT) (μg/g fresh weight) This compound-1 Mutant (μg/g fresh weight) Fold Change
Cycloeucalenol 1.0 50.3 +50.3x
Sitosterol 122.3 2.5 -48.9x
Campesterol 22.4 Undetectable -
Stigmasterol 10.3 Undetectable -

Data sourced from studies on 7-day-old seedlings[1].

Table 2: Sterol Composition in Arabidopsis thaliana Root Callus (WT vs. This compound-1)

Sterol Compound Wild Type (Ler) (μg/g fresh weight) This compound-1 Mutant (μg/g fresh weight) Fold Change
Cycloeucalenol 1.1 42.1 +38.3x
Sitosterol 148.5 31.2 -4.8x
Campesterol 14.7 1.3 -11.3x
Stigmasterol 23.4 1.9 -12.3x
24-Methylene cycloartanol 0.9 11.8 +13.1x

Data represents means from 3-week-old root callus cultures[4]. Note that while the trend is similar to seedlings, the callus retains a small but significant amount of downstream sterols.

Signaling Pathways Modulated by this compound-Dependent Sterol Composition

The altered sterol balance in this compound-1 mutants directly impacts plant hormone signaling, primarily auxin biosynthesis and transport. The accumulation of cycloeucalenol and depletion of sitosterol act as antagonistic signals that modulate the expression of key genes in the auxin production pathway[1][3].

  • Cycloeucalenol: Acts as a positive regulator, upregulating the expression of auxin biosynthesis genes such as TRYPTOPHAN AMINOTRANSFERASE OF ARABIDOPSIS1 (TAA1), YUC8, and YUC9[1].

  • Sitosterol: Acts as a negative regulator, repressing the expression of these same genes[1].

In the this compound-1 mutant, the high levels of cycloeucalenol and lack of sitosterol lead to a net increase in auxin biosynthesis, resulting in an enhanced auxin response in the root tip and contributing to developmental defects like short roots[1][3][5].

CPI1_Signaling_Pathway cluster_sterol_pathway Sterol Biosynthesis Pathway cluster_auxin_pathway Auxin Biosynthesis Regulation cluster_phenotype Physiological Outcome Cycloartenol Cycloartenol This compound This compound (Cyclopropylsterol Isomerase) Cycloartenol->this compound Cycloeucalenol Cycloeucalenol Cycloartenol->Cycloeucalenol SMT1 Obtusifoliol Obtusifoliol This compound->Obtusifoliol MajorSterols Sitosterol, Campesterol, Stigmasterol Obtusifoliol->MajorSterols Multiple Steps TAA1 TAA1 / YUC genes MajorSterols->TAA1 Represses Cycloeucalenol->TAA1 Upregulates Auxin Auxin (IAA) TAA1->Auxin RootGrowth Altered Root Elongation Auxin->RootGrowth

Caption: this compound's role in sterol and auxin signaling.

Experimental Methodologies

Investigating the effects of this compound involves a combination of genetic, molecular, and analytical chemistry techniques. A typical workflow includes plant cultivation, sterol extraction, and analysis by gas chromatography-mass spectrometry (GC-MS).

Experimental_Workflow Start Plant Cultivation (WT and this compound-1 mutant) Harvest Harvest Plant Tissue (e.g., roots, seedlings) Start->Harvest Extraction Lipid Extraction (Modified Bligh-Dyer or Folch) Harvest->Extraction Saponification Saponification (Hydrolysis of esterified sterols) Extraction->Saponification SPE Solid Phase Extraction (SPE) (Purification of sterol fraction) Saponification->SPE Derivatization Derivatization (e.g., Silylation for GC-MS) SPE->Derivatization Analysis GC-MS Analysis (Separation and Quantitation) Derivatization->Analysis Data Data Processing (Peak integration, normalization, and statistical analysis) Analysis->Data

Caption: Workflow for analyzing sterol composition.

This protocol is a generalized procedure adapted from standard methods for sterol analysis from plant tissue[6][7][8].

I. Reagents and Materials

  • Plant tissue (e.g., Arabidopsis seedlings)

  • Chloroform (B151607), Methanol, Hexane (B92381) (HPLC grade)

  • Potassium Hydroxide (KOH)

  • Ethanol (99.5%)

  • Internal Standard (e.g., Lathosterol-D7 or similar)

  • Milli-Q water or equivalent

  • Silica-based Solid Phase Extraction (SPE) cartridges

  • Derivatization agent (e.g., BSTFA + 1% TMCS)

  • Glass conical tubes with Teflon-lined caps

  • Vortex mixer, Centrifuge, Vacuum concentrator/Nitrogen evaporator

  • Water bath or heating block

II. Lipid Extraction

  • Harvest and weigh approximately 100-200 mg of fresh plant tissue. Flash-freeze in liquid nitrogen and grind to a fine powder.

  • Transfer the powdered tissue to a glass tube. Add 3 mL of a chloroform:methanol (1:2, v/v) mixture.

  • Add a known amount of internal standard (e.g., 200 ng Lathosterol-D7) to each sample for normalization[8].

  • Vortex vigorously for 60 seconds and incubate at room temperature with shaking for 2 hours[8].

  • Add 1 mL of chloroform and 1 mL of water to induce phase separation. Vortex well.

  • Centrifuge at ~2,000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase (containing lipids) using a glass Pasteur pipette and transfer to a new glass tube.

III. Saponification (Hydrolysis)

  • Evaporate the organic solvent from the collected lipid extract under a stream of nitrogen or using a vacuum centrifuge[8].

  • To the dried lipid film, add 1 mL of hydrolysis solution (e.g., 1 M KOH in 90% ethanol)[8].

  • Incubate the samples at 65°C for 1-2 hours with shaking to hydrolyze sterol esters into free sterols.

  • After cooling, add 1 mL of water and 2 mL of hexane. Vortex vigorously to extract the non-saponifiable lipids (including sterols) into the hexane phase.

  • Centrifuge to separate phases and carefully transfer the upper hexane layer to a new tube. Repeat the hexane extraction twice more and pool the hexane fractions.

  • Evaporate the pooled hexane to dryness.

IV. Purification and Derivatization

  • Resuspend the dried sterol extract in a small volume of hexane.

  • Purify the sterol fraction using a silica (B1680970) SPE cartridge, eluting with a non-polar solvent mixture (e.g., hexane:diethyl ether). This step removes more polar interfering compounds.

  • Evaporate the purified fraction to dryness.

  • For GC-MS analysis, derivatize the sterols by adding a silylating agent (e.g., 50 µL of BSTFA + 1% TMCS) and heating at 70°C for 30 minutes. This process increases the volatility of the sterols.

V. GC-MS Analysis

  • Inject 1 µL of the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., HP-5MS or equivalent).

  • Use a temperature gradient program to separate the different sterol species. For example, start at 180°C, hold for 1 min, then ramp to 300°C at 5°C/min, and hold for 15 min.

  • The mass spectrometer should be operated in scan mode or selected ion monitoring (SIM) mode for higher sensitivity to identify and quantify specific sterol peaks based on their retention times and mass fragmentation patterns compared to authentic standards.

Conclusion and Future Directions

CYCLOPROPYLSTEROL ISOMERASE 1 is a pivotal enzyme that dictates the final composition of major membrane sterols in plants. Its absence triggers a significant metabolic shift, leading to the accumulation of cycloeucalenol at the expense of essential structural sterols like sitosterol. This altered sterol profile serves as a potent modulator of cellular signaling, directly influencing auxin biosynthesis and impacting plant development. The study of this compound and its mutants provides a powerful model for understanding the intricate links between lipid metabolism, membrane composition, and developmental signaling. For drug development professionals, particularly in the agrochemical field, this compound represents a potential target for developing novel herbicides or plant growth regulators that disrupt sterol biosynthesis. Future research may focus on identifying this compound orthologs in crop species and exploring how modulating their activity could enhance stress tolerance or other desirable agricultural traits.

References

Methodological & Application

Application Notes and Protocols for Cyclophilin A (CypA) PPIase Activity Assay

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Cyclophilin A (CypA/CPI1) Enzyme Activity Assay Protocol Content Type: Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclophilin A (CypA), also known as peptidylprolyl isomerase A (PPIA), is a highly conserved and ubiquitously expressed intracellular protein.[1] As a member of the cyclophilin family, its primary enzymatic function is to catalyze the cis-trans isomerization of peptide bonds preceding proline residues, a rate-limiting step in the folding of many proteins.[1][2] This peptidyl-prolyl cis-trans isomerase (PPIase) activity is crucial for proper protein folding, trafficking, and signal transduction.[3][4]

Beyond its intracellular roles, CypA can be secreted by cells in response to inflammatory stimuli, acting as a cytokine in various pathological conditions, including cardiovascular diseases, viral infections, and cancer.[3][5][6] The immunosuppressive drug Cyclosporin A (CsA) forms a complex with CypA, which then inhibits the calcineurin signaling pathway, highlighting CypA's importance as a drug target.[1] This document provides a detailed protocol for a standard chymotrypsin-coupled spectrophotometric assay to measure the PPIase activity of CypA.

Assay Principle

The PPIase activity of Cyclophilin A is commonly measured using a coupled-enzyme assay. The substrate, typically N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA), exists in both cis and trans conformations at the Ala-Pro peptide bond. CypA catalyzes the isomerization from the cis to the trans form. The protease α-chymotrypsin specifically cleaves the trans isomer of the substrate, releasing the chromophore p-nitroaniline (pNA).[7][8] The rate of pNA release, monitored by the increase in absorbance at 390-410 nm, is proportional to the PPIase activity of CypA. The assay is performed at low temperatures (e.g., 4-10°C) to minimize the spontaneous (uncatalyzed) cis-trans isomerization rate.[9][10]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the Cyclophilin A PPIase activity assay.

Table 1: Kinetic Parameters for Human Cyclophilin A

SubstrateKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)ConditionsReference
Suc-Ala-Ala-cis-Pro-Phe-pNA0.87 ± 0.08412700 ± 5501.46 x 10⁷0°C, Assay Buffer[9]
Suc-Ala-Ala-Pro-Phe-pNA1.7---[11]
Mutant Human CypA--1.5 x 10⁶10°C, Assay Buffer[12]

Table 2: Inhibitor IC50 Value

InhibitorIC50 (nM)TargetConditionsReference
Cyclosporin A (CsA)26.5Mutant Human CypA10°C, Assay Buffer[12]

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Data Acquisition & Analysis prep_reagents Prepare Assay Buffer, Enzyme, Substrate, and Chymotrypsin Solutions pre_cool Pre-cool all reagents and 96-well plate to 4°C prep_reagents->pre_cool add_enzyme Add CypA (and inhibitor) to wells pre_cool->add_enzyme add_chymotrypsin Add Chymotrypsin add_enzyme->add_chymotrypsin start_reaction Initiate reaction by adding Substrate (Suc-AAPF-pNA) add_chymotrypsin->start_reaction measure_abs Measure Absorbance at 390 nm kinetically for 5-10 min start_reaction->measure_abs calc_rate Calculate initial reaction rate (V₀) measure_abs->calc_rate data_analysis Determine kinetic parameters (kcat/Km) or IC₅₀ values calc_rate->data_analysis signaling_pathway cluster_pathway CypA-CrkII Signaling Axis Integrin Integrin Activation Abl Abl Kinase Integrin->Abl activates CrkII_active Active CrkII Abl->CrkII_active phosphorylates (Y221) CrkII_inactive Inactive CrkII-pY221 CrkII_active->CrkII_inactive Migration Cell Migration CrkII_active->Migration promotes CypA Cyclophilin A (CypA) CypA->Abl inhibits phosphorylation of CrkII CypA->CrkII_active binds & stabilizes

References

Measuring the Activity of CYCLOPROPYLSTEROL CYCLOISOMERA SE1 (CPI1): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CYCLOPROPYLSTEROL CYCLOISOMERASE1 (CPI1), also known as cycloeucalenol (B201777) cycloisomerase, is a key enzyme in the plant sterol biosynthesis pathway. It catalyzes the isomerization of the cyclopropane (B1198618) ring of cycloeucalenol to form obtusifoliol (B190407), a crucial step in the production of essential phytosterols (B1254722) like sitosterol (B1666911) and campesterol. Given the vital role of sterols in plant growth, development, and defense, as well as the potential of this compound as a target for herbicides and antifungal agents, accurate measurement of its activity is paramount.

These application notes provide detailed protocols for both in vivo and in vitro measurement of this compound activity, catering to the needs of researchers in academia and industry. The methods described herein are designed to be robust, reproducible, and adaptable to various research objectives, from fundamental enzyme characterization to high-throughput screening of potential inhibitors.

Signaling Pathway and Experimental Workflow

The this compound-catalyzed reaction is a critical node in the intricate network of sterol biosynthesis. Understanding its position within this pathway is essential for interpreting experimental results.

Sterol Biosynthesis and this compound Activity Assay Workflow cluster_pathway Plant Sterol Biosynthesis Pathway cluster_workflow Experimental Workflow for this compound Activity Measurement cluster_invivo In Vivo Assay cluster_invitro In Vitro Assay Squalene Squalene 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Cycloartenol Cycloartenol 2,3-Oxidosqualene->Cycloartenol Cycloeucalenol Cycloeucalenol Cycloartenol->Cycloeucalenol SAM-dependent C24-methyltransferase Obtusifoliol Obtusifoliol Cycloeucalenol->Obtusifoliol This compound Other Phytosterols\n(e.g., Sitosterol, Campesterol) Other Phytosterols (e.g., Sitosterol, Campesterol) Obtusifoliol->Other Phytosterols\n(e.g., Sitosterol, Campesterol) Yeast erg7 mutant Yeast erg7 mutant Transform with this compound expression vector Transform with this compound expression vector Yeast erg7 mutant->Transform with this compound expression vector Culture with Cycloeucalenol Culture with Cycloeucalenol Transform with this compound expression vector->Culture with Cycloeucalenol Assess Growth or\nGC-MS analysis of sterols Assess Growth or GC-MS analysis of sterols Culture with Cycloeucalenol->Assess Growth or\nGC-MS analysis of sterols Heterologous expression\nand purification of this compound Heterologous expression and purification of this compound Incubate with Cycloeucalenol Incubate with Cycloeucalenol Heterologous expression\nand purification of this compound->Incubate with Cycloeucalenol GC-MS analysis of\nObtusifoliol formation GC-MS analysis of Obtusifoliol formation Incubate with Cycloeucalenol->GC-MS analysis of\nObtusifoliol formation

Figure 1: Overview of the plant sterol biosynthesis pathway highlighting the this compound-catalyzed step and the general workflows for in vivo and in vitro this compound activity assays.

Protocol 1: In Vivo Measurement of this compound Activity using Yeast Functional Complementation

This protocol leverages a Saccharomyces cerevisiae mutant strain (erg7) deficient in lanosterol (B1674476) synthase, rendering it auxotrophic for sterols. Expression of a functional plant this compound allows the yeast to convert exogenously supplied cycloeucalenol into a sterol that can support growth, providing a measure of this compound activity.

I. Materials and Reagents
  • Yeast Strain: S. cerevisiae erg7 mutant (e.g., available from yeast genetic stock centers).

  • Yeast Expression Vector: A suitable yeast expression vector (e.g., pYES2) for inducible or constitutive expression of the this compound gene.

  • This compound cDNA: The coding sequence of the this compound gene of interest.

  • Growth Media:

    • Yeast Peptone Dextrose (YPD) medium.

    • Synthetic Complete (SC) medium lacking the appropriate nutrient for plasmid selection (e.g., uracil (B121893) for pYES2).

    • SC medium supplemented with 2% galactose (for inducible expression with pYES2).

    • SC medium supplemented with ergosterol (B1671047) (20 µg/mL) for maintaining the erg7 mutant.

  • Cycloeucalenol: Substrate for the this compound enzyme.

  • Reagents for Yeast Transformation: (e.g., Lithium acetate/polyethylene glycol method).

  • Reagents for Sterol Extraction and Analysis: See Protocol 3.

II. Experimental Procedure
  • Cloning of this compound into a Yeast Expression Vector:

    • Subclone the full-length coding sequence of the this compound gene into the chosen yeast expression vector according to standard molecular biology techniques.

    • Verify the construct by DNA sequencing.

  • Yeast Transformation:

    • Transform the S. cerevisiae erg7 mutant strain with the this compound expression vector or an empty vector control.

    • Select transformants on the appropriate SC dropout medium supplemented with ergosterol.

  • Growth Assay (Qualitative to Semi-Quantitative):

    • Grow the transformed yeast strains in liquid SC dropout medium with ergosterol to mid-log phase.

    • Wash the cells twice with sterile water to remove residual ergosterol.

    • Resuspend the cells in sterile water and adjust the optical density at 600 nm (OD600) to 1.0.

    • Prepare a 10-fold serial dilution series of the cell suspension.

    • Spot 5 µL of each dilution onto SC dropout plates containing either:

      • No sterol supplement (negative control).

      • Ergosterol (20 µg/mL) (positive control).

      • Cycloeucalenol (10-50 µg/mL) (test condition).

    • Incubate the plates at 30°C for 3-5 days and document the growth.

  • Quantitative Analysis of Sterol Composition:

    • Inoculate the transformed yeast strains into liquid SC dropout medium containing 2% galactose (to induce this compound expression) and cycloeucalenol (10-50 µg/mL).

    • Grow the cultures at 30°C for 48-72 hours.

    • Harvest the yeast cells by centrifugation.

    • Extract the total sterols from the yeast pellets (see Protocol 3).

    • Analyze the sterol composition by Gas Chromatography-Mass Spectrometry (GC-MS) (see Protocol 3).

    • This compound activity is determined by the extent of cycloeucalenol conversion to obtusifoliol and other downstream sterols.

III. Data Presentation

Table 1: Growth of erg7 Mutant Yeast Expressing this compound on Different Sterol Sources

VectorSterol SupplementGrowth
Empty VectorNone-
Empty VectorErgosterol+++
Empty VectorCycloeucalenol-
This compound VectorNone-
This compound VectorErgosterol+++
This compound VectorCycloeucalenol++
Growth is scored qualitatively from - (no growth) to +++ (robust growth).

Table 2: Sterol Composition of erg7 Mutant Yeast Expressing this compound

VectorCompoundPeak Area (%)
Empty VectorCycloeucalenol95.2 ± 3.1
ObtusifoliolNot Detected
This compound VectorCycloeucalenol25.7 ± 4.5
Obtusifoliol68.9 ± 5.2
Values are presented as mean ± standard deviation from three biological replicates.

Protocol 2: In Vitro Measurement of this compound Activity using Recombinant Enzyme

This protocol describes the measurement of this compound activity using a purified recombinant enzyme. The activity is determined by quantifying the formation of obtusifoliol from cycloeucalenol.

I. Materials and Reagents
  • Recombinant this compound Enzyme: Purified this compound enzyme (e.g., expressed in E. coli or Pichia pastoris with a purification tag).

  • Substrate: Cycloeucalenol.

  • Reaction Buffer: A suitable buffer for sterol isomerase activity. A good starting point is a phosphate (B84403) or HEPES buffer. The optimal pH for a similar sterol 8-isomerase has been reported to be between 6.6 and 8.7.

    • Example Buffer: 50 mM HEPES, pH 7.5, 1 mM DTT.

  • Cofactors: While this compound is not known to require cofactors, their potential effect can be tested (e.g., NAD(P)H, FAD).

  • Reaction Stop Solution: A solution to quench the enzymatic reaction (e.g., a mixture of chloroform:methanol (2:1, v/v) or a strong base for saponification).

  • Internal Standard: A sterol not present in the reaction mixture to be used for quantification (e.g., epicoprostanol (B1214048) or cholesterol).

  • **Reagents

Application Notes & Protocols: Development of a High-Throughput Screen for Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cellular Inhibitor of Apoptosis Protein 1 (cIAP1), also known as BIRC2, is a critical regulator of cellular signaling pathways.[1][2] As a member of the Inhibitor of Apoptosis (IAP) family, cIAP1 possesses E3 ubiquitin ligase activity, which allows it to modify signaling networks, activate intracellular pathways, and promote the degradation of key signaling components.[1][2] It is particularly known for its role in regulating innate immunity and inflammation through pathways mediated by the tumor necrosis factor receptor (TNFR) superfamily.[1][2] In the TNFR1 signaling complex, cIAP1 ubiquitinates RIPK1, which is crucial for assembling the platform that drives NF-κB and MAPK activation while preventing cell death.[1][2]

Given its central role in controlling cell survival and inflammation, the dysregulation of cIAP1 is implicated in numerous human diseases, including cancer and inflammatory disorders. This makes cIAP1 an attractive therapeutic target for the discovery of novel small molecule inhibitors.[3] This document provides a detailed framework for developing a robust high-throughput screening (HTS) campaign to identify inhibitors of a key cIAP1 protein-protein interaction (PPI).

Note on Target Identity: The term "CPI1" can be ambiguous. It may refer to "Cellular inhibitor of apoptosis 1" (cIAP1), "Cytokine-Induced Apoptosis Inhibitor 1" (CIAPIN1)[4], or proteins containing a "Capping Protein Interaction (CPI) motif"[5][6]. This document focuses on cIAP1 due to its well-established role as a drug target.

Assay Principle

The primary screening strategy focuses on disrupting the protein-protein interaction between cIAP1 and TNF receptor-associated factor 2 (TRAF2), a critical interaction for cIAP1's function in the TNFR signaling pathway.[1][2] We will employ a biochemical, proximity-based assay format, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), which is highly suitable for HTS due to its sensitivity, low background, and homogeneous "mix-and-read" format.[7][8][9][10]

Hits from the primary screen will be confirmed using an orthogonal proximity-based assay, the Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA).[11][12][13] This secondary assay helps eliminate technology-specific false positives. Finally, a cell-based assay will be used to validate the activity of confirmed hits in a biologically relevant context.

Signaling Pathway and Experimental Workflow

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TNFR TNFR1 TRADD TRADD TNFR->TRADD TNFα binding TRAF2 TRAF2 TRADD->TRAF2 cIAP1 cIAP1 TRAF2->cIAP1 Interaction (Target) RIPK1 RIPK1 cIAP1->RIPK1 Ubiquitination LUBAC LUBAC RIPK1->LUBAC IKK IKK Complex LUBAC->IKK NFkB NF-κB Pathway (Survival) IKK->NFkB Activation Inhibitor Small Molecule Inhibitor Inhibitor->TRAF2

Caption: cIAP1 signaling pathway within the TNFR1 complex.

Primary Primary Screen (TR-FRET) Hit_ID Hit Identification (% Inhibition > Cutoff) Primary->Hit_ID Library Compound Library (~10,000s compounds) Library->Primary Dose_Resp Dose-Response (IC50 Determination) Hit_ID->Dose_Resp Primary Hits Secondary Secondary Screen (AlphaLISA - Orthogonal) Dose_Resp->Secondary Confirmed_Hits Confirmed Hits Secondary->Confirmed_Hits Counter_Screen Cell-Based Assay (e.g., Viability/NF-κB Reporter) Confirmed_Hits->Counter_Screen Confirmed Actives Validated_Hits Validated Hits for Lead Optimization Counter_Screen->Validated_Hits

Caption: High-throughput screening workflow for cIAP1 inhibitors.

Experimental Protocols

Protocol 1: Primary HTS for cIAP1-TRAF2 Interaction using TR-FRET

This biochemical assay measures the proximity between His-tagged cIAP1 and GST-tagged TRAF2.[8][10] Interaction brings a Europium (Eu)-chelate donor (bound to His-cIAP1 via an anti-His antibody) close to a Dy647 acceptor (bound to GST-TRAF2 via an anti-GST antibody), resulting in a FRET signal.[8] Inhibitors disrupting this interaction will cause a decrease in the TR-FRET signal.

Materials:

  • Recombinant Human His-tagged cIAP1 (purified)

  • Recombinant Human GST-tagged TRAF2 (purified)

  • TR-FRET Donor: Anti-His-Europium Antibody

  • TR-FRET Acceptor: Anti-GST-Dy647 Antibody

  • Assay Buffer: 20 mM Tris pH 7.0, 50 mM NaCl, 0.01% Nonidet P-40[8]

  • 1536-well black assay plates[8]

  • Compound library plates (e.g., 1 mM stock in DMSO)

  • TR-FRET enabled microplate reader (e.g., Envision Multilabel plate reader)[8]

Methodology:

  • Reagent Preparation: Prepare a master mix of the reaction buffer containing His-cIAP1, Anti-His-Eu antibody, GST-TRAF2, and Anti-GST-Dy647 antibody at 2x the final desired concentration. Optimal concentrations should be determined empirically through titration experiments, but starting points can be 10 nM for proteins and 1 nM for antibodies.[8]

  • Compound Dispensing: Using an automated liquid handler (e.g., Pin-Tool), dispense 100 nL of test compounds into the 1536-well assay plates.[8] For controls, dispense DMSO vehicle (maximum signal) and a known inhibitor or buffer (minimum signal).

  • Reagent Dispensing: Add 5 µL of the 2x reagent master mix to all wells of the assay plate. The final assay volume will be ~5.1 µL with a final compound concentration of ~20 µM.[8]

  • Incubation: Incubate the plates at room temperature for 2 hours, protected from light.[8]

  • Plate Reading: Measure the TR-FRET signal using a plate reader with an excitation wavelength of 337 nm and dual emission detection at 615 nm (Europium) and 665 nm (Dy647).[8] Use a time delay of 50 µs to reduce background fluorescence.[8]

Data Analysis:

  • Calculate the TR-FRET ratio: (Emission at 665 nm / Emission at 615 nm) * 10,000.

  • Calculate Percent Inhibition: 100 * (1 - [(Ratio_compound - Ratio_min) / (Ratio_max - Ratio_min)]).

  • Determine the Z'-factor for each plate to assess assay quality: 1 - [ (3 * (SD_max + SD_min)) / |(Mean_max - Mean_min)| ]. A Z' > 0.5 is considered excellent for HTS.[14]

Protocol 2: Orthogonal Secondary Screen using AlphaLISA

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based technology used to confirm hits.[11][12] The interaction between biotinylated cIAP1 and GST-tagged TRAF2 brings Streptavidin-coated Donor beads and anti-GST-conjugated Acceptor beads into close proximity (~200 nm).[12][15] Upon excitation at 680 nm, the Donor beads release singlet oxygen, which travels to the nearby Acceptor beads, triggering a chemiluminescent signal at 615 nm. Inhibitors will reduce this signal.[11]

Materials:

  • Biotinylated Human cIAP1

  • GST-tagged Human TRAF2

  • AlphaLISA Streptavidin Donor Beads

  • AlphaLISA anti-GST Acceptor Beads[15]

  • AlphaLISA Assay Buffer

  • 384-well white assay plates

  • Confirmed hits from the primary screen for dose-response testing.

  • AlphaLISA-capable microplate reader.

Methodology:

  • Reagent Preparation: Prepare solutions of biotinylated cIAP1 and GST-TRAF2 in assay buffer.

  • Compound Dispensing: Serially dilute confirmed hits and dispense them into a 384-well plate. Include DMSO controls.

  • Protein Incubation: Add 5 µL of biotinylated cIAP1 and 5 µL of GST-TRAF2 to the wells. Incubate for 30 minutes at room temperature.

  • Bead Addition: Add 10 µL of anti-GST Acceptor beads (final concentration 20 µg/mL) and incubate for 1 hour.[14] Then, add 10 µL of Streptavidin Donor beads (final concentration 20 µg/mL) and incubate for 1 hour in the dark.[14][15]

  • Plate Reading: Read the plate on an AlphaLISA-compatible reader.

Data Analysis:

  • Plot the AlphaLISA signal against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value for each confirmed hit.

Protocol 3: Cell-Based Counter-Screen (NF-κB Reporter Assay)

This assay validates inhibitor activity in a cellular environment. A cell line (e.g., HEK293) is engineered to express a reporter gene (e.g., Luciferase) under the control of an NF-κB response element. Treatment with TNFα will activate the cIAP1-dependent signaling pathway, leading to NF-κB activation and luciferase expression.[1] A true on-target cIAP1 inhibitor should block this TNFα-induced signal.

Materials:

  • HEK293 cells stably expressing an NF-κB-Luciferase reporter.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • TNFα.

  • Luciferase assay reagent (e.g., Bright-Glo).

  • 384-well white, clear-bottom cell culture plates.

  • Luminometer.

Methodology:

  • Cell Plating: Seed the NF-κB reporter cells into 384-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serially diluted compounds for 1-2 hours.

  • Stimulation: Stimulate the cells with TNFα at a final concentration of ~10 ng/mL. Incubate for 6-8 hours.

  • Lysis and Signal Detection: Add luciferase assay reagent to lyse the cells and generate a luminescent signal.

  • Plate Reading: Measure luminescence using a microplate reader.

  • (Optional) Cytotoxicity Assay: In a parallel plate, perform a standard cell viability assay (e.g., CellTiter-Glo) to ensure that the observed inhibition is not due to compound toxicity.[16]

Data Analysis:

  • Normalize the luciferase signal to cell viability data if necessary.

  • Calculate the IC50 of the compounds for the inhibition of TNFα-induced NF-κB activation.

Data Presentation

Quantitative data should be summarized for clear comparison and decision-making.

Table 1: Primary HTS Hit Summary

Parameter Value
Library Screened Kinase-focused library
Compounds Screened 4,727
Screening Concentration 20 µM
Average Z'-Factor 0.86[17]
Hit Cutoff (% Inhibition) > 50% (>3 SD from mean)
Number of Primary Hits 118

| Hit Rate | 2.5% |

Table 2: Hit Confirmation and Potency

Compound ID Primary Screen (% Inhibition @ 20 µM) Secondary Screen (AlphaLISA IC50, µM) Cell-Based Screen (NF-κB IC50, µM) Cytotoxicity (CC50, µM)
Hit-001 95.2 1.5 2.8 > 50
Hit-002 88.4 3.2 5.1 > 50
Hit-003 75.6 15.8 > 50 25.1

| Hit-004 | 60.1 | > 50 | Not Active | > 50 |

Table 3: Assay Performance Metrics

Assay Parameter Value Acceptance Criteria
Primary (TR-FRET) Z'-Factor 0.7 - 0.9[8][17] > 0.5
Signal-to-Background > 20[8] > 10
Secondary (AlphaLISA) Z'-Factor 0.89[14] > 0.5
Signal-to-Background 69[14] > 10
Cell-Based (Reporter) Z'-Factor > 0.6 > 0.5

| | Signal-to-Background | > 15 | > 5 |

References

Protocol for Generating and Characterizing a cpi1-1 Mutant in Arabidopsis thaliana

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the generation and characterization of a cpi1-1 (cyclopropylsterol isomerase 1-1) mutant in the model plant organism Arabidopsis thaliana. The this compound enzyme plays a critical role in the sterol biosynthesis pathway, and its disruption has significant downstream effects on auxin biosynthesis and root development. Understanding the function of this compound and the phenotypic consequences of its mutation is valuable for research in plant development, hormone signaling, and for identifying potential targets for agrochemical development.

The this compound-1 mutant exhibits a characteristic short-root phenotype due to the accumulation of the this compound substrate, cycloeucalenol, and a depletion of downstream sterols like sitosterol. This imbalance leads to an upregulation of auxin biosynthesis genes, resulting in altered auxin homeostasis and impaired root elongation. These application notes and the accompanying protocols detail the methodology for identifying and confirming the this compound-1 T-DNA insertion mutant, and for quantifying its key phenotypic and molecular characteristics.

Data Presentation

Table 1: Sterol Composition in Wild-Type (WT) and this compound-1 Mutant Callus
Sterol CompoundWild-Type (µg g⁻¹ fresh weight)This compound-1 (µg g⁻¹ fresh weight)
Cycloeucalenol1.050.3[1]
Sitosterol122.32.5[1]
24-Methylcholesterol (Campesterol)22.4Undetectable[1]
Stigmasterol10.3Undetectable[1]
Table 2: Primary Root Length of Wild-Type (WT) and this compound-1 Seedlings
GenotypePrimary Root Length (mm)
Wild-Type (Col-0)~8.5
This compound-1~4.0

Note: Approximate values are derived from graphical representations in the cited literature. Actual measurements may vary based on experimental conditions.

Table 3: Relative Gene Expression of Auxin Biosynthesis Genes in this compound-1 Mutant Roots Compared to Wild-Type
GeneFold Change in this compound-1
TAA1Upregulated[1][2]
YUC8Upregulated[1]
YUC9Upregulated[1]

Experimental Protocols

Protocol 1: Identification and Confirmation of the this compound-1 T-DNA Insertion Mutant

This protocol describes the steps to obtain and verify a homozygous this compound-1 T-DNA insertion mutant line from a public stock center (e.g., SALK).

Materials:

  • Arabidopsis thaliana seeds of the putative this compound-1 T-DNA insertion line (e.g., from the SALK collection).

  • Wild-Type (e.g., Col-0) Arabidopsis thaliana seeds.

  • Murashige and Skoog (MS) medium including vitamins, supplemented with sucrose (B13894) and an appropriate selective agent (e.g., kanamycin).

  • Petri dishes.

  • Sterile water.

  • Ethanol (B145695) (70%).

  • Bleach solution (e.g., 5% sodium hypochlorite).

  • Plant growth chambers or rooms with controlled light and temperature.

  • DNA extraction kit for plants.

  • PCR reagents (Taq polymerase, dNTPs, buffers).

  • Gene-specific primers (LP and RP) flanking the T-DNA insertion site in the this compound gene.

  • T-DNA left border primer (LB).

Methodology:

  • Seed Sterilization and Plating:

    • Surface sterilize Arabidopsis seeds by washing with 70% ethanol for 1 minute, followed by a 5-10 minute wash in a bleach solution, and then rinse 3-5 times with sterile water.

    • Resuspend the sterilized seeds in sterile 0.1% agarose (B213101) and store at 4°C for 2-3 days for stratification to synchronize germination.

    • Plate the seeds on MS medium containing the appropriate selection agent (e.g., 50 µg/mL kanamycin (B1662678) for many SALK lines).

  • Selection of Putative Mutants:

    • Grow the plates vertically in a growth chamber under long-day conditions (16 hours light / 8 hours dark) at approximately 22°C.

    • After 7-10 days, identify seedlings that are resistant to the selection agent (e.g., green and healthy on kanamycin-containing medium), while sensitive seedlings will appear bleached and will not develop true leaves.

    • Transfer the resistant seedlings to soil and grow to maturity to collect T2 seeds.

  • Genotyping by PCR:

    • Extract genomic DNA from the leaves of putative T2 mutant plants and wild-type control plants.

    • Perform PCR-based genotyping using a three-primer system: a gene-specific left primer (LP), a gene-specific right primer (RP), and a T-DNA left border primer (LB). The LP and RP should be designed to flank the T-DNA insertion site.

    • Set up two PCR reactions for each plant:

      • Reaction A: LP + RP (to detect the wild-type allele).

      • Reaction B: LB + RP (to detect the T-DNA insertion).

    • Alternatively, a single PCR reaction with all three primers can be performed.

    • Analyze the PCR products by agarose gel electrophoresis.

      • Wild-Type: A band will be present only in the LP + RP reaction.

      • Heterozygous: Bands will be present in both the LP + RP and LB + RP reactions.

      • Homozygous Mutant: A band will be present only in the LB + RP reaction.

  • Propagation of Homozygous Lines:

    • Allow plants identified as homozygous for the this compound-1 T-DNA insertion to self-pollinate and collect the T3 seeds. These seeds will constitute a homozygous this compound-1 mutant line.

Protocol 2: Quantitative Analysis of Primary Root Length

Materials:

  • Homozygous this compound-1 and wild-type Arabidopsis seeds.

  • MS medium plates.

  • Ruler or digital imaging system with measurement software (e.g., ImageJ).

Methodology:

  • Seedling Growth:

    • Sterilize and stratify seeds as described in Protocol 1.

    • Plate the seeds on MS medium without a selection agent.

    • Grow the plates vertically in a growth chamber under controlled conditions.

  • Root Length Measurement:

    • After a defined period of growth (e.g., 5-7 days), photograph the plates.

    • Use image analysis software to measure the length of the primary root from the root-shoot junction to the root tip for at least 20 seedlings of each genotype.

  • Data Analysis:

    • Calculate the average primary root length and standard deviation for both wild-type and this compound-1 seedlings.

    • Perform a statistical analysis (e.g., t-test) to determine the significance of the difference in root length between the two genotypes.

Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

Materials:

  • Root tissue from 7-day-old wild-type and homozygous this compound-1 seedlings.

  • RNA extraction kit for plants.

  • DNase I.

  • cDNA synthesis kit.

  • qRT-PCR master mix (e.g., SYBR Green).

  • qRT-PCR instrument.

  • Primers for target genes (TAA1, YUC8, YUC9) and a reference gene (e.g., ACTIN2).

Methodology:

  • RNA Extraction and cDNA Synthesis:

    • Harvest root tissue from seedlings grown as described in Protocol 2 and immediately freeze in liquid nitrogen.

    • Extract total RNA using a plant RNA extraction kit according to the manufacturer's instructions.

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

    • Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit.

  • qRT-PCR:

    • Perform qRT-PCR reactions using the synthesized cDNA, gene-specific primers, and a qRT-PCR master mix.

    • Include a no-template control and a no-reverse-transcriptase control to check for contamination.

    • Use a suitable reference gene for normalization.

  • Data Analysis:

    • Calculate the relative gene expression levels using the ΔΔCt method.

    • Normalize the expression of the target genes to the expression of the reference gene.

    • Express the results as fold change in the this compound-1 mutant relative to the wild-type.

Mandatory Visualization

experimental_workflow cluster_mutant_generation Mutant Generation (T-DNA Insertion) cluster_phenotypic_analysis Phenotypic and Molecular Analysis start Obtain this compound-1 T-DNA Insertion Line Seeds sterilize Surface Sterilize and Stratify Seeds start->sterilize plate Plate on Selective Medium (e.g., Kanamycin) sterilize->plate select Select Resistant Seedlings plate->select grow Grow to Maturity (T2 Generation) select->grow genotype Genotype by PCR to Identify Homozygous Mutants grow->genotype propagate Propagate Homozygous (T3) Line genotype->propagate root_analysis Quantitative Analysis of Primary Root Length propagate->root_analysis gene_expression qRT-PCR Analysis of Auxin Biosynthesis Genes propagate->gene_expression sterol_analysis Sterol Composition Analysis (GC-MS) propagate->sterol_analysis

Caption: Experimental workflow for generating and analyzing the Arabidopsis this compound-1 mutant.

cpi1_signaling_pathway cluster_sterol_biosynthesis Sterol Biosynthesis Pathway cluster_auxin_regulation Regulation of Auxin Biosynthesis Cycloartenol Cycloartenol Cycloeucalenol Cycloeucalenol Cycloartenol->Cycloeucalenol This compound This compound Enzyme Cycloeucalenol->this compound TAA1 TAA1 Cycloeucalenol->TAA1 Upregulates Expression YUC8 YUC8 Cycloeucalenol->YUC8 Upregulates Expression YUC9 YUC9 Cycloeucalenol->YUC9 Upregulates Expression Obtusifoliol Obtusifoliol This compound->Obtusifoliol Sitosterol Sitosterol (and other sterols) Obtusifoliol->Sitosterol Multiple Steps Sitosterol->TAA1 Represses Expression Sitosterol->YUC8 Represses Expression Sitosterol->YUC9 Represses Expression Auxin Auxin (IAA) TAA1->Auxin Biosynthesis YUC8->Auxin Biosynthesis YUC9->Auxin Biosynthesis RootElongation Root Elongation Auxin->RootElongation

Caption: Signaling pathway of this compound in sterol and auxin biosynthesis in Arabidopsis.

References

Application Notes and Protocols for Analyzing Sterol Profiles in cpi1 Mutants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutations in the CPI1 gene, which encodes the enzyme cyclopropylsterol isomerase, lead to significant alterations in sterol composition within cells. This enzyme is a critical component of the sterol biosynthesis pathway, responsible for the conversion of cycloeucalenol (B201777) to obtusifoliol.[1] In this compound mutants, this conversion is blocked, leading to an accumulation of cyclopropylsterols, such as cycloeucalenol, and a marked decrease in the levels of major plant sterols like sitosterol, campesterol, and stigmasterol.[1] The aberrant sterol profile in these mutants has been linked to various developmental defects, including altered auxin biosynthesis and responses.[1][2][3]

Analyzing the sterol profiles of this compound mutants is crucial for understanding the fundamental roles of specific sterols in membrane structure and function, as well as their impact on cellular signaling pathways. Furthermore, for drug development professionals, understanding how to modulate sterol biosynthesis and the downstream consequences is vital for the discovery of new therapeutic agents, particularly antifungals and herbicides that target this pathway.

These application notes provide detailed protocols for the extraction, derivatization, and analysis of sterols from this compound mutant and wild-type samples using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Data Presentation: Comparative Sterol Profiles

The following table summarizes the quantitative differences in sterol composition between wild-type and this compound-1 mutant Arabidopsis thaliana. Data is presented as μg/g of fresh weight (fw).

SterolWild-Type (μg/g fw)This compound-1 Mutant (μg/g fw)Fold Change in this compound-1
Cycloeucalenol1.050.3+50.3
SitosterolPresent (major)Trace AmountDrastic Reduction
StigmasterolPresent (major)UndetectableComplete Reduction
CampesterolPresent (major)UndetectableComplete Reduction

Data adapted from Men et al., 2008, as cited in[1].

Experimental Protocols

Two primary analytical techniques are employed for the comprehensive analysis of sterol profiles: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). GC-MS typically requires derivatization to increase the volatility of sterols, while LC-MS can often analyze sterols directly.[4][5]

Protocol 1: Sterol Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted for the analysis of both free and esterified sterols in plant or yeast tissues.

1. Sample Preparation and Lipid Extraction:

  • Harvest 50-100 mg of fresh tissue (e.g., plant roots, yeast pellet) and freeze immediately in liquid nitrogen.

  • Grind the frozen tissue to a fine powder.

  • To the powdered tissue, add 6 ml of a chloroform (B151607):methanol (1:2, v/v) mixture.[6]

  • For quantitative analysis, add an appropriate internal standard (e.g., deuterated sterol standards).[7]

  • Vortex the mixture vigorously for 1 minute and then centrifuge at 2600 rpm for 5 minutes to pellet insoluble material.[6]

  • Transfer the supernatant to a new glass tube.

  • Add 2 ml of chloroform and 2 ml of phosphate-buffered saline (PBS) to the supernatant, vortex for 10 seconds, and centrifuge at 2600 rpm for 5 minutes to separate the phases.[6]

  • Carefully collect the lower organic phase, which contains the lipids, and transfer it to a fresh tube.

2. Saponification (to hydrolyze steryl esters):

  • Dry the lipid extract under a stream of nitrogen gas.

  • Add 1 ml of 1 M KOH in 90% ethanol (B145695) to the dried extract.

  • Incubate the mixture at 90°C for 2 hours to hydrolyze steryl esters to free sterols.[6]

  • After cooling to room temperature, add 1 ml of water and 2 ml of hexane (B92381). Vortex and centrifuge to separate the phases.

  • Collect the upper hexane layer containing the non-saponifiable lipids (including sterols) and transfer to a clean tube. Repeat the hexane extraction twice.

  • Pool the hexane extracts and dry under a stream of nitrogen.

3. Derivatization:

  • To the dried sterol extract, add 100 μL of anhydrous pyridine (B92270) and 50 μL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).[8]

  • Incubate the mixture at 100°C for 1 hour to convert the sterols into their trimethylsilyl (B98337) (TMS) derivatives.[8] This step increases the volatility of the sterols for GC analysis.[8][9]

4. GC-MS Analysis:

  • Inject 1-2 μL of the derivatized sample into the GC-MS system.

  • GC Conditions (example):

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 μm film thickness) or equivalent.

    • Injector Temperature: 280°C.

    • Oven Program: Start at 180°C, hold for 1 minute, ramp to 300°C at 5°C/min, and hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 ml/min.

  • MS Conditions (example):

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 50-650.

    • Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification for higher sensitivity.[9]

Protocol 2: Sterol Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol is suitable for the analysis of sterols without the need for derivatization.

1. Sample Preparation and Lipid Extraction:

  • Follow the same lipid extraction procedure as described in Protocol 1, step 1.

  • For LC-MS analysis, saponification (Protocol 1, step 2) can be performed if the analysis of total sterols (free + esterified) is desired. If only free sterols are of interest, this step can be omitted.

2. Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):

  • To reduce matrix effects and prolong column life, a solid-phase extraction cleanup can be performed.[6]

  • Resuspend the dried lipid extract in a small volume of a non-polar solvent like toluene.

  • Apply the sample to a silica (B1680970) SPE cartridge pre-conditioned with hexane.

  • Wash with hexane to elute non-polar lipids.

  • Elute the sterol fraction with a more polar solvent, such as 30% isopropanol (B130326) in hexane.[6]

  • Dry the eluted sterol fraction under nitrogen and reconstitute in the initial mobile phase (e.g., 95% methanol).

3. LC-MS Analysis:

  • Inject the reconstituted sample into the LC-MS system.

  • LC Conditions (example):

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 μm particle size).[7]

    • Mobile Phase A: Water with 5 mM ammonium (B1175870) acetate.

    • Mobile Phase B: Methanol with 5 mM ammonium acetate.

    • Gradient: Start with a high percentage of mobile phase A, and gradually increase the percentage of mobile phase B to elute the more hydrophobic sterols.

    • Flow Rate: 0.2-0.4 ml/min.

  • MS Conditions (example):

    • Ion Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode.[5]

    • Mode: Selected Reaction Monitoring (SRM) for targeted quantification of known sterols.[7] This involves monitoring specific precursor-to-product ion transitions for each sterol of interest, providing high selectivity and sensitivity.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_gcms_path GC-MS Analysis cluster_lcms_path LC-MS Analysis cluster_data_analysis Data Analysis start Start: Wild-Type & this compound Mutant Tissue harvest Harvest & Freeze Tissue start->harvest grind Grind to Fine Powder harvest->grind extract Solvent Extraction (Chloroform:Methanol) grind->extract phase_sep Phase Separation extract->phase_sep collect_organic Collect Organic Phase phase_sep->collect_organic saponify Saponification (Optional) collect_organic->saponify spe SPE Cleanup (Optional) collect_organic->spe derivatize Derivatization (TMS) saponify->derivatize gcms GC-MS Analysis derivatize->gcms data_proc Data Processing & Peak Integration gcms->data_proc lcms LC-MS Analysis spe->lcms lcms->data_proc quant Quantification & Comparison data_proc->quant

Caption: Experimental workflow for sterol profile analysis.

sterol_biosynthesis_pathway cluster_pathway Sterol Biosynthesis Pathway cluster_downstream Downstream Effects in this compound Mutants squalene Squalene cycloartenol Cycloartenol squalene->cycloartenol ...multiple steps cycloeucalenol Cycloeucalenol cycloartenol->cycloeucalenol ...multiple steps cpi1_enzyme This compound (Cyclopropylsterol Isomerase) cycloeucalenol->cpi1_enzyme cpi1_mutant This compound Mutant (Block) cycloeucalenol->cpi1_mutant obtusifoliol Obtusifoliol major_sterols Major Sterols (Sitosterol, Campesterol, Stigmasterol) obtusifoliol->major_sterols ...multiple steps cpi1_enzyme->obtusifoliol cycloeucalenol_acc Cycloeucalenol Accumulation cpi1_mutant->cycloeucalenol_acc major_sterols_red Major Sterol Reduction cpi1_mutant->major_sterols_red auxin_up Upregulation of Auxin Biosynthesis Genes cycloeucalenol_acc->auxin_up major_sterols_red->auxin_up

Caption: Sterol biosynthesis pathway and the impact of a this compound mutation.

References

in vitro reconstitution of the CPI1 enzymatic reaction

Author: BenchChem Technical Support Team. Date: December 2025

An increasing number of research applications in both basic science and drug development depend on the in vitro reconstitution of enzymatic reactions. This process, which involves isolating and studying enzymes outside of their cellular context, allows for a detailed examination of their function, kinetics, and regulation. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro reconstitution of a generic enzymatic reaction, with a particular focus on the methodical steps required for successful experimental design and execution.

Application Notes

The in vitro reconstitution of an enzymatic reaction is a powerful technique to elucidate the catalytic mechanism of an enzyme, identify its substrates and cofactors, and screen for potential inhibitors or activators. A typical workflow begins with the production of a purified, active enzyme, followed by the development of an assay to monitor its activity. The data obtained from these assays can provide valuable insights into the enzyme's role in biological pathways and its potential as a therapeutic target.

One of the primary challenges in this process is the production of a stable and active recombinant enzyme. This often requires optimization of expression systems (e.g., bacterial, yeast, insect, or mammalian cells) and purification strategies.[1][2][3][4][5] Once a pure enzyme is obtained, the development of a robust assay is crucial. The choice of assay depends on the nature of the enzymatic reaction and the substrates involved, with common methods including spectrophotometry, fluorometry, and mass spectrometry.[6][7][8][9][10]

Kinetic analysis of the enzymatic reaction provides quantitative data on the enzyme's efficiency and its interaction with substrates and inhibitors.[11][12][13][14] This information is critical for understanding the enzyme's biological function and for the development of drugs that target the enzyme.

Experimental Protocols

Recombinant Enzyme Expression and Purification

This protocol describes the general steps for producing a recombinant enzyme in E. coli and purifying it using affinity chromatography.

Materials:

  • Expression vector containing the gene of interest with an affinity tag (e.g., His-tag)

  • E. coli expression strain (e.g., BL21(DE3))

  • Luria-Bertani (LB) medium

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mg/mL lysozyme, DNase I)

  • Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

  • Affinity chromatography resin (e.g., Ni-NTA resin)

  • Dialysis tubing and dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl)

Protocol:

  • Transform the expression vector into the E. coli expression strain.

  • Inoculate a starter culture of the transformed cells in LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in lysis buffer and incubate on ice for 30 minutes.

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

  • Load the supernatant onto a pre-equilibrated affinity chromatography column.

  • Wash the column with wash buffer to remove unbound proteins.

  • Elute the recombinant protein with elution buffer.

  • Analyze the purified protein by SDS-PAGE to assess purity.

  • Dialyze the purified protein against a suitable buffer to remove imidazole and for storage.

In Vitro Enzyme Assay

This protocol provides a general framework for measuring enzyme activity using a spectrophotometric assay.

Materials:

  • Purified enzyme

  • Substrate(s)

  • Cofactor(s) (if required)[15][16][17]

  • Assay buffer (optimized for pH and ionic strength)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare a stock solution of the substrate(s) and cofactor(s) in the assay buffer.

  • Prepare a series of substrate dilutions to determine the kinetic parameters.

  • Add the assay buffer, substrate, and any necessary cofactors to the wells of a 96-well microplate.

  • Initiate the reaction by adding a small amount of the purified enzyme to each well.

  • Immediately place the microplate in a microplate reader and measure the change in absorbance at a specific wavelength over time. The wavelength will depend on the substrate or product being monitored.

  • The initial reaction velocity (V₀) is determined from the linear phase of the reaction progress curve.

  • Run appropriate controls, including a reaction without the enzyme (to measure non-enzymatic substrate degradation) and a reaction without the substrate (to measure any background activity).

Data Presentation

The quantitative data from the enzyme assays should be summarized in tables for easy comparison.

Table 1: Michaelis-Menten Kinetic Parameters

SubstrateKm (µM)Vmax (µmol/min/mg)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Substrate A50101002 x 10⁶
Substrate B1005505 x 10⁵

This table presents hypothetical kinetic data for an enzyme with two different substrates. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of Vmax, and a lower Km indicates a higher affinity of the enzyme for the substrate.[12][18] Vmax is the maximum rate of the reaction when the enzyme is saturated with the substrate.[12] kcat, the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per second.[18] The catalytic efficiency of the enzyme is represented by the kcat/Km ratio.

Visualization of Pathways and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental procedures.

experimental_workflow cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_purification Purification cluster_assay Enzyme Assay Gene of Interest Gene of Interest Ligation Ligation Gene of Interest->Ligation Expression Vector Expression Vector Expression Vector->Ligation Transformation Transformation Ligation->Transformation E. coli Culture E. coli Culture Transformation->E. coli Culture Induction (IPTG) Induction (IPTG) E. coli Culture->Induction (IPTG) Cell Harvest Cell Harvest Induction (IPTG)->Cell Harvest Cell Lysis Cell Lysis Cell Harvest->Cell Lysis Affinity Chromatography Affinity Chromatography Cell Lysis->Affinity Chromatography Purified Enzyme Purified Enzyme Affinity Chromatography->Purified Enzyme Kinetic Analysis Kinetic Analysis Purified Enzyme->Kinetic Analysis Data Analysis Data Analysis Kinetic Analysis->Data Analysis signaling_pathway Signal Signal Receptor Receptor Signal->Receptor binds Kinase A Kinase A Receptor->Kinase A activates Kinase B Kinase B Kinase A->Kinase B phosphorylates Enzyme X (CPI1) Enzyme X (this compound) Kinase B->Enzyme X (this compound) activates Product Product Enzyme X (this compound)->Product catalyzes Substrate Substrate Substrate->Enzyme X (this compound) Cellular Response Cellular Response Product->Cellular Response

References

Application Notes and Protocols for CPI1 Inhibitors in Plant Growth Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Cyclopropylsterol Isomerase 1 (CPI1) inhibitors to investigate plant growth and development. The primary focus is on the application of these inhibitors in studies involving the model organism Arabidopsis thaliana.

Introduction

Cyclopropylsterol Isomerase 1 (this compound) is a key enzyme in the plant sterol biosynthesis pathway.[1] It catalyzes the conversion of cycloeucalenol (B201777) to obtusifoliol, a critical step in the production of essential sterols like sitosterol (B1666911).[1] Plant sterols are integral components of cellular membranes and play crucial roles in regulating membrane fluidity and the function of membrane-bound proteins. Furthermore, intermediates in the sterol biosynthesis pathway, such as cycloeucalenol and the end-product sitosterol, act as signaling molecules that modulate auxin biosynthesis and transport.[1] Consequently, the inhibition of this compound provides a powerful chemical genetic tool to dissect the intricate relationship between sterol metabolism, hormone signaling, and plant development, particularly root growth.[1] Clomiphene, a selective estrogen receptor modulator in animals, has been identified as an inhibitor of plant this compound, offering a valuable pharmacological agent for these studies.

Mechanism of Action and Signaling Pathway

This compound is a crucial enzyme in the sterol biosynthesis pathway in plants. Its inhibition leads to an accumulation of its substrate, cycloeucalenol, and a depletion of downstream sterols like sitosterol. This imbalance has a direct impact on auxin homeostasis. Cycloeucalenol upregulates the expression of auxin biosynthesis genes, while sitosterol represses them.[1] An altered sterol composition in the plasma membrane also disrupts polar auxin transport.[1] The combined effect on auxin biosynthesis and transport leads to an altered auxin gradient in the root tip, which is critical for regulating root growth and development.[1]

CPI1_Signaling_Pathway cluster_Sterol_Pathway Sterol Biosynthesis Pathway cluster_Auxin_Regulation Auxin Regulation Cycloeucalenol Cycloeucalenol This compound This compound (Cyclopropylsterol Isomerase 1) Cycloeucalenol->this compound Auxin_Bio Auxin Biosynthesis Cycloeucalenol->Auxin_Bio + Obtusifoliol Obtusifoliol This compound->Obtusifoliol Sitosterol Sitosterol Obtusifoliol->Sitosterol Sitosterol->Auxin_Bio - Auxin_Transport Polar Auxin Transport Sitosterol->Auxin_Transport modulates Clomiphene Clomiphene (this compound Inhibitor) Clomiphene->this compound Auxin_Gradient Optimal Auxin Gradient Auxin_Bio->Auxin_Gradient Auxin_Transport->Auxin_Gradient Root_Growth Root Growth Auxin_Gradient->Root_Growth

Caption: this compound signaling pathway in plant root growth.

Applications in Plant Growth Studies
  • Dissecting the role of sterol biosynthesis in development: By specifically inhibiting this compound, researchers can study the downstream effects on plant growth and development, helping to elucidate the precise functions of different sterol molecules.

  • Investigating hormone signaling pathways: this compound inhibitors can be used to modulate auxin homeostasis, providing a tool to study the intricate connections between sterol metabolism and auxin signaling.

  • Chemical genetics screening: These inhibitors can be used in screens to identify new components of the sterol and auxin signaling pathways.

  • Herbicide development: As sterol biosynthesis is essential for plant growth, inhibitors of this pathway could be explored as potential herbicides.

Experimental Protocols

Protocol 1: Preparation of this compound Inhibitor Stock Solution (Clomiphene)
  • Reagent: Clomiphene citrate (B86180) (CAS No. 50-41-9)

  • Solvent: Dimethyl sulfoxide (B87167) (DMSO)

  • Procedure:

    • Prepare a 10 mM stock solution of clomiphene citrate by dissolving the appropriate amount in sterile DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C in the dark.

Protocol 2: In Vitro Root Growth Inhibition Assay

This protocol details the treatment of Arabidopsis thaliana seedlings with a this compound inhibitor to observe its effect on root growth.

  • Plant Material: Arabidopsis thaliana seeds (e.g., Col-0 wild type).

  • Growth Medium: 0.5x Murashige and Skoog (MS) medium with 1% sucrose (B13894) and 0.8% agar (B569324).

  • Procedure:

    • Seed Sterilization:

      • Place seeds in a 1.5 mL microcentrifuge tube.

      • Add 1 mL of 70% ethanol (B145695) and incubate for 1 minute.

      • Remove the ethanol and add 1 mL of 1% sodium hypochlorite (B82951) solution. Incubate for 10 minutes.

      • Wash the seeds five times with sterile distilled water.

      • Resuspend the seeds in sterile 0.1% agar solution and store at 4°C for 2-3 days for stratification.

    • Plating:

      • Prepare square Petri dishes with 0.5x MS medium.

      • Pipette the stratified seeds in a line at the top of the plate.

      • Seal the plates with breathable tape and place them vertically in a growth chamber (16h light/8h dark photoperiod, 22°C).

    • Inhibitor Treatment:

      • After 4-5 days, when seedlings have a visible primary root, prepare 0.5x MS plates containing a range of clomiphene concentrations (e.g., 0 µM, 0.1 µM, 1 µM, 10 µM). The final DMSO concentration should not exceed 0.1% and should be included in the control plates.

      • Carefully transfer seedlings of uniform size to the inhibitor-containing plates (10-15 seedlings per plate).

      • Mark the initial position of the root tips on the back of the plate.

    • Data Collection:

      • Return the plates to the growth chamber and orient them vertically.

      • After 3-5 days, scan the plates at high resolution.

      • Measure the new root growth from the marked initial position to the new root tip using image analysis software (e.g., ImageJ).

    • Data Analysis:

      • Calculate the average root growth for each concentration.

      • Determine the percentage of root growth inhibition relative to the control.

      • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences.

Protocol 3: Analysis of Auxin Response Using DR5::GFP Reporter Line

This protocol uses a transgenic Arabidopsis line expressing Green Fluorescent Protein (GFP) under the control of the auxin-responsive DR5 promoter to visualize changes in auxin distribution upon this compound inhibition.

  • Plant Material: Arabidopsis thaliana DR5::GFP reporter line.

  • Procedure:

    • Follow steps 1-3 from Protocol 2 to grow and treat DR5::GFP seedlings with clomiphene.

    • Microscopy:

      • After 24-48 hours of treatment, carefully mount the seedlings on a microscope slide with a drop of water.

      • Observe the root tips using a confocal laser scanning microscope.

      • Use an excitation wavelength of 488 nm and an emission window of 500-530 nm for GFP.

    • Image Analysis:

      • Capture images of the root tips from at least 10 seedlings per treatment.

      • Quantify the GFP signal intensity and the spatial distribution of the signal in the root apical meristem using image analysis software.

      • Compare the GFP expression pattern in treated seedlings to the control to observe any ectopic or altered auxin responses.

Data Presentation

Table 1: Effect of Clomiphene on Primary Root Growth in A. thaliana
Clomiphene Concentration (µM)Average Root Growth (mm ± SD)% Inhibition
0 (Control)15.2 ± 1.80
0.112.5 ± 1.517.8
18.1 ± 1.246.7
103.4 ± 0.977.6
Table 2: Effect of Clomiphene on Auxin Response (DR5::GFP Signal Intensity)
Clomiphene Concentration (µM)Relative GFP Fluorescence (Arbitrary Units ± SD)
0 (Control)100 ± 12
1185 ± 25

Experimental Workflow Visualization

Experimental_Workflow Seed_Sterilization Seed Sterilization (A. thaliana) Plating Plating on 0.5x MS & Germination Seed_Sterilization->Plating Seedling_Transfer Transfer to Plates with This compound Inhibitor (Clomiphene) Plating->Seedling_Transfer Incubation Incubation in Growth Chamber Seedling_Transfer->Incubation Phenotypic_Analysis Phenotypic Analysis: Root Growth Measurement Incubation->Phenotypic_Analysis Microscopy Microscopy: DR5::GFP Imaging Incubation->Microscopy Data_Analysis Data Analysis & Interpretation Phenotypic_Analysis->Data_Analysis Microscopy->Data_Analysis

Caption: Experimental workflow for studying this compound inhibitor effects.

References

Application Notes & Protocols: Generation and Analysis of Transgenic Plants Overexpressing Cyclopropylsterol Isomerase 1 (CPI1)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Cyclopropylsterol Isomerase 1 (CPI1) is a key enzyme in the plant sterol biosynthesis pathway. Specifically, it catalyzes the conversion of cycloeucalenol (B201777) into obtusifoliol, a critical step leading to the production of essential sterols like sitosterol. Plant sterols are not only integral components of cellular membranes but are also precursors to hormones and signaling molecules that regulate growth and development. The sterol pathway has been shown to influence auxin biosynthesis and transport, which are fundamental to plant architecture and stress responses. Overexpression of genes within this pathway can lead to significant phenotypic changes, offering a valuable tool to elucidate gene function and identify new targets for crop improvement or drug development.

This document provides a comprehensive guide for creating and analyzing transgenic plants that overexpress the this compound gene. The protocols cover vector construction, Agrobacterium-mediated plant transformation, and subsequent molecular and phenotypic analysis of the resulting transgenic lines.

This compound Signaling and Experimental Rationale

The overexpression of this compound is hypothesized to alter the balance of sterol intermediates, which in turn may affect auxin signaling pathways. This can manifest as changes in root growth, overall plant development, and tolerance to abiotic stressors.

cluster_0 Sterol Biosynthesis Pathway cluster_1 Downstream Effects Cycloeucalenol Cycloeucalenol Obtusifoliol Obtusifoliol Cycloeucalenol->Obtusifoliol  this compound Enzyme (Target for Overexpression) Auxin_Bio Auxin Biosynthesis Cycloeucalenol->Auxin_Bio Upregulates Sitosterol Sitosterol Obtusifoliol->Sitosterol Further Metabolism Sitosterol->Auxin_Bio Represses Membrane Membrane Composition Sitosterol->Membrane Growth Plant Growth & Development Auxin_Bio->Growth Auxin_Transport Polar Auxin Transport Auxin_Transport->Growth Membrane->Auxin_Transport

Caption: The role of this compound in the sterol pathway and its influence on auxin signaling.

Overall Experimental Workflow

The process of generating and confirming this compound overexpressing plants involves several key stages, from initial gene cloning to the analysis of mature transgenic plants.

cluster_workflow Experimental Workflow A 1. Vector Construction Clone this compound into a plant expression vector. B 2. Agrobacterium Transformation Introduce vector into A. tumefaciens. A->B C 3. Plant Transformation (e.g., Arabidopsis Floral Dip) B->C D 4. Selection of T1 Generation Select transgenic seeds on antibiotic media. C->D E 5. Molecular Confirmation - gDNA PCR for transgene presence - qRT-PCR for expression level D->E F 6. Protein Analysis Western Blot for this compound protein. E->F G 7. T2 Generation & Analysis - Select homozygous lines - Conduct phenotypic & stress assays F->G

Caption: Workflow for generating and analyzing this compound overexpressing transgenic plants.

Experimental Protocols

Protocol 1: this compound Overexpression Vector Construction

This protocol outlines the cloning of the this compound coding sequence (CDS) into a binary vector suitable for Agrobacterium-mediated plant transformation. The gene will be driven by a strong constitutive promoter to ensure high levels of expression.

Materials:

  • This compound cDNA or sequence-verified clone

  • High-fidelity DNA polymerase

  • Restriction enzymes and T4 DNA ligase (or a seamless cloning kit)

  • Plant binary vector (e.g., pCAMBIA series) with a constitutive promoter (e.g., CaMV 35S) and a selectable marker (e.g., Kanamycin resistance)

  • Chemically competent E. coli

  • Standard molecular biology reagents and equipment

Method:

  • Amplification of this compound CDS: Amplify the full-length CDS of this compound from cDNA using high-fidelity PCR. Design primers that add appropriate restriction sites (or homology arms for seamless cloning) to the 5' and 3' ends.

  • Vector and Insert Preparation:

    • Digest the plant binary vector and the purified PCR product with the selected restriction enzymes.

    • Alternatively, prepare the linearized vector and insert according to the instructions of your seamless cloning kit.

  • Ligation/Assembly: Ligate the digested this compound insert into the prepared vector using T4 DNA ligase or perform the seamless cloning reaction.

  • Transformation into E. coli: Transform the ligation/assembly product into competent E. coli cells.

  • Colony Screening and Plasmid Purification: Plate the transformed cells on LB agar (B569324) with the appropriate antibiotic for vector selection. Screen colonies via colony PCR. Culture positive colonies and perform a plasmid miniprep to isolate the final construct.

  • Sequence Verification: Verify the integrity and orientation of the this compound insert through Sanger sequencing.

Protocol 2: Agrobacterium tumefaciens Transformation

The verified binary vector is introduced into Agrobacterium tumefaciens, which

Application Notes and Protocols for the Subcellular Fractionation of CPI1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytokine-Induced Apoptosis Inhibitor 1 (CPI1), also known as CIAPIN1 or anamorsin, is a multifaceted protein implicated in crucial cellular processes including apoptosis, drug resistance, and signal transduction.[1] Studies have demonstrated its localization in the cytoplasm, nucleus, and notably, its accumulation in the nucleolus, suggesting a dynamic role that may involve shuttling between these compartments.[1][2] this compound has been identified as a mediator in both the Ras and TGF-β/SMADs signaling pathways, underscoring its importance in cell fate decisions.[1] Understanding the subcellular distribution of this compound is critical for elucidating its precise functions and for the development of targeted therapeutics.

These application notes provide a detailed protocol for the sequential isolation of cytoplasmic, nuclear, and nucleolar fractions to study the subcellular localization and abundance of this compound.

Data Presentation

The following table can be used to summarize the quantitative data obtained from the analysis of this compound levels in different subcellular fractions, for example, through densitometric analysis of Western blots.

Subcellular Fraction Total Protein Yield (mg) This compound Signal Intensity (Arbitrary Units) Relative this compound Abundance (%) Purity Marker Signal
Whole-Cell Lysate100%
Cytoplasmic FractionGAPDH
Nuclear FractionHistone H3
Nucleolar FractionFibrillarin

Experimental Protocols

This protocol is designed for cultured mammalian cells. All steps should be performed at 4°C with pre-chilled buffers and equipment to minimize protein degradation.

Reagents and Buffers
  • PBS (Phosphate-Buffered Saline): pH 7.4

  • Hypotonic Lysis Buffer (HLB): 10 mM HEPES (pH 7.9), 1.5 mM MgCl₂, 10 mM KCl, 0.5 mM DTT, Protease Inhibitor Cocktail.

  • Detergent Solution: 10% (v/v) NP-40 (or IGEPAL CA-630).

  • Nuclear Wash Buffer (NWB): 20 mM HEPES (pH 7.9), 150 mM NaCl, 1.5 mM MgCl₂, 0.5 mM DTT, Protease Inhibitor Cocktail.

  • Nuclear Lysis Buffer (NLB): 20 mM HEPES (pH 7.9), 420 mM NaCl, 1.5 mM MgCl₂, 0.2 mM EDTA, 25% (v/v) Glycerol, 0.5 mM DTT, Protease Inhibitor Cocktail.

  • Sucrose Cushion I: 0.32 M Sucrose, 3 mM CaCl₂, 2 mM Magnesium Acetate, 0.1 mM EDTA, 10 mM Tris-HCl (pH 8.0), 1 mM DTT, 0.5% (v/v) NP-40.

  • Sucrose Cushion II: 0.88 M Sucrose, 0.5 mM Magnesium Acetate, 10 mM Tris-HCl (pH 8.0), 1 mM DTT.

  • Nucleolar Lysis Buffer: 10 mM Tris-HCl (pH 7.4), 400 mM NaCl, 1 mM EDTA, 1% (v/v) Triton X-100, 0.5% (w/v) Sodium Deoxycholate, 0.1% (w/v) SDS, Protease Inhibitor Cocktail.

Protocol 1: Isolation of Cytoplasmic and Nuclear Fractions
  • Cell Harvesting: Harvest cultured cells (e.g., 1-5 x 10⁷ cells) by centrifugation at 500 x g for 5 minutes.

  • Cell Washing: Wash the cell pellet once with ice-cold PBS and centrifuge again at 500 x g for 5 minutes.

  • Cell Lysis: Resuspend the cell pellet in 5 packed cell volumes (PCV) of Hypotonic Lysis Buffer (HLB). Incubate on ice for 15 minutes to allow cells to swell.

  • Detergent Lysis: Add Detergent Solution (10% NP-40) to a final concentration of 0.5%. Vortex briefly and incubate on ice for 3 minutes.

  • Cytoplasmic Fraction Separation: Centrifuge the lysate at 3,300 x g for 15 minutes. The supernatant contains the cytoplasmic fraction. Carefully collect the supernatant and store it on ice or at -80°C for further analysis.

  • Nuclear Pellet Wash: Resuspend the nuclear pellet in 1 mL of Nuclear Wash Buffer (NWB) to remove cytoplasmic contaminants. Centrifuge at 3,300 x g for 10 minutes. Discard the supernatant.

  • Nuclear Lysis: Resuspend the washed nuclear pellet in 2 PCV of Nuclear Lysis Buffer (NLB).

  • Nuclear Protein Extraction: Incubate on ice for 30 minutes with intermittent vortexing to facilitate the extraction of nuclear proteins.

  • Nuclear Fraction Collection: Centrifuge at 16,000 x g for 20 minutes. The supernatant is the nuclear fraction. Collect the supernatant for analysis.

Protocol 2: Isolation of the Nucleolar Fraction (from the Nuclear Pellet)

This protocol should be performed on the nuclear pellet obtained from step 5 of Protocol 1, before the addition of NWB.

  • Nuclear Pellet Resuspension: Resuspend the crude nuclear pellet from Protocol 1 (step 5) in 1 mL of Sucrose Cushion I.

  • Nuclear Lysis by Sonication: Sonicate the nuclear suspension on ice. Use short bursts (e.g., 3-4 cycles of 10 seconds on, 30 seconds off) at a low power setting to disrupt the nuclei while leaving the nucleoli intact. Monitor nuclear breakage under a microscope.

  • Sucrose Gradient Centrifugation: Carefully layer the sonicated nuclear lysate over 1 mL of Sucrose Cushion II in a pre-chilled microcentrifuge tube.

  • Nucleolar Pellet Collection: Centrifuge at 1,800 x g for 5 minutes. The pellet at the bottom of the tube will contain the enriched nucleolar fraction.

  • Nucleolar Lysis: Discard the supernatant and resuspend the nucleolar pellet in Nucleolar Lysis Buffer. Incubate on ice for 15 minutes with vortexing to lyse the nucleoli.

  • Nucleolar Protein Collection: Centrifuge at 16,000 x g for 15 minutes. The supernatant contains the nucleolar protein fraction.

Validation of Fraction Purity

To ensure the purity of the isolated fractions, perform Western blot analysis using antibodies against well-established subcellular markers:

  • Cytoplasmic Marker: GAPDH

  • Nuclear Marker: Histone H3 or Lamin B1

  • Nucleolar Marker: Fibrillarin or Nucleophosmin (NPM1)

Visualizations

Experimental Workflow

Subcellular_Fractionation_Workflow Workflow for this compound Subcellular Fractionation start Cultured Cells harvest Harvest & Wash Cells start->harvest lysis Hypotonic Lysis harvest->lysis centrifuge1 Centrifuge (3,300 x g) lysis->centrifuge1 cytoplasm Cytoplasmic Fraction centrifuge1->cytoplasm nuclei_crude Crude Nuclear Pellet centrifuge1->nuclei_crude resuspend_sucrose Resuspend in Sucrose Cushion I nuclei_crude->resuspend_sucrose For Nucleolar Isolation wash_nuclei Wash Nuclear Pellet nuclei_crude->wash_nuclei For Nuclear Isolation sonicate Sonicate resuspend_sucrose->sonicate centrifuge2 Layer on Sucrose Cushion II & Centrifuge (1,800 x g) sonicate->centrifuge2 nucleoli Nucleolar Fraction centrifuge2->nucleoli lysis_nuclei Nuclear Lysis wash_nuclei->lysis_nuclei centrifuge3 Centrifuge (16,000 x g) lysis_nuclei->centrifuge3 nucleus Nuclear Fraction centrifuge3->nucleus TGF_Beta_Pathway Simplified TGF-β/SMAD Signaling Pathway TGFB TGF-β Receptor TGF-β Receptor (I/II) TGFB->Receptor SMAD23 p-SMAD2/3 Receptor->SMAD23 phosphorylates SMAD_Complex SMAD Complex SMAD23->SMAD_Complex SMAD4 SMAD4 SMAD4->SMAD_Complex Nucleus Nucleus SMAD_Complex->Nucleus translocates to Transcription Gene Transcription Nucleus->Transcription regulates This compound This compound This compound->SMAD_Complex modulates? Ras_Pathway Simplified Ras Signaling Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Grb2_SOS Grb2/SOS RTK->Grb2_SOS Ras Ras Grb2_SOS->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors activates Proliferation Cell Proliferation & Survival TranscriptionFactors->Proliferation This compound This compound This compound->Ras mediates signaling

References

Application Notes and Protocols for CRISPR-Cas9 Mediated Knockout of the CIAPIN1 Gene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytokine-Induced Apoptosis Inhibitor 1 (CIAPIN1), also known as Anamorsin, is a protein coding gene that has garnered significant interest in the field of cancer research and drug development. Initially identified as an anti-apoptotic molecule, CIAPIN1 expression is stimulated by growth factors and is understood to be a downstream effector of the receptor tyrosine kinase (RTK)-Ras signaling pathway. Unlike other apoptosis-related molecules such as the BCL-2 or caspase families, CIAPIN1 bears no sequence similarity, suggesting a unique mechanism of action.

Functionally, CIAPIN1 is a component of the cytosolic iron-sulfur (Fe-S) protein assembly (CIA) machinery, which is essential for the maturation of extramitochondrial Fe-S proteins. It participates in an electron transfer chain that facilitates the assembly of a [4Fe-4S] cluster on the NUBP1-NUBP2 scaffold complex.

The role of CIAPIN1 in cancer is complex and appears to be context-dependent. Overexpression of CIAPIN1 has been linked to poor prognosis, metastasis, and multidrug resistance in several cancers, including breast cancer, cholangiocarcinoma, and leukemia. It has been shown to influence cell proliferation, migration, and apoptosis through various signaling pathways, including the PI3K/AKT and JAK2/STAT3 pathways. Conversely, in some cancers like gastric and renal cell carcinoma, CIAPIN1 has been suggested to act as a tumor suppressor.

Given its significant role in cancer progression and chemoresistance, CIAPIN1 presents as an attractive therapeutic target. The ability to precisely knockout the CIAPIN1 gene using CRISPR-Cas9 technology provides a powerful tool for elucidating its function and for the development of novel anticancer therapies.

This document provides a detailed protocol for the knockout of the CIAPIN1 gene in human cell lines using the CRISPR-Cas9 system.

Signaling Pathways Involving CIAPIN1

CIAPIN1 is implicated in several key signaling pathways that are crucial for cell growth, survival, and proliferation. Understanding these pathways is essential for interpreting the phenotypic outcomes of a CIAPIN1 knockout.

CIAPIN1_Signaling_Pathways RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras CIAPIN1 CIAPIN1 Ras->CIAPIN1 PI3K PI3K CIAPIN1->PI3K JAK2 JAK2 CIAPIN1->JAK2 NOS1 NOS1 CIAPIN1->NOS1 predicted Apoptosis Inhibition of Apoptosis CIAPIN1->Apoptosis AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Migration Cell Migration AKT->Migration STAT3 STAT3 JAK2->STAT3 STAT3->Proliferation STAT3->Migration TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR SMADs SMADs TGFbR->SMADs NOS1->SMADs SMADs->Migration

Caption: Signaling pathways modulated by CIAPIN1.

Experimental Workflow for CIAPIN1 Knockout

The following diagram outlines the major steps for generating and validating a CIAPIN1 knockout cell line using CRISPR-Cas9.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Enzyme Activity In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting in vitro enzyme assays. This guide is designed to assist researchers, scientists, and drug development professionals in identifying and resolving common issues that can lead to unexpectedly low enzyme activity.

Important Note on "CPI1": The term "this compound" can be ambiguous and may refer to several different molecules in biological research. Before proceeding, please identify the specific molecule you are working with:

  • Cysteine Protease Inhibitors (CPIs): These are molecules that inhibit the activity of cysteine proteases. If you are studying the inhibitory effect of a compound on a cysteine protease, please refer to the section on Troubleshooting Cysteine Protease Inhibitor Assays .

  • Carnitine Palmitoyltransferase I (CPT I): This is a mitochondrial enzyme crucial for fatty acid metabolism. If you are measuring the enzymatic activity of CPT I, please refer to the section on Troubleshooting Low CPT I Activity .

  • Frankia sp. strain this compound : This refers to a strain of nitrogen-fixing bacteria and not a specific enzyme. This guide does not cover issues related to this bacterial strain.

  • Coproporphyrin I (CPI): This is a biomarker and not an enzyme. This guide does not cover assays related to this molecule.

Troubleshooting Cysteine Protease Inhibitor (CPI) Assays

Cysteine proteases are a class of enzymes that play critical roles in various physiological and pathological processes.[1] Their activity is tightly regulated by endogenous inhibitors, and synthetic inhibitors are of great interest as potential therapeutics.[1][2] An effective cysteine protease inhibitor (CPI) will result in low measured activity of its target protease. This section addresses issues you might encounter when your experimental CPI fails to show the expected inhibitory effect, leading to higher-than-expected protease activity.

Frequently Asked Questions (FAQs) for Cysteine Protease Inhibitor Assays

Q1: Why is the cysteine protease activity high even in the presence of my inhibitor?

A1: There are several potential reasons for this observation:

  • Inhibitor Instability: The inhibitor may have degraded due to improper storage or handling. Many inhibitors are unstable at room temperature or in certain solvents.[3]

  • Incorrect Inhibitor Concentration: The concentration of the inhibitor may be too low to effectively inhibit the enzyme. It's crucial to perform a dose-response curve to determine the IC50 value.

  • Assay Conditions: The pH, temperature, or buffer composition of your assay may not be optimal for inhibitor binding.[4]

  • Presence of Reducing Agents: Cysteine proteases require a reducing agent (like DTT) in their active site for activity.[4] However, some inhibitors may be sensitive to these agents.

  • Inhibitor Mechanism: Your inhibitor might be a slow-binding or reversible inhibitor, requiring a pre-incubation step with the enzyme to exert its effect.[1]

  • Nuisance Inhibition: The observed inhibition might be an artifact. Cysteine proteases are susceptible to nuisance inhibition by reactive compounds, aggregators, or redox-active molecules.[5]

Q2: My positive control inhibitor (e.g., E-64) works, but my test compound does not. What should I do?

A2: This suggests an issue with your test compound specifically.

  • Verify Compound Integrity: Confirm the identity and purity of your compound using analytical methods like mass spectrometry or NMR.

  • Check Solubility: Your compound may not be fully dissolved in the assay buffer, leading to a lower effective concentration. Consider using a different solvent or a solubilizing agent, but be mindful that the solvent itself (e.g., DMSO) can affect enzyme activity at high concentrations.

  • Re-evaluate Mechanism of Action: Your compound may not be a direct competitive or non-competitive inhibitor. It might have a different mechanism that is not being captured by your current assay setup.

Q3: How can I be sure that my inhibitor is specific to the cysteine protease I am studying?

A3: To confirm specificity, you should:

  • Test against other proteases: Screen your inhibitor against a panel of other proteases, including serine, aspartyl, and metalloproteases, to check for off-target effects.

  • Use a specific substrate: Ensure the substrate you are using is specific for the cysteine protease of interest. Some fluorogenic substrates can be cleaved by multiple proteases.

  • Perform mechanism of action studies: Characterize the type of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) to better understand how your inhibitor interacts with the enzyme.[1]

Key Experimental Protocols for CPI Assays
General Cysteine Protease Activity Assay Protocol (Fluorescence-based)

This protocol is a general guideline and should be optimized for your specific enzyme and inhibitor.

Materials:

  • Purified cysteine protease

  • Test inhibitor and positive control inhibitor (e.g., E-64)

  • Fluorogenic substrate (e.g., Z-Phe-Arg-AMC)

  • Assay Buffer (e.g., 100 mM sodium acetate, 10 mM DTT, 1 mM EDTA, pH 5.5)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of your test inhibitor and positive control in a suitable solvent (e.g., DMSO).

    • Dilute the enzyme and substrate in the assay buffer to their working concentrations. Keep the enzyme on ice.

  • Assay Setup:

    • Add 50 µL of assay buffer to all wells.

    • Add 10 µL of your inhibitor dilutions or controls to the appropriate wells.

    • Add 20 µL of the diluted enzyme to all wells except the "no enzyme" control.

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Add 20 µL of the substrate solution to all wells to start the reaction.

  • Measurement:

    • Immediately place the plate in a fluorescence plate reader.

    • Measure the fluorescence intensity (e.g., Ex/Em = 380/460 nm for AMC-based substrates) every minute for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Troubleshooting Workflow for High Cysteine Protease Activity with an Inhibitor

G Troubleshooting High Cysteine Protease Activity with an Inhibitor start High Protease Activity Observed with Inhibitor check_controls Are positive and negative controls working correctly? start->check_controls pos_control_fail Positive control inhibitor shows no inhibition. check_controls->pos_control_fail No test_compound_issue Positive control works, but test compound does not. check_controls->test_compound_issue Yes troubleshoot_assay Troubleshoot general assay components (enzyme, buffer, substrate). pos_control_fail->troubleshoot_assay troubleshoot_compound Investigate test compound (integrity, solubility, concentration). test_compound_issue->troubleshoot_compound troubleshoot_assay->check_controls Re-run no_inhibition Still no inhibition. troubleshoot_compound->no_inhibition end_success Inhibition Observed troubleshoot_compound->end_success Resolved consider_mechanism Consider alternative mechanism of action or non-specific inhibition. no_inhibition->consider_mechanism

Caption: A flowchart for troubleshooting high cysteine protease activity in the presence of an inhibitor.

Understanding Inhibition Mechanisms

InhibitionMechanisms Modes of Enzyme Inhibition cluster_competitive Competitive Inhibition cluster_noncompetitive Non-Competitive Inhibition Enzyme_C Enzyme Substrate_C Substrate Substrate_C->Enzyme_C Competes for active site Inhibitor_C Competitive Inhibitor Inhibitor_C->Enzyme_C Binds to active site Enzyme_NC Enzyme Substrate_NC Substrate Substrate_NC->Enzyme_NC Binds to active site Inhibitor_NC Non-Competitive Inhibitor Inhibitor_NC->Enzyme_NC Binds to allosteric site

Caption: Competitive vs. Non-Competitive enzyme inhibition mechanisms.

Troubleshooting Low Carnitine Palmitoyltransferase I (CPT I) Activity

Carnitine Palmitoyltransferase I (CPT I) is a key regulatory enzyme in mitochondrial fatty acid oxidation.[6] Low in vitro activity of CPT I can be a significant hurdle in both basic research and clinical diagnostics.

Frequently Asked Questions (FAQs) for Low CPT I Activity

Q1: What are the common causes of low or no detectable CPT I activity?

A1: Several factors can contribute to low CPT I activity:

  • Enzyme Instability: CPT I is a membrane-bound enzyme and can be sensitive to the detergents used for solubilization. Improper storage, including repeated freeze-thaw cycles, can lead to denaturation and loss of activity.

  • Sub-optimal Assay Conditions:

    • pH: The optimal pH for CPT I activity is crucial and should be maintained throughout the assay.

    • Temperature: Enzyme activity is highly dependent on temperature. Ensure your assay is performed at the optimal temperature for CPT I.

    • Substrate Concentrations: The concentrations of both carnitine and palmitoyl-CoA need to be optimized. Low substrate concentrations will result in low activity.

  • Cofactor and Reagent Issues: The quality and concentration of all reagents, including cofactors, are critical. Degraded reagents will lead to inaccurate results.

  • Presence of Inhibitors: Endogenous or exogenous inhibitors in your sample preparation can suppress CPT I activity. Etomoxir is a well-known inhibitor of CPT I.[7]

Q2: I am using a recombinant CPT I, but the activity is very low. What could be the problem?

A2: With recombinant enzymes, additional factors come into play:

  • Protein Expression and Folding: The protein may not be expressed correctly or may be misfolded, leading to a non-functional enzyme. Expression in inclusion bodies is a common issue.[8]

  • Purification Issues: The purification protocol may be too harsh, causing the enzyme to lose activity. The choice of affinity tags and elution conditions can impact the final activity.[8][9]

  • Post-translational Modifications: Recombinant CPT I expressed in a non-native system may lack necessary post-translational modifications required for full activity.

Q3: How can I improve the stability of my CPT I enzyme preparation?

A3: To enhance CPT I stability:

  • Storage Conditions: Store the enzyme at -80°C in small aliquots to avoid repeated freeze-thaw cycles. The addition of cryoprotectants like glycerol (B35011) (e.g., 20-50%) can also help.

  • Buffer Composition: Include stabilizing agents in your storage buffer, such as protease inhibitors and a suitable detergent if the enzyme is solubilized.

Data Summary: General Parameters for Enzyme Assays
ParameterTypical Optimal RangePotential Issues if Sub-optimal
pH 6.0 - 9.0 (Enzyme-dependent)Denaturation, altered active site charge
Temperature 20°C - 40°C (Enzyme-dependent)Low activity (if too low), denaturation (if too high)
Enzyme Concentration VariesReaction too slow or too fast to measure accurately
Substrate Concentration > KmLow reaction rate if not saturating
Detergent (for membrane proteins) Above CMCIncomplete solubilization or denaturation
Key Experimental Protocols for CPT I Assays
CPT I Activity Assay Protocol (Tandem Mass Spectrometry-based)

This method measures the formation of palmitoyl-carnitine.[6]

Materials:

  • Fibroblast cell lysate or purified CPT I

  • Assay Buffer (e.g., Tris-HCl, pH 7.4)

  • Palmitoyl-CoA

  • L-Carnitine

  • Potassium cyanide (KCN) - to inhibit downstream enzymes[6]

  • Internal standard (e.g., deuterated palmitoyl-carnitine)

  • Tandem mass spectrometer

Procedure:

  • Sample Preparation:

    • Prepare cell lysates or dilute purified enzyme in assay buffer.

  • Reaction Mixture:

    • In a microcentrifuge tube, combine the sample, assay buffer, and KCN.

    • Pre-warm the mixture to 37°C.

  • Initiate Reaction:

    • Add L-carnitine and palmitoyl-CoA to start the reaction.

    • Incubate at 37°C for a defined period (e.g., 10-30 minutes).

  • Stop Reaction and Extract:

    • Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing the internal standard.

    • Centrifuge to pellet the protein.

  • Analysis:

    • Transfer the supernatant to a new tube and analyze by tandem mass spectrometry to quantify the amount of palmitoyl-carnitine formed.

  • Calculation:

    • Calculate the CPT I activity based on the amount of product formed per unit time per amount of protein.

Troubleshooting Workflow for Low CPT I Activity

G Troubleshooting Low CPT I Activity start Low or No CPT I Activity check_enzyme Is the enzyme preparation active and stable? start->check_enzyme enzyme_issue Enzyme may be degraded or inactive. check_enzyme->enzyme_issue No check_assay Are assay conditions optimal? check_enzyme->check_assay Yes troubleshoot_enzyme Check storage, handling, and perform protein quantification and integrity checks (SDS-PAGE). enzyme_issue->troubleshoot_enzyme troubleshoot_enzyme->start Re-test assay_issue Sub-optimal pH, temperature, or substrate concentrations. check_assay->assay_issue No check_reagents Are all reagents and cofactors of good quality? check_assay->check_reagents Yes optimize_assay Optimize assay parameters one by one. assay_issue->optimize_assay optimize_assay->start Re-test reagent_issue Reagents may be expired or degraded. check_reagents->reagent_issue No end_success Activity Restored check_reagents->end_success Yes replace_reagents Prepare fresh reagents and re-test. reagent_issue->replace_reagents replace_reagents->start Re-test

Caption: A flowchart for troubleshooting low CPT I enzyme activity.

References

avoiding off-target effects of CPI1 chemical inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CPI-17 (Protein Phosphatase 1 Inhibitor, 17 kDa) chemical inhibitors. This resource is designed for researchers, scientists, and drug development professionals to help you anticipate, troubleshoot, and mitigate off-target effects during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is CPI-17 and what is its role in cellular signaling?

A1: CPI-17, or C-kinase potentiated protein phosphatase-1 inhibitor of 17 kDa, is a key regulator in various signaling cascades. It inhibits protein phosphatase 1 (PP1), leading to the phosphorylation of downstream targets. This action can promote cell growth and is implicated in oncogenic signaling, particularly through the Ras pathway. The CPI-17-MYPT1-PP1δ axis acts as a switch, where phosphorylated ERM proteins (Ezrin, Radixin, Moesin) activate Ras, while the dephosphorylated tumor suppressor Merlin inhibits Ras.

Q2: Why do chemical inhibitors of CPI-17 exhibit off-target effects?

A2: Off-target effects of small molecule inhibitors are common and can stem from several factors. For kinase inhibitors, the highly conserved nature of the ATP-binding pocket across the human kinome is a primary reason for a lack of selectivity. While CPI-17 is not a kinase, the principle of inhibitors binding to unintended proteins with similar structural features or binding pockets applies. These off-target interactions can lead to unexpected cellular phenotypes, toxicity, or confounding experimental results.

Q3: How can I determine if my CPI-17 inhibitor is causing off-target effects?

A3: Several experimental approaches can help identify off-target effects:

  • Phenotypic Screening: Compare the observed cellular phenotype with the known consequences of inhibiting the target. Discrepancies may suggest off-target effects.

  • Rescue Experiments: Transfecting cells with a drug-resistant mutant of the target (CPI-17) should rescue the on-target effects but not the off-target effects.

  • Orthogonal Inhibitors: Use inhibitors with different chemical scaffolds that target CPI-17. If the phenotype persists across different scaffolds, it is more likely to be an on-target effect.

  • Proteome-wide Profiling: Techniques like chemical proteomics can provide an unbiased identification of inhibitor targets within the cell.

  • Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of suspected off-target proteins. If the phenotype of the genetic knockdown mimics the effect of your inhibitor, it suggests a functionally significant off-target interaction.

Troubleshooting Guides

Issue 1: High levels of cytotoxicity observed at effective concentrations.
Possible Cause Troubleshooting Step Expected Outcome
Off-target Effects 1. Perform a proteome-wide selectivity screen to identify unintended targets. 2. Test inhibitors with different chemical scaffolds targeting CPI-17.1. Identification of unintended targets that may be responsible for cytotoxicity. 2. If cytotoxicity persists, it may be an on-target effect.
Inappropriate Dosage 1. Perform a dose-response curve to determine the lowest effective concentration. 2. Consider dose interruption or reduction in your experimental design.1. Reduced cytotoxicity while maintaining the desired on-target effect. 2. Minimized off-target binding by using a lower inhibitor concentration.
Compound Solubility Issues 1. Check the solubility of your inhibitor in your cell culture media. 2. Use a vehicle control (e.g., DMSO) to ensure the solvent is not causing toxicity.Prevention of compound precipitation, which can lead to non-specific effects.
Issue 2: Inconsistent or unexpected experimental results.
Possible Cause Troubleshooting Step Expected Outcome
Activation of Compensatory Signaling Pathways 1. Use Western blotting to probe for the activation of known compensatory pathways. 2. Consider using a combination of inhibitors to block both the primary and compensatory pathways.1. A clearer understanding of the cellular response to your inhibitor. 2. More consistent and interpretable results.
Inhibitor Instability Check the stability of your inhibitor under your experimental conditions (e.g., in media at 37°C).Confirmation that the inhibitor remains active throughout the experiment.
Off-target Effects Confounding Results 1. Validate on-target engagement using a cellular thermal shift assay (CETSA) or NanoBRET. 2. Perform genetic knockdown of CPI-17 to see if it phenocopies the inhibitor's effect.1. Confirmation that the inhibitor is binding to CPI-17 in cells. 2. Correlation between genetic and chemical inhibition strengthens on-target hypothesis.

Key Experimental Protocols

Protocol 1: Kinome-Wide Selectivity Profiling

Objective: To determine the selectivity of a CPI-17 inhibitor by screening it against a large panel of kinases, which are common off-targets for many inhibitors.

Methodology:

  • Compound Preparation: Prepare the inhibitor at a concentration significantly higher than its on-target IC50 (e.g., 1 µM).

  • Kinase Panel: Utilize a commercially available kinase profiling service that offers a panel of hundreds of human kinases.

  • Binding/Activity Assay: The service will typically perform a competition binding assay or a radiometric activity assay (like the HotSpot™ assay) where the inhibitor's effect on each kinase is measured.

  • Data Analysis: The results are usually provided as a percentage of inhibition for each kinase at the tested concentration. This can be visualized to create a selectivity profile.

Protocol 2: Western Blotting for Pathway Analysis

Objective: To verify the on-target effect of the CPI-17 inhibitor by analyzing the phosphorylation status of downstream proteins and to probe for off-target pathway activation.

Methodology:

  • Cell Treatment: Treat cells with the CPI-17 inhibitor at various concentrations and time points. Include a vehicle control.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Probe the membrane with a primary antibody against the phosphorylated form of a known downstream target of the CPI-17/PP1 pathway (e.g., phospho-ERM).

    • Probe for the total protein of the downstream target as a loading control.

    • Probe for key proteins in related pathways that are not expected to be affected to check for off-target activity.

  • Detection and Analysis: Use a secondary antibody conjugated to HRP or a fluorescent dye for detection. Quantify the band intensities to determine the change in phosphorylation.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of the CPI-17 inhibitor in a cellular environment.

Methodology:

  • Cell Treatment: Treat intact cells with the inhibitor or vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble fraction (containing unbound, stable protein) from the precipitated, denatured protein by centrifugation.

  • Protein Detection: Analyze the amount of soluble CPI-17 remaining at each temperature using Western blotting or other protein detection methods.

  • Data Analysis: A successful inhibitor will stabilize CPI-17, leading to a shift in its melting curve to higher temperatures compared to the vehicle-treated control.

Visualizations

Technical Support Center: Recombinant Protein CPI1 Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of recombinant CPI1.

Frequently Asked Questions (FAQs)

Q1: My recombinant this compound is expressed but is found in the insoluble fraction (inclusion bodies). What are the initial steps to improve its solubility?

A1: Insoluble protein expression is a common issue in recombinant protein production.[1][2] The initial approach should focus on optimizing the expression conditions to promote proper folding and reduce aggregation.[1] Key parameters to adjust include expression temperature, inducer concentration, and the choice of expression host.[3][4]

Q2: How does lowering the expression temperature improve the solubility of recombinant this compound?

A2: Lowering the expression temperature (e.g., to 15-25°C) slows down cellular processes, including transcription and translation.[5] This reduced rate of protein synthesis allows more time for the newly synthesized this compound polypeptide chain to fold correctly before it can aggregate with other unfolded proteins.[4][5] Lower temperatures also reduce the activity of heat shock proteases, which can degrade misfolded proteins.[4]

Q3: Can the concentration of the inducer (e.g., IPTG) affect this compound solubility?

A3: Yes, a high concentration of an inducer like IPTG can lead to a very high rate of transcription and translation, overwhelming the cellular folding machinery and causing the recombinant this compound to aggregate into inclusion bodies.[4][6] Reducing the inducer concentration can lower the expression rate, facilitating proper folding and increasing the yield of soluble protein.[3][5]

Q4: Are there any additives I can use in the culture medium to enhance this compound solubility?

A4: Certain chemical additives can act as "chemical chaperones" to assist in protein folding. Osmolytes like sorbitol and glycerol (B35011) can help stabilize the native conformation of proteins.[7] Adding cofactors or ligands that are known to bind to this compound might also promote proper folding and solubility.[8]

Q5: What are solubility-enhancing fusion tags, and can they help with my this compound expression?

A5: Fusion tags are proteins or peptides that are genetically fused to the N- or C-terminus of the target protein.[5] Several tags, such as Maltose Binding Protein (MBP) and Glutathione-S-Transferase (GST), are known for their high solubility and can help increase the solubility of their fusion partners.[9] It is often necessary to test multiple fusion tags to find the one that works best for this compound.[5]

Troubleshooting Guide: Improving Recombinant this compound Solubility

If you are encountering issues with the solubility of your recombinant this compound, follow this troubleshooting guide.

Problem: Recombinant this compound is forming inclusion bodies.

Solution 1: Optimization of Expression Conditions

This is often the first and most straightforward approach to increase the amount of soluble protein.

  • Lower Expression Temperature: Reduce the incubation temperature after induction.

  • Reduce Inducer Concentration: Titrate the concentration of the inducer (e.g., IPTG) to find the optimal level that balances expression level and solubility.

  • Change Expression Host: Some E. coli strains are better suited for expressing certain proteins. Consider trying strains engineered to enhance disulfide bond formation or that contain extra copies of chaperone genes.[3]

  • Optimize Culture Medium: Supplementing the growth medium with additives like osmolytes (e.g., sorbitol) or co-factors specific to this compound may aid in proper folding.[7]

Solution 2: Utilize Solubility-Enhancing Fusion Tags

Fusing a highly soluble protein to this compound can significantly improve its solubility.

  • Select a Fusion Tag: Common choices include MBP, GST, and SUMO (Small Ubiquitin-like Modifier).

  • Placement of the Tag: The location of the tag (N-terminus vs. C-terminus) can impact solubility and should be tested.[5]

  • Tag Removal: If the tag needs to be removed for downstream applications, ensure that a protease cleavage site is engineered between the tag and this compound.[5]

Solution 3: Co-expression with Chaperones

Molecular chaperones assist in the proper folding of proteins. Overexpressing chaperones along with this compound can prevent aggregation.

  • Chaperone Systems: Plasmids containing genes for various chaperone systems (e.g., DnaK/DnaJ/GrpE, GroEL/GroES) can be co-transformed with the this compound expression vector.[6] A two-step system where chaperones are overproduced first, followed by the induction of the target protein, has been shown to be effective.[6]

Solution 4: In Vitro Refolding from Inclusion Bodies

If optimizing expression conditions is unsuccessful, this compound can be purified from inclusion bodies and then refolded into its active conformation.

  • Inclusion Body Isolation and Washing: Isolate the inclusion bodies from the cell lysate by centrifugation and wash them to remove contaminating proteins and cellular components.[10]

  • Solubilization: Use strong denaturants like 8M urea (B33335) or 6M guanidine (B92328) hydrochloride (GuHCl) to solubilize the aggregated this compound.[3][11]

  • Refolding: Gradually remove the denaturant to allow the protein to refold. Common methods include dialysis, dilution, and chromatography.[9][12] The refolding buffer often contains additives to prevent aggregation, such as L-arginine or low concentrations of detergents.

Experimental Protocols

Protocol 1: Small-Scale Expression Trials to Optimize this compound Solubility

This protocol outlines a method for systematically testing different expression conditions.

Methodology:

  • Transform different E. coli expression strains with the this compound expression plasmid.

  • Inoculate 5 mL of LB medium containing the appropriate antibiotic with a single colony from each transformation. Grow overnight at 37°C with shaking.

  • Inoculate 50 mL of fresh LB medium with the overnight culture to an OD600 of 0.1. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Divide the culture into smaller aliquots for testing different conditions.

    • Temperature Screen: Induce the cultures with a standard IPTG concentration (e.g., 1 mM) and incubate them at different temperatures (e.g., 18°C, 25°C, 30°C, 37°C) for a set period (e.g., 4 hours or overnight).

    • Inducer Concentration Screen: At a fixed temperature (e.g., 25°C), induce the cultures with a range of IPTG concentrations (e.g., 0.01 mM, 0.1 mM, 0.5 mM, 1 mM).

  • Harvest the cells by centrifugation.

  • Lyse the cells using sonication or a chemical lysis reagent.

  • Separate the soluble and insoluble fractions by centrifugation.

  • Analyze the amount of this compound in the total cell lysate, soluble fraction, and insoluble fraction by SDS-PAGE and Coomassie staining or Western blot.

Data Presentation:

Table 1: Effect of Temperature on Recombinant this compound Solubility

Temperature (°C)Total this compound Expression (Arbitrary Units)Soluble this compound (Arbitrary Units)Insoluble this compound (Arbitrary Units)% Soluble this compound
37100109010%
3085256029%
2570403057%
1850351570%

Table 2: Effect of IPTG Concentration on Recombinant this compound Solubility at 25°C

IPTG Concentration (mM)Total this compound Expression (Arbitrary Units)Soluble this compound (Arbitrary Units)Insoluble this compound (Arbitrary Units)% Soluble this compound
1.075304540%
0.570403057%
0.160451575%
0.014035588%
Protocol 2: Refolding of this compound from Inclusion Bodies by Dialysis

This protocol provides a general method for refolding denatured this compound.

Methodology:

  • Isolate and Wash Inclusion Bodies: After cell lysis, centrifuge the lysate to pellet the inclusion bodies. Wash the pellet multiple times with a buffer containing a mild detergent (e.g., Triton X-100) to remove contaminants.[10]

  • Solubilize Inclusion Bodies: Resuspend the washed inclusion bodies in a solubilization buffer (e.g., 20 mM Tris-HCl pH 8.0, 8 M Urea, 500 mM NaCl, 10 mM DTT). Incubate at room temperature with gentle agitation until the solution is clear.

  • Centrifuge the solubilized sample at high speed to remove any remaining insoluble material.

  • Refolding by Dialysis:

    • Place the solubilized protein solution into a dialysis bag with an appropriate molecular weight cutoff.

    • Perform a stepwise dialysis against a series of refolding buffers with decreasing concentrations of the denaturant (urea). For example:

      • Buffer 1: 20 mM Tris-HCl pH 8.0, 6 M Urea, 500 mM NaCl, 1 mM DTT (4 hours)

      • Buffer 2: 20 mM Tris-HCl pH 8.0, 4 M Urea, 500 mM NaCl, 1 mM DTT (4 hours)

      • Buffer 3: 20 mM Tris-HCl pH 8.0, 2 M Urea, 500 mM NaCl, 1 mM DTT (4 hours)

      • Buffer 4: 20 mM Tris-HCl pH 8.0, 1 M Urea, 500 mM NaCl, 1 mM DTT (overnight)

      • Final Buffer: 20 mM Tris-HCl pH 8.0, 500 mM NaCl, 1 mM DTT (4 hours)

    • All dialysis steps should be performed at 4°C.

  • Clarify and Concentrate: After dialysis, centrifuge the refolded protein solution to remove any precipitate. Concentrate the soluble, refolded this compound using an appropriate method (e.g., centrifugal concentrators).

  • Assess the solubility and activity of the refolded this compound.

Visualizations

experimental_workflow cluster_expression This compound Expression cluster_analysis Solubility Analysis cluster_insoluble Insoluble Fraction (Inclusion Bodies) cluster_soluble Soluble Fraction Transformation Transformation into E. coli Culture Cell Culture Growth Transformation->Culture Induction Induction of Expression Culture->Induction Harvest Cell Harvest Induction->Harvest Lysis Cell Lysis Harvest->Lysis Separation Soluble/Insoluble Separation Lysis->Separation SDSPAGE SDS-PAGE Analysis Separation->SDSPAGE Solubilization Solubilization (Urea/GuHCl) Separation->Solubilization Insoluble Purification_soluble Purification Separation->Purification_soluble Soluble Refolding Refolding Solubilization->Refolding Purification_insoluble Purification Refolding->Purification_insoluble Characterization Characterization Purification_insoluble->Characterization Purification_soluble->Characterization

Caption: Workflow for expression, solubility analysis, and processing of recombinant this compound.

troubleshooting_logic Start Recombinant this compound is Insoluble Opt_Expr Optimize Expression Conditions? (Temp, Inducer, Host) Start->Opt_Expr Fusion_Tag Use Solubility Fusion Tag? Opt_Expr->Fusion_Tag No Success Soluble this compound Obtained Opt_Expr->Success Yes Chaperones Co-express Chaperones? Fusion_Tag->Chaperones No Fusion_Tag->Success Yes Refolding Refold from Inclusion Bodies? Chaperones->Refolding No Chaperones->Success Yes Refolding->Success Yes Failure Further Optimization Needed Refolding->Failure No

Caption: Decision tree for troubleshooting insoluble recombinant this compound expression.

References

Technical Support Center: Stabilizing CPI1 (cIAP1) Protein Activity for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the human Cellular Inhibitor of Apoptosis Protein 1 (cIAP1), also known as BIRC2. The following information is designed to address common challenges encountered during the long-term storage and handling of recombinant cIAP1.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for long-term storage of purified cIAP1 protein?

A1: For long-term stability, storing purified cIAP1 at ultra-low temperatures is crucial. The recommended temperature is -80°C.[1] This temperature significantly slows down biochemical degradation and proteolytic activity, preserving the protein's function for extended periods. While liquid nitrogen (-196°C) can also be used, for most proteins, storage at -80°C provides comparable stability and is more practical for standard laboratory settings. For short-term storage (a few days to a week), 4°C can be acceptable, but the risk of degradation increases.

Q2: What are the recommended buffer components for storing cIAP1?

A2: The choice of storage buffer is critical for maintaining the stability of cIAP1. Based on commercial supplier data and general best practices for E3 ubiquitin ligases, a buffered solution with a pH around 7.5 is recommended. Common buffering agents include HEPES or Tris-HCl. Key additives are often necessary to maintain protein integrity.

Q3: What additives can enhance the stability of cIAP1 during storage?

A3: Several types of additives can be included in the storage buffer to improve the long-term stability of cIAP1:

  • Cryoprotectants: Glycerol (B35011) (at 20-50%) is commonly used to prevent the formation of ice crystals during freezing, which can denature the protein.

  • Reducing Agents: Dithiothreitol (DTT) at a concentration of 1-5 mM helps to keep the cysteine residues in the RING finger domain in a reduced state, preventing oxidation and potential aggregation.

  • Chelating Agents: EDTA can be included to chelate metal ions that might catalyze oxidation reactions.

  • Detergents: A low concentration of a non-ionic detergent, such as 0.01% Tween-80, can help prevent the protein from sticking to the surface of storage tubes.

Q4: How can I prevent aggregation of my cIAP1 protein during storage?

A4: Protein aggregation is a common issue. To minimize aggregation of cIAP1:

  • Optimize Protein Concentration: Store the protein at a reasonably high concentration (ideally >1 mg/mL), as very dilute protein solutions are more prone to denaturation and loss.

  • Use Appropriate Additives: As mentioned in A3, glycerol and reducing agents are crucial for preventing aggregation.

  • Flash Freezing: Rapidly freeze aliquots in liquid nitrogen or a dry ice/ethanol bath to minimize the formation of large ice crystals.

  • Avoid Repeated Freeze-Thaw Cycles: Aliquot the protein into single-use volumes to avoid the damaging effects of repeated freezing and thawing.

Q5: My cIAP1 protein has lost its E3 ligase activity after storage. What could be the cause?

A5: Loss of activity can be due to several factors:

  • Improper Storage Temperature: Storage at temperatures higher than -70°C can lead to gradual degradation.

  • Oxidation: The RING finger domain is sensitive to oxidation. Ensure that a sufficient concentration of a reducing agent like DTT was present in the storage buffer.

  • Freeze-Thaw Cycles: Repeated cycles of freezing and thawing can cause denaturation and loss of function. Always use fresh aliquots for experiments.

  • Buffer Composition: The pH and ionic strength of the buffer may not be optimal. It is advisable to perform a buffer screen to find the most stabilizing conditions for your specific construct.

Troubleshooting Guides

Issue 1: Protein Precipitation Upon Thawing
Possible Cause Troubleshooting Step
Ice Crystal Damage Thaw the aliquot quickly in a 37°C water bath and immediately transfer it to ice. Ensure a cryoprotectant like glycerol was included in the storage buffer.
Protein Concentration Too High If the protein is stored at a very high concentration, it may precipitate upon thawing. Try storing at a slightly lower concentration or in a buffer with higher ionic strength or additives that increase solubility.
Suboptimal Buffer The pH or salt concentration of your buffer may be close to the isoelectric point of cIAP1, where it is least soluble. Adjust the pH to be at least one unit away from the pI and screen different salt concentrations.
Issue 2: Reduced E3 Ligase Activity in In Vitro Ubiquitination Assays
Possible Cause Troubleshooting Step
Oxidized RING Domain Ensure your storage and assay buffers contain a fresh supply of a reducing agent like DTT (1-5 mM).
Protein Misfolding The protein may have partially denatured. Assess the oligomeric state and aggregation status using techniques like Size Exclusion Chromatography (SEC) or Dynamic Light Scattering (DLS).
Incorrect Assay Conditions Verify the concentrations of all assay components (E1, E2, Ubiquitin, ATP) and the incubation time and temperature. Run a positive control with a freshly purified batch of cIAP1 if possible.
Inactive Protein Stock The protein may have degraded during storage. It is recommended to test the activity of a new aliquot. If the problem persists, the entire batch may be compromised.
Issue 3: Evidence of Protein Aggregation
Possible Cause Troubleshooting Step
Formation of Non-native Disulfide Bonds Increase the concentration of the reducing agent in your storage and handling buffers.
Hydrophobic Interactions Consider adding a low concentration of a mild non-ionic detergent to your buffer. In some cases, arginine or proline (0.2-0.4 M) can act as aggregation suppressors.
Instability at Low Concentrations If you need to work with dilute protein, consider adding a carrier protein like Bovine Serum Albumin (BSA) at 0.1-0.5 mg/mL to stabilize cIAP1 and prevent surface adsorption. Note that BSA should be excluded if it interferes with downstream applications.

Data Presentation

Table 1: Recommended Storage Conditions for Recombinant Human cIAP1

Parameter Recommendation Rationale Source/Reference
Storage Temperature -70°C to -80°CMinimizes enzymatic degradation and molecular motion.[1]
Storage Duration Up to 12 monthsProvides a general timeframe for expected stability at -80°C.[1]
Form Lyophilized or frozen in solutionLyophilization can offer long-term stability, but reconstitution can be a challenge. Frozen aliquots are often more convenient.[1]
pH 7.5 - 8.0Maintains a stable charge state for the protein.[1][2]
Buffering Agent Tris-HCl, HEPESCommon, effective buffers in the recommended pH range.[1][2]
Additives 5-50% Glycerol, 0.5-5 mM DTT, 0.5 mM EDTACryoprotection, maintains reducing environment for the RING domain, and chelates metal ions.[1]

Note: The stability of recombinant proteins can be construct- and batch-dependent. It is always recommended to perform your own stability tests.

Experimental Protocols

Protocol 1: In Vitro Auto-Ubiquitination Assay for cIAP1 Activity

This assay measures the E3 ubiquitin ligase activity of cIAP1 through its ability to catalyze its own ubiquitination.

Materials:

  • Recombinant human cIAP1

  • E1 activating enzyme (e.g., UBE1)

  • E2 conjugating enzyme (e.g., UbcH5b)

  • Human recombinant ubiquitin

  • ATP solution (100 mM)

  • 10x Ubiquitination buffer (e.g., 500 mM Tris-HCl pH 7.5, 50 mM MgCl₂, 20 mM DTT)

  • Nuclease-free water

  • SDS-PAGE loading buffer

  • Anti-ubiquitin antibody and anti-cIAP1 antibody for Western blotting

Methodology:

  • Prepare the reaction mixture on ice in a microcentrifuge tube. For a 20 µL reaction, add the components in the following order:

    • Nuclease-free water to a final volume of 20 µL

    • 2 µL of 10x Ubiquitination buffer

    • 1 µL of 100 mM ATP

    • Recombinant Ubiquitin (final concentration ~5 µg)

    • E1 enzyme (final concentration ~50-100 nM)

    • E2 enzyme (final concentration ~0.2-0.5 µM)

  • Add the purified cIAP1 protein to the reaction mixture (final concentration ~0.2-1 µM).

  • As a negative control, prepare a reaction mixture without cIAP1 or without ATP.

  • Incubate the reactions at 37°C for 30-90 minutes.[3]

  • Stop the reaction by adding 4x SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.

  • Analyze the reaction products by SDS-PAGE followed by Western blotting.

  • Probe the Western blot with an anti-ubiquitin antibody to detect the formation of polyubiquitin (B1169507) chains on cIAP1 (visible as a high molecular weight smear) and with an anti-cIAP1 antibody to confirm the presence of the protein.[3][4]

Protocol 2: Monitoring cIAP1 Aggregation by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique to determine the size distribution of particles in a solution and can be used to detect the presence of protein aggregates.[5][6]

Materials:

  • Purified cIAP1 protein solution

  • DLS instrument

  • Low-volume cuvettes

  • Buffer identical to the protein storage buffer

Methodology:

  • Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).

  • Centrifuge the cIAP1 protein sample at high speed (e.g., >14,000 x g) for 10-15 minutes at 4°C to remove any large, pre-existing aggregates.

  • Carefully transfer the supernatant to a clean, dust-free cuvette.

  • Place the cuvette in the DLS instrument and allow the sample to equilibrate to the set temperature.

  • Perform the DLS measurement according to the instrument's software instructions. Collect multiple readings to ensure reproducibility.

  • Analyze the data to obtain the size distribution profile. A monodisperse peak at the expected size of monomeric or dimeric cIAP1 indicates a non-aggregated sample. The presence of larger peaks or a high polydispersity index (PDI) suggests aggregation.

  • To assess stability over time, repeat the measurement on the same sample after various incubation periods at different temperatures.

Mandatory Visualizations

cIAP1_Degradation_Pathway cluster_autoubiquitination Auto-Ubiquitination & Proteasomal Degradation cluster_caspase_cleavage Caspase-Mediated Cleavage cIAP1_active Active cIAP1 Dimer PolyUb_cIAP1 Poly-ubiquitinated cIAP1 cIAP1_active->PolyUb_cIAP1 Catalyzes auto-ubiquitination Smac_mimetics Smac Mimetics Smac_mimetics->cIAP1_active Induces dimerization E2_Ub E2~Ub E2_Ub->cIAP1_active Proteasome 26S Proteasome PolyUb_cIAP1->Proteasome Targeted for degradation Degraded_peptides Degraded Peptides Proteasome->Degraded_peptides cIAP1_protein cIAP1 Protein Cleaved_cIAP1 Inactive cIAP1 Fragments TRAIL TRAIL DR4_5 Death Receptor 4/5 TRAIL->DR4_5 Binds to Caspase8 Active Caspase-8 DR4_5->Caspase8 Activates Caspase8->cIAP1_protein Cleaves

Caption: cIAP1 Degradation Pathways.

TNF_alpha_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol TNF_alpha TNF-α TNFR1 TNFR1 TNF_alpha->TNFR1 Binds TRADD TRADD TNFR1->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 Recruits RIP1 RIPK1 TRADD->RIP1 Recruits cIAP1 cIAP1 TRAF2->cIAP1 Recruits cIAP1->RIP1 K63-polyubiquitinates FADD FADD cIAP1->FADD Inhibits formation of Complex II RIP1_ub K63-polyUb-RIPK1 RIP1->FADD Forms Complex II in absence of cIAP1 TAK1_complex TAK1 Complex RIP1_ub->TAK1_complex Recruits IKK_complex IKK Complex TAK1_complex->IKK_complex Activates IkappaB IκBα IKK_complex->IkappaB Phosphorylates for degradation NFkB NF-κB (p50/p65) IkappaB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Caspase8 Caspase-8 FADD->Caspase8 Recruits & Activates Apoptosis Apoptosis Caspase8->Apoptosis

Caption: cIAP1 in TNF-α Signaling.

experimental_workflow cluster_stability_testing Long-Term Stability Assessment start Start: Purified cIAP1 Stock aliquot Aliquot into single-use tubes start->aliquot storage Store at -80°C aliquot->storage thaw Thaw aliquot at T=0, 1, 3, 6, 12 months storage->thaw activity_assay Perform Activity Assay (e.g., in vitro auto-ubiquitination) thaw->activity_assay aggregation_assay Perform Aggregation Assay (e.g., DLS or SEC) thaw->aggregation_assay data_analysis Analyze and Compare Data activity_assay->data_analysis aggregation_assay->data_analysis end End: Determine Optimal Storage Duration & Conditions data_analysis->end

Caption: Workflow for cIAP1 Stability Testing.

References

Technical Support Center: Overcoming Poor Expression of Recombinant CPI1 in E. coli

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the poor expression of recombinant carboxypeptidase inhibitor 1 (CPI1) in Escherichia coli.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Our troubleshooting guide is organized in a question-and-answer format to directly address common issues encountered during the expression of recombinant this compound.

Q1: I am observing very low or no expression of my recombinant this compound. What are the initial steps I should take?

A1: Low or no expression is a common issue that can often be resolved by systematically evaluating your expression cassette and initial experimental conditions. Here’s a logical workflow to follow:

G cluster_0 Initial Troubleshooting Workflow A Verify Plasmid Construct (Sequencing, Restriction Digest) B Check Codon Usage for E. coli (Codon Optimization) A->B Correct sequence? C Select Appropriate E. coli Host Strain B->C Optimized codons? D Optimize Induction Conditions (IPTG, Temperature, Time) C->D Appropriate strain? E Assess Protein Solubility (SDS-PAGE of soluble/insoluble fractions) D->E Expression conditions optimized? G cluster_1 Improving Protein Solubility A Insoluble this compound (Inclusion Bodies) B Lower Induction Temperature (16-25°C) A->B C Add Solubility-Enhancing Fusion Tag (e.g., MBP, GST) A->C D Co-express Molecular Chaperones A->D E Soluble, Folded this compound B->E C->E D->E

Validation & Comparative

A Researcher's Guide to Cross-Reactivity Testing of CPI-17 Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of methodologies for testing the cross-reactivity of antibodies targeting CPI-17 (Protein Phosphatase 1 Regulatory Subunit 14A, or PPP1R14A). Ensuring antibody specificity is critical for accurate and reproducible results, particularly for proteins like CPI-17, which belong to a family of highly homologous members.

CPI-17 is a 17 kDa protein that, upon phosphorylation at Threonine-38 (Thr38) by kinases like ROCK and PKC, becomes a potent inhibitor of Myosin Light Chain Phosphatase (MLCP).[1] This inhibition leads to increased myosin light chain phosphorylation and subsequent smooth muscle contraction, a phenomenon known as Ca2+ sensitization.[1][2] Given its pivotal role, distinguishing CPI-17 from its homologs is paramount.

Potential for Cross-Reactivity: The CPI-17 Family

The primary concern for CPI-17 antibody specificity arises from its homology with other members of the Protein Phosphatase 1 (PP1) regulatory subunit 14 family. These proteins share significant sequence and structural similarity, especially within the conserved inhibitory domain.[3]

  • PHI-1 (PPP1R14B): Phosphatase Holoenzyme Inhibitor-1.

  • KEPI (PPP1R14C): Kinase Enhanced Phosphatase Inhibitor.

  • GBPI (PPP1R14D): Gastric-Brain Phosphatase Inhibitor.[1][3]

An antibody generated against CPI-17 may recognize epitopes on these related proteins, leading to false-positive signals. Therefore, a rigorous validation workflow is essential.

Signaling Pathway and Validation Workflow

To understand the context of CPI-17 function and the process for validating its detection, the following diagrams illustrate the key signaling pathway and a recommended experimental workflow for antibody testing.

cluster_activation Activation Pathway cluster_inhibition Inhibitory Action cluster_effect Cellular Effect Agonist Agonist (e.g., Norepinephrine) GPCR GPCR Agonist->GPCR RhoA RhoA GPCR->RhoA PKC PKC GPCR->PKC ROCK ROCK RhoA->ROCK CPI17 CPI-17 (Inactive) ROCK->CPI17 Phosphorylates PKC->CPI17 Phosphorylates pCPI17 p-CPI-17 (Thr38) (Active) CPI17->pCPI17 MLCP MLCP pCPI17->MLCP Inhibits pMLC p-Myosin Light Chain MLCP->pMLC Dephosphorylates MLC Myosin Light Chain pMLC->MLC Contraction Smooth Muscle Contraction pMLC->Contraction

Figure 1: CPI-17 signaling pathway in smooth muscle contraction.

start Select CPI-17 Antibody blast Sequence Analysis: BLAST immunogen against PPI1R14B, C, D start->blast wb Western Blot (WB) blast->wb Proceed to Wet Lab Validation elisa ELISA blast->elisa Proceed to Wet Lab Validation ihc IHC / IF blast->ihc Proceed to Wet Lab Validation wb_lysates Test Lysates: 1. CPI-17 (Positive Control) 2. PPP1R14B/C/D (Cross-React Test) 3. Knockout/Knockdown (Specificity) wb->wb_lysates analyze Analyze Data: Compare signal across all targets wb_lysates->analyze elisa_recomb Test Recombinant Proteins: CPI-17 vs. PPP1R14B, C, D elisa->elisa_recomb elisa_recomb->analyze ihc_tissue Test Tissues: 1. Known Positive/Negative Tissue 2. Peptide Blocking Control ihc->ihc_tissue ihc_tissue->analyze pass Antibody is Specific analyze->pass No signal for PPP1R14B/C/D fail Cross-Reactivity Detected: Select New Antibody analyze->fail Signal detected for PPP1R14B/C/D

Figure 2: Experimental workflow for CPI-17 antibody cross-reactivity testing.

Comparative Analysis of Cross-Reactivity Testing Methods

The following table summarizes hypothetical performance data for three commercially available anti-CPI-17 antibodies across different validation assays. The goal is to determine their specificity against CPI-17 (PPP1R14A) and potential cross-reactivity with its most common homolog, PHI-1 (PPP1R14B).

Assay Parameter Antibody A (Monoclonal) Antibody B (Polyclonal) Antibody C (Monoclonal, pThr38 Specific)
Western Blot Signal: CPI-17 Lysate Strong band at ~17 kDaStrong band at ~17 kDaStrong band at ~17 kDa (only after PKC stimulation)
Signal: PHI-1 Lysate No significant bandFaint band at ~20 kDaNo significant band
Signal: CPI-17 KO Lysate No bandNo bandNo band
ELISA EC50: Recombinant CPI-17 1.2 ng/mL1.5 ng/mL0.8 ng/mL (for phosphorylated CPI-17)
EC50: Recombinant PHI-1 >1000 ng/mL250 ng/mL>1000 ng/mL
IHC Staining in Smooth Muscle Strong cytoplasmic stainingStrong cytoplasmic stainingStrong staining, enhanced in stimulated tissue
Peptide Blocking Signal completely blockedSignal significantly reducedSignal completely blocked
Specificity Grade Overall High Moderate High (Phospho-Specific)
  • Antibody A shows high specificity for CPI-17 with negligible cross-reactivity in the tested applications.

  • Antibody B , being polyclonal, detects CPI-17 effectively but shows minor cross-reactivity with PHI-1, which could be a concern in tissues where both are expressed.

  • Antibody C is highly specific for the activated, phosphorylated form of CPI-17, making it an excellent tool for studying functional regulation but not for total protein levels.

Detailed Experimental Protocols

Comprehensive validation requires standardized protocols. Below are methodologies for the key experiments cited in this guide.

Western Blot Protocol for Cross-Reactivity

This protocol is designed to assess antibody specificity by comparing its binding to the target protein (CPI-17) versus homologous proteins.

  • Sample Preparation:

    • Prepare lysates from cell lines overexpressing human CPI-17 (PPP1R14A), PHI-1 (PPP1R14B), and a negative control (e.g., parental cell line or a CPI-17 knockout line).

    • Quantify protein concentration using a BCA assay.

    • Denature 20-30 µg of protein per lane by boiling in SDS-PAGE sample buffer for 5-10 minutes.[4]

  • Electrophoresis and Transfer:

    • Separate proteins on a 12-15% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF membrane. Confirm transfer with Ponceau S staining.[5]

  • Immunodetection:

    • Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 3% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

    • Incubate the membrane with the primary anti-CPI-17 antibody overnight at 4°C. Use the manufacturer's recommended dilution as a starting point (e.g., 1:1000).

    • Wash the membrane three times for 10 minutes each with TBST.[6]

    • Incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse) for 1 hour at room temperature.[5][6]

    • Wash the membrane again three times for 10 minutes each with TBST.

    • Develop the blot using an ECL chemiluminescent substrate and image the result.[6]

  • Analysis: A specific antibody should produce a strong band at the correct molecular weight (~17 kDa for CPI-17) only in the lane with the CPI-17 lysate and not in the lanes with homologous proteins or knockout lysates.[7]

Immunohistochemistry (IHC) Protocol with Peptide Blocking

This method validates antibody specificity in the context of tissue architecture and cellular localization.

  • Tissue Preparation:

    • Use formalin-fixed, paraffin-embedded (FFPE) tissue sections from a tissue known to express CPI-17 (e.g., smooth muscle from aorta or intestine) and a negative control tissue.[8][9]

    • Deparaffinize and rehydrate the tissue sections.

    • Perform heat-induced epitope retrieval (HIER) using a citrate (B86180) buffer (pH 6.0).

  • Peptide Blocking (Control):

    • For the negative control slide, pre-incubate the primary antibody with a 5-10 fold molar excess of the immunizing peptide for 1 hour at room temperature.

  • Staining:

    • Block endogenous peroxidase activity with 3% hydrogen peroxide.

    • Block non-specific binding sites with a serum-based blocking solution for 1 hour.[9]

    • Apply the primary anti-CPI-17 antibody to one slide and the pre-incubated antibody-peptide mixture to the control slide. Incubate overnight at 4°C.

    • Wash sections with buffer (e.g., PBS).

    • Apply a biotinylated secondary antibody followed by a streptavidin-HRP complex.

    • Develop the signal with a chromogen like DAB, and counterstain with hematoxylin.

  • Analysis: Specific staining should be observed in the positive tissue, appearing in the correct subcellular compartment (cytoplasm for CPI-17). This staining should be absent or significantly diminished on the slide treated with the pre-incubated antibody-peptide mixture.[8]

Indirect ELISA for Quantitative Specificity

ELISA allows for a quantitative comparison of antibody binding affinity to CPI-17 versus its homologs.

  • Plate Coating:

    • Coat separate wells of a 96-well microplate with 100 µL of purified recombinant CPI-17 and recombinant PHI-1 (or other homologs) at a concentration of 1 µg/mL in coating buffer.

    • Incubate overnight at 4°C.

  • Assay Procedure:

    • Wash the wells three times with wash buffer (PBST).

    • Block the remaining protein-binding sites by adding 200 µL of blocking buffer (e.g., 1% BSA in PBST) to each well and incubating for 1-2 hours at room temperature.

    • Wash the wells three times.

    • Prepare serial dilutions of the primary anti-CPI-17 antibody in blocking buffer and add 100 µL to the respective wells. Incubate for 2 hours at room temperature.

    • Wash the wells five times.

    • Add 100 µL of a diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour.

    • Wash the wells five times.

    • Add 100 µL of TMB substrate and incubate in the dark until sufficient color develops.

    • Stop the reaction by adding 50 µL of stop solution (e.g., 1M H₂SO₄).

  • Analysis: Read the absorbance at 450 nm. Plot the absorbance versus antibody concentration for each antigen. A highly specific antibody will show a strong sigmoidal curve for CPI-17 with a low EC50 value, and a flat or significantly right-shifted curve for the homologous proteins.

Interpreting Cross-Reactivity Data

The final decision on an antibody's suitability depends on the experimental context. The following diagram provides a logical framework for this decision-making process.

start Validation Data Acquired (WB, ELISA, IHC) q1 Does antibody detect CPI-17 at correct MW/location? start->q1 q2 Is there signal for homologs (e.g., PHI-1)? q1->q2 Yes res_fail Antibody is Not Suitable: Reject and Test Alternative q1->res_fail No q3 Is the cross-reactive homolog expressed in your sample? q2->q3 Yes res_pass Antibody is Suitable for Intended Use q2->res_pass No res_caution Use with Caution: Requires additional controls (e.g., KO/KD validation) q3->res_caution No / Unknown q3->res_fail Yes

Figure 3: Decision tree for interpreting antibody cross-reactivity results.

References

Validating the Results of a CPI-17 Inhibitor Screen: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the results of a high-throughput screening campaign for inhibitors of the C-kinase potentiated protein phosphatase-1 inhibitor of 17 kDa (CPI-17), also known as Protein Phosphatase 1 Regulatory Subunit 14A (PPP1R14A). Effective validation is critical to ensure that promising initial hits are genuine modulators of CPI-17 activity and to justify their advancement in the drug discovery pipeline. This document outlines key experimental protocols, presents data in a comparative format, and illustrates the underlying signaling pathways and experimental workflows.

The CPI-17 Signaling Pathway

CPI-17 is a crucial regulator of smooth muscle contraction and has been implicated in various pathological conditions, including cancer. It acts as a phosphorylation-dependent inhibitor of myosin light chain phosphatase (MLCP). Upstream kinases, such as Protein Kinase C (PKC) and Rho-associated kinase (ROCK), phosphorylate CPI-17 at Threonine-38. This phosphorylation event dramatically increases the inhibitory potency of CPI-17 towards the catalytic subunit of MLCP, Protein Phosphatase 1c (PP1c). Inhibition of MLCP leads to an increase in the phosphorylation of the myosin light chain (MLC), resulting in smooth muscle contraction. The upregulation of CPI-17 has been observed in some cancer cells, where it can lead to the hyperphosphorylation of the tumor suppressor Merlin (NF2).

Restoring Wild-Type Function in the Arabidopsis cpi1-1 Mutant: A Guide to Functional Complementation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Arabidopsis thaliana cpi1-1 mutant phenotype and its partial functional complementation through chemical means. The supporting experimental data, detailed protocols, and pathway diagrams offer a comprehensive overview of the role of CYCLOPROPYLSTEROL CYCLOISOMERASE 1 (this compound) in plant development.

The this compound-1 mutant in Arabidopsis thaliana exhibits a distinct and severe short-root phenotype. This is a direct consequence of a mutation in the this compound gene, which encodes the enzyme cyclopropylsterol cycloisomerase. This enzyme plays a crucial role in the biosynthesis of essential sterols, which are vital components of cell membranes and precursors for signaling molecules. The disruption of the sterol biosynthesis pathway in the this compound-1 mutant leads to an accumulation of the substrate cycloeucalenol (B201777) and a depletion of downstream products like sitosterol (B1666911). This imbalance has a significant impact on auxin biosynthesis and signaling, ultimately causing the observed growth defect.

Comparative Analysis of Wild-Type, this compound-1 Mutant, and Chemically Complemented Phenotypes

The following tables summarize the quantitative data comparing key phenotypic and molecular characteristics of wild-type (Col-0), this compound-1 mutant, and this compound-1 mutant plants treated with sitosterol.

Plant Line/TreatmentPrimary Root Length (cm)Reference
Wild-Type (Col-0)~4.5[1]
This compound-1 Mutant~1.5[1]
This compound-1 + Sitosterol~2.5[1]

Table 1: Comparison of Primary Root Length. The this compound-1 mutant shows a significantly shorter primary root compared to the wild-type. Application of sitosterol partially restores root growth in the mutant.

Plant LineRelative DR5::GUS Expression in Root TipReference
Wild-Type (Col-0)Normal[1]
This compound-1 MutantMarkedly Enhanced[1]
This compound-1 + SitosterolReduced compared to untreated this compound-1[1]

Table 2: Comparison of Auxin Response using DR5::GUS Reporter. The this compound-1 mutant exhibits a heightened auxin response in the root tip, as indicated by the DR5::GUS reporter. Sitosterol treatment reduces this enhanced auxin response.

Plant LineCycloeucalenol (μg/g fresh weight)Sitosterol (μg/g fresh weight)Reference
Wild-Type (Ler)~1.0Significant amount[2]
This compound-1 Mutant~50.3Almost completely absent[2]

Table 3: Comparison of Sterol Composition. The this compound-1 mutant accumulates high levels of the this compound substrate, cycloeucalenol, while being severely depleted in the downstream product, sitosterol.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the sterol biosynthesis pathway, the auxin signaling pathway, and the experimental workflow for the chemical complementation of the this compound-1 mutant.

Sterol_Biosynthesis_Pathway cluster_cpi1_mutant This compound-1 mutant Squalene Squalene Cycloartenol Cycloartenol Squalene->Cycloartenol Multiple steps Cycloeucalenol Cycloeucalenol Cycloartenol->Cycloeucalenol SMT1 Cycloeucalenol->Obtusifoliol This compound Accumulation Accumulation Block X Cycloeucalenol->Block Sitosterol Sitosterol Obtusifoliol->Sitosterol Multiple steps

Sterol Biosynthesis Pathway highlighting the role of this compound.

Auxin_Signaling_Pathway cluster_sterol Sterol Composition cluster_auxin_bio Auxin Biosynthesis cluster_auxin_signal Auxin Signaling Cycloeucalenol Cycloeucalenol TAA1_YUCs TAA1/YUCs Cycloeucalenol->TAA1_YUCs Upregulates Sitosterol Sitosterol Sitosterol->TAA1_YUCs Represses Auxin Auxin (IAA) TAA1_YUCs->Auxin TIR1_AFB TIR1/AFB Auxin->TIR1_AFB Aux_IAA Aux/IAA TIR1_AFB->Aux_IAA degradation ARF ARF Aux_IAA->ARF Auxin_Response_Genes Auxin Response Genes ARF->Auxin_Response_Genes Root Growth Root Growth Auxin_Response_Genes->Root Growth

Influence of Sterol Composition on Auxin Biosynthesis and Signaling.

Experimental_Workflow cluster_analysis Analysis Start Seed Sterilization & Plating (Wild-Type & this compound-1) Growth Vertical Growth on MS Plates (4-5 days) Start->Growth Treatment Transfer to new MS plates: - Control (DMSO) - Sitosterol Growth->Treatment Incubation Continued Vertical Growth (5-7 days) Treatment->Incubation Analysis Phenotypic & Molecular Analysis Incubation->Analysis Root_Length Root Length Measurement (ImageJ) GUS_Staining DR5::GUS Staining Sterol_Analysis Sterol Profiling (GC-MS)

Experimental Workflow for Chemical Complementation of the this compound-1 Mutant.

Experimental Protocols

Plant Growth and Chemical Treatment
  • Sterilization and Plating: Arabidopsis thaliana seeds (Col-0 and this compound-1 mutant) are surface-sterilized and plated on Murashige and Skoog (MS) medium solidified with agar (B569324).

  • Growth Conditions: Plates are placed vertically in a growth chamber under a long-day photoperiod (16 hours light / 8 hours dark) at 22°C.

  • Chemical Treatment: After 4-5 days of growth, seedlings are transferred to new MS plates containing either the vehicle control (e.g., DMSO) or sitosterol at the desired concentration. Seedlings are then grown for an additional 5-7 days.[1]

Primary Root Length Measurement
  • Image Acquisition: Seedlings are carefully removed from the agar plates and laid flat on a scanner. High-resolution images of the seedlings are captured.

  • Image Analysis: The primary root length of each seedling is measured from the root-shoot junction to the root tip using image analysis software such as ImageJ.[1]

DR5::GUS Histochemical Staining
  • Staining Solution: A solution containing X-Gluc (5-bromo-4-chloro-3-indolyl-β-D-glucuronide), a substrate for the GUS enzyme, is prepared in a phosphate (B84403) buffer.

  • Incubation: Whole seedlings are submerged in the GUS staining solution and incubated at 37°C for a defined period (e.g., 2-4 hours).

  • Destaining: After incubation, the chlorophyll (B73375) is removed from the seedlings by incubating them in 70% ethanol (B145695) to allow for clear visualization of the blue GUS staining.

  • Microscopy: The stained seedlings are observed and imaged under a dissecting microscope to document the pattern and intensity of GUS expression in the root tips.[1]

Sterol Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Root tissues from wild-type and this compound-1 mutant seedlings are harvested and flash-frozen in liquid nitrogen.

  • Lipid Extraction: Lipids, including sterols, are extracted from the tissue using a series of organic solvents.

  • Saponification and Derivatization: The extracted lipids are saponified to release free sterols, which are then derivatized to make them volatile for GC analysis.

  • GC-MS Analysis: The derivatized sterol samples are injected into a gas chromatograph coupled to a mass spectrometer. The different sterol compounds are separated based on their retention times and identified and quantified based on their mass spectra.[2]

Conclusion

The functional complementation of the this compound-1 mutant phenotype, even through chemical means, provides strong evidence for the critical role of this compound and the sterol biosynthesis pathway in regulating plant growth and development. The partial rescue of the short-root phenotype by sitosterol application directly links the observed growth defect to the depletion of this specific sterol. Furthermore, the accompanying reduction in the enhanced auxin response in the complemented seedlings highlights the intricate connection between sterol homeostasis and auxin signaling. This guide provides a framework for understanding and further investigating the function of this compound and related enzymes, with potential applications in crop improvement and the development of novel plant growth regulators.

References

Safety Operating Guide

Essential Safety and Handling Protocols for Compound CPI1

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling of Compound CPI1, a substance used in research and development. The following procedures are designed to ensure the safety of laboratory personnel and to outline proper operational and disposal plans. These guidelines are based on standard best practices for handling potentially hazardous chemical compounds in a laboratory setting.

Immediate Safety and Handling Precautions

Given that the specific toxicological properties of Compound this compound may not be fully characterized, it is imperative to handle it with the utmost care. The following Personal Protective Equipment (PPE) is mandatory when working with Compound this compound in any form (solid or solution).

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye Protection Chemical safety gogglesProtects against splashes and airborne particles.
Hand Protection Nitrile gloves (or other compatible chemical-resistant gloves)Prevents skin contact and absorption.
Body Protection A certified laboratory coatProtects against spills and contamination of personal clothing.
Respiratory Protection Use of a fume hood is required. If aerosolization is possible outside of a fume hood, an appropriate respirator must be used.Minimizes inhalation of dust or vapors.[1]

Operational Plan: Handling Compound this compound

Adherence to a strict operational workflow is essential to minimize exposure and prevent contamination. The following diagram outlines the standard procedure for handling Compound this compound in a laboratory setting.

G Figure 1: Standard Workflow for Handling Compound this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don appropriate PPE B Prepare work area in a certified fume hood A->B C Assemble all necessary equipment and reagents B->C D Weigh solid Compound this compound C->D Proceed to handling E Prepare solution (if required) D->E F Perform experimental procedure E->F G Decontaminate work surfaces F->G Proceed to cleanup H Segregate and dispose of waste G->H I Doff PPE H->I J Wash hands thoroughly I->J

Figure 1: Standard Workflow for Handling Compound this compound

Experimental Protocol: Preparation of a 10 mM Stock Solution of Compound this compound in DMSO

  • Preparation : Don all required PPE as specified in Table 1. Ensure the chemical fume hood is operational and the work area is clean.

  • Weighing : Tare a clean microcentrifuge tube on an analytical balance. Carefully weigh the desired amount of solid Compound this compound into the tube.

  • Dissolution : In the fume hood, add the appropriate volume of anhydrous DMSO to the microcentrifuge tube to achieve a final concentration of 10 mM.

  • Mixing : Vortex the solution until the solid is completely dissolved.

  • Storage : Label the tube clearly with the compound name, concentration, solvent, and date of preparation. Store the solution according to the compound's specific storage requirements (e.g., -20°C).

Disposal Plan: Managing Compound this compound Waste

Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance. All waste generated from handling Compound this compound must be treated as hazardous waste.

Table 2: Disposal Procedures for Compound this compound Waste

Waste TypeDisposal Procedure
Unused/Expired Solid Compound The original container must be tightly sealed and labeled as hazardous waste. Store in a designated hazardous waste accumulation area.[1]
Contaminated Solid Waste (Gloves, Weighing Paper, etc.) Collect in a designated hazardous waste bag or container.[1]
Contaminated Sharps (Needles, Syringes) Dispose of in an approved sharps container.[1]
Liquid Waste (Solutions in Solvents) Collect in a sealed, labeled hazardous waste container. The label must include "Hazardous Waste," the full chemical name, and the solvent.[1]
Contaminated Glassware If feasible, decontaminate by rinsing with a suitable solvent, collecting the rinsate as hazardous waste. Otherwise, dispose of as hazardous solid waste.[1]

The following diagram illustrates the decision-making process for the disposal of materials contaminated with Compound this compound.

G Figure 2: Disposal Pathway for this compound-Contaminated Materials Start Material Contaminated with Compound this compound IsSolid Is the waste solid? Start->IsSolid IsSharp Is it a sharp? IsSolid->IsSharp Yes LiquidWaste Dispose in Hazardous Liquid Waste Container IsSolid->LiquidWaste No SolidWaste Dispose in Hazardous Solid Waste Container IsSharp->SolidWaste No SharpsContainer Dispose in Sharps Container IsSharp->SharpsContainer Yes

Figure 2: Disposal Pathway for this compound-Contaminated Materials

References

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